molecular formula C9H12ClN3O B1518937 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine CAS No. 1042557-52-7

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Cat. No.: B1518937
CAS No.: 1042557-52-7
M. Wt: 213.66 g/mol
InChI Key: YSQAPAGISIYULT-UHFFFAOYSA-N
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Description

1-(4-Chloro-1H-pyrrole-2-carbonyl)piperazine (CAS 1042557-52-7) is a high-purity synthetic compound that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure, incorporating both a chlorinated pyrrole ring and a piperazine moiety, two heterocyclic systems that are profoundly significant in the development of bioactive molecules . The pyrrole heterocycle is a privileged scaffold found in numerous natural products and pharmaceuticals, known for its role in interactions with various biological targets . Simultaneously, the piperazine ring is one of the most frequently employed heterocycles in FDA-approved drugs, valued for its ability to improve solubility and influence the pharmacokinetic properties of lead compounds . The strategic chlorination at the 4-position of the pyrrole ring enhances the molecule's potential as a substrate for further synthetic elaboration via metal-catalyzed cross-coupling reactions. Researchers utilize this compound as a critical synthon for constructing more complex molecular architectures, particularly in the synthesis of potential enzyme inhibitors and receptor ligands. Its application is strictly confined to laboratory research for scientific and development purposes. This product is offered "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

(4-chloro-1H-pyrrol-2-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQAPAGISIYULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Introduction

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure integrates three key pharmacophoric elements: a chlorinated pyrrole ring, an amide linker, and a piperazine moiety. The pyrrole scaffold is a fundamental component of numerous natural products and synthetic drugs, valued for its diverse biological activities.[1][2][3] The piperazine ring is a privileged scaffold in drug design, often incorporated to improve aqueous solubility, modulate basicity, and provide a versatile point for structural modification to enhance target binding and pharmacokinetic properties.[4][5] The inclusion of a chlorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, a strategy commonly employed in the development of pharmaceuticals.[6]

This guide provides a comprehensive overview of the core chemical and physical properties of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, its structural elucidation, a plausible synthetic pathway, and its potential applications, offering a foundational resource for researchers and drug development professionals.

Core Physicochemical Data

The fundamental properties of this molecule are summarized below, providing a quantitative basis for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₂ClN₃O[7]
Molecular Weight 213.66 g/mol [7]

Chemical Structure and Elucidation

The molecular architecture of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is defined by the covalent linkage of a 4-chloro-1H-pyrrole-2-carboxylic acid derivative with a piperazine ring via an amide bond.

Caption: 2D structure of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

Synthesis and Characterization

While specific literature on the synthesis of this exact molecule is not detailed in the provided search results, a logical and established synthetic approach would involve the formation of an amide bond.

Proposed Synthetic Workflow

The most direct route is the coupling of an activated 4-chloro-1H-pyrrole-2-carboxylic acid with piperazine. Piperazine's symmetrical nature presents a challenge in achieving mono-acylation, often requiring the use of a protecting group (e.g., Boc) on one of the nitrogen atoms or careful control of stoichiometry.

SynthesisWorkflow Pyrrole 4-chloro-1H-pyrrole-2-carboxylic acid Activation Activation (e.g., SOCl₂, HATU) Pyrrole->Activation Piperazine Piperazine Coupling Amide Coupling Piperazine->Coupling Activation->Coupling Activated Acid Purification Purification (Chromatography) Coupling->Purification Product 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine Purification->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Amide Coupling
  • Activation of Carboxylic Acid: To a solution of 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add a coupling agent such as thionyl chloride or HATU (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq). Stir the mixture at room temperature for 1-2 hours to form the activated acid intermediate.

  • Coupling Reaction: In a separate flask, dissolve piperazine (typically in excess, e.g., 5 eq, to favor mono-acylation) in the same anhydrous solvent. Cool the solution to 0 °C.

  • Addition: Slowly add the activated acid solution from step 1 to the piperazine solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum is expected to show distinct signals for the two non-equivalent pyrrole protons, four sets of methylene protons on the piperazine ring, and the N-H protons of both the pyrrole and piperazine rings.

  • ¹³C NMR: Key signals would include those for the carbonyl carbon (amide), and the distinct carbon atoms of the 4-chloropyrrole and piperazine rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₉H₁₂ClN₃O) would confirm its elemental composition.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretch would be expected around 1630-1680 cm⁻¹.[8]

Scientific Context and Potential Applications

The structural motifs present in 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine suggest a high potential for biological activity, making it a valuable scaffold for further investigation.

  • Anticancer Potential: Pyrrole derivatives are investigated for their cytotoxic effects against various cancer cell lines.[3] Similarly, numerous piperazine-containing compounds have been developed as anticancer agents, often acting as kinase inhibitors.[5][9] The combination of these two scaffolds could lead to novel compounds with potent antiproliferative activity.

  • Anti-infective Properties: The pyrrole ring is a core component of compounds with antibacterial and antitubercular activity.[2] The piperazine moiety is also found in various anti-infective agents, including antiparasitics.[4] This suggests that the target molecule could be explored as a lead for developing new treatments for infectious diseases.

  • Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their diverse activities in the CNS, acting on various neurotransmitter receptors.[10] The specific pyrrole-carbonyl substitution could modulate these interactions, presenting opportunities for developing novel agents for neurological or psychiatric disorders.

Conclusion

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is a synthetically accessible molecule with a chemical structure primed for biological investigation. Its core properties, defined by the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol , provide the basis for its use in research.[7] The strategic combination of a chlorinated pyrrole, an amide linker, and a piperazine ring creates a scaffold with high potential in drug discovery, particularly in the areas of oncology, infectious disease, and neuroscience. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

  • 1-(4-Chlorobenzhydryl)piperazine synthesis - ChemicalBook. (n.d.).
  • 1-[(4-chloro-1H-pyrrol-2-yl)carbonyl]piperazine | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 1-(4-Chloro-2-fluorophenyl)piperazine | C10H12ClFN2 | CID 2783123 - PubChem. (n.d.).
  • 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione - PubChem. (n.d.).
  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC. (2021, March 30).
  • 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8) - Caymanchem.com. (n.d.).
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. (2025, October 13).
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012, June 28).
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. (2023, July 18).
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. (2012, July 20).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.).
  • Pyrrole - Wikipedia. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.).
  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.).

Sources

Foreword: The Architectural Elegance of Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of Pyrrole-2-Carbonyl Piperazine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures," a concept that speaks to their unique ability to interact with multiple, diverse biological targets. The pyrrole ring, an aromatic five-membered heterocycle, is a cornerstone of vital natural products like heme and chlorophyll and is a key feature in numerous anticancer and antimicrobial agents.[1][2] Similarly, the piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a ubiquitous scaffold in clinically approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability and to serve as a versatile linker.[3][4]

This guide delves into the confluence of these two powerful pharmacophores: the pyrrole-2-carbonyl piperazine core. By covalently linking the pyrrole-2-carboxamide moiety to the piperazine ring, we create a novel chemical entity with significant, yet underexplored, therapeutic potential. This document serves as a technical exploration for researchers, scientists, and drug development professionals, outlining the rationale, synthetic strategies, and key experimental workflows to unlock the biological activities of this promising class of compounds. We will proceed not by a rigid template, but by a logical, research-driven narrative that moves from synthesis to multifaceted biological evaluation.

Rationale and Synthetic Strategy: Building the Molecular Toolkit

Expertise & Experience: The Causality Behind the Synthesis

The primary synthetic route to pyrrole-2-carbonyl piperazine derivatives is a classic and robust amide bond formation. This approach is favored for its high efficiency, reliability, and the commercial availability of a vast array of starting materials, allowing for the creation of a diverse chemical library. The core principle is the coupling of a pyrrole-2-carboxylic acid (the "acid" component) with a substituted piperazine (the "amine" component).

The choice of coupling agent is critical. While simpler reagents exist, peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often selected. The rationale is their ability to minimize side reactions and prevent racemization if chiral centers are present, ensuring high purity and yield of the final product. The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is essential to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: General Synthesis of Pyrrole-2-Carbonyl Piperazine Derivatives

This protocol provides a self-validating system for synthesizing a library of target compounds. Each step includes quality control checks.

  • Reactant Preparation (Stoichiometry is Key):

    • In a dry, nitrogen-flushed round-bottom flask, dissolve the selected pyrrole-2-carboxylic acid derivative (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 10 mL per mmol of acid).

    • Add the chosen peptide coupling agent (e.g., HATU, 1.1 eq) to the solution.

    • Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) and stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for efficient coupling.

  • Amine Addition and Coupling Reaction:

    • To the activated acid mixture, add a solution of the desired N-substituted piperazine derivative (1.2 eq) dissolved in a minimal amount of the same anhydrous solvent. The slight excess of the amine ensures the complete consumption of the more valuable activated acid.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting carboxylic acid spot is the primary indicator of completion.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue using flash column chromatography on silica gel. The eluent gradient will depend on the polarity of the specific derivative but typically ranges from 20% to 80% ethyl acetate in hexane.

  • Characterization and Quality Control:

    • Confirm the structure and purity of the final compound using:

      • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and proton/carbon environments.

      • Mass Spectrometry (MS): To confirm the molecular weight.[5]

      • High-Performance Liquid Chromatography (HPLC): To determine purity, which should ideally be >95% for biological screening.

Potential Biological Activity I: Anticancer Applications

The pyrrole scaffold is a component of several approved anticancer drugs, such as Sunitinib, which function as multi-targeted tyrosine kinase inhibitors.[1] Pyrrole derivatives have been shown to inhibit key signaling proteins like EGFR and VEGFR and to induce apoptosis in malignant cells.[6] Piperazine amides have also demonstrated significant cytotoxic effects, with some derivatives blocking the cell cycle and activating apoptosis.[7] The combination of these two scaffolds presents a strong rationale for investigating their anticancer potential.

Hypothetical Signaling Pathway: Kinase Inhibition

The pyrrole-2-carbonyl piperazine core could potentially act as a scaffold to position functional groups that interfere with the ATP-binding pocket of protein kinases, such as EGFR or VEGFR, which are often dysregulated in cancer.

anticancer_pathway Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor Binds P_Receptor Phosphorylated Receptor (Active) Receptor->P_Receptor Dimerization & Autophosphorylation Compound Pyrrole-Piperazine Derivative Compound->Receptor Inhibits ATP Binding ATP ATP ATP->P_Receptor Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) P_Receptor->Pathway Activates Response Cell Proliferation, Angiogenesis, Survival Pathway->Response Leads to Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay quantitatively assesses the ability of a compound to inhibit cell proliferation.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[8]

  • Cell Seeding:

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the wells with the media containing the test compounds. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[7]

Data Presentation: Anticancer Activity
Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. MDA-MB-231[8]IC₅₀ (µM) vs. HepG2[8]
PPZ-01 H4-Fluorobenzyl11.315.8
PPZ-02 4,5-dibromo4-Fluorobenzyl5.68.2
PPZ-03 H4-Methoxybenzyl25.130.5
PPZ-04 4,5-dibromo4-Methoxybenzyl9.812.4
Doxorubicin --0.81.1

Data are hypothetical and for illustrative purposes.

Potential Biological Activity II: Antimicrobial Applications

The rise of antimicrobial resistance necessitates the development of novel classes of antibiotics.[4] Both pyrrole and piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][9][10] The pyrrole-2-carboxamide moiety, in particular, is a known pharmacophore in compounds active against Mycobacterium tuberculosis and Staphylococcus aureus.[2]

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow start Synthesized Compound Library (in DMSO) prepare Prepare Serial Dilutions in Broth (e.g., 128 to 0.25 µg/mL) start->prepare inoculate Inoculate with Standardized Bacterial Suspension (e.g., S. aureus, E. coli) prepare->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visual Inspection for Turbidity (or use Resazurin) incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Reagents:

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Grow bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) overnight and adjust the suspension to a 0.5 McFarland standard.[9]

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of broth to wells 2 through 12.

    • Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized microbial suspension in broth and add 50 µL to wells 1 through 11 to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL. The final volume in each well is 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader. A viability indicator like resazurin can also be used for clearer results.

Data Presentation: Antimicrobial Activity
Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureus[2]MIC (µg/mL) vs. E. coli[10]
PPZ-01 H4-Fluorobenzyl3264
PPZ-02 4,5-dibromo4-Fluorobenzyl416
PPZ-05 HPyridin-2-yl1632
PPZ-06 4,5-dibromoPyridin-2-yl28
Ciprofloxacin --10.5

Data are hypothetical and for illustrative purposes. Dihalogenation on the pyrrole ring often enhances antibacterial activity.[2]

Potential Biological Activity III: Neurological Applications

The piperazine ring is a key component of many centrally active drugs. Pyrrole derivatives, meanwhile, have shown promising neuroprotective activities, particularly through antioxidant and anti-inflammatory mechanisms.[11] Some natural pyrrole-2-carbaldehydes have been found to protect neuronal cells from oxygen-glucose deprivation by regulating pathways like NF-κB and Nrf2.[12] This provides a solid foundation for exploring pyrrole-2-carbonyl piperazine derivatives as potential treatments for neurodegenerative diseases like Parkinson's or Alzheimer's.[13]

Hypothetical Neuroprotective Mechanism

neuro_pathway Stressor Oxidative Stress (e.g., 6-OHDA, H₂O₂) Cell Neuronal Cell (e.g., PC12, SH-SY5Y) Stressor->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Apoptosis Apoptosis ROS->Apoptosis Induces Nrf2 Nrf2 Pathway Antioxidant ↑ Antioxidant Enzymes (HO-1, SOD) Nrf2->Antioxidant Upregulates Compound Pyrrole-Piperazine Derivative Compound->Nrf2 Activates Antioxidant->ROS Scavenges Viability Cell Viability & Protection Apoptosis->Viability Reduces

Caption: Potential neuroprotective mechanism via activation of the Nrf2 pathway.

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates a compound's ability to protect neuronal cells from a specific neurotoxin.

  • Cell Culture:

    • Culture PC12 or SH-SY5Y cells, which are common models for neuronal function and neurotoxicity studies.[11]

  • Pre-treatment:

    • Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of the test compounds (e.g., 0.1, 0.5, 1, 5 µM) for 24 hours.[11] The non-toxic concentration range should be determined beforehand with a simple viability assay.

  • Induction of Neurotoxicity:

    • After pre-treatment, expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA, 100 µM) or hydrogen peroxide (H₂O₂) for another 24 hours to induce oxidative stress and cell death.[11]

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay, as described in the anticancer protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability, normalizing the toxin-only group to represent 0% protection and the untreated control group as 100% viability. A successful neuroprotective compound will show a significant increase in cell viability compared to the toxin-only group.

Data Presentation: Neuroprotective Activity
Compound IDR² SubstituentConcentration (µM)% Cell Viability (vs. 6-OHDA)[11]
Control --100 ± 5.2
6-OHDA (100 µM) --48 ± 3.1
PPZ-07 3,4-Dimethoxyphenyl0.575 ± 4.5
PPZ-08 Indol-3-ylethyl0.582 ± 3.9
PPZ-09 Phenyl0.555 ± 6.0

Data are hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) and Future Directions

The true power of this guide lies in its application to a diverse library of compounds. By systematically varying the substituents on both the pyrrole and piperazine rings, researchers can derive critical Structure-Activity Relationship (SAR) insights.

  • Pyrrole Ring Substitutions: As suggested by the hypothetical data, halogenation (e.g., with bromine) at the 4 and 5 positions of the pyrrole ring could dramatically increase antimicrobial and anticancer activity.[2]

  • Piperazine Ring Substitutions (R²): The nature of the substituent on the distal nitrogen of the piperazine ring will profoundly influence polarity, cell permeability, and target engagement. Bulky, hydrophobic groups may favor kinase inhibition, while moieties capable of hydrogen bonding might be crucial for interacting with microbial enzymes or CNS receptors.[3]

Future Directions:

  • Lead Optimization: Promising "hit" compounds from initial screenings should be subjected to iterative chemical modification to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In-depth Mechanism of Action: For active compounds, further studies such as Western blotting, specific enzyme inhibition assays, and gene expression analysis are required to elucidate the precise molecular targets.

  • In Vivo Efficacy: The most promising candidates must be advanced to animal models to evaluate their efficacy and safety in a living system.

Conclusion

The pyrrole-2-carbonyl piperazine scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while the inherent biological relevance of its constituent parts provides a strong rationale for its investigation across multiple disease areas, including oncology, infectious diseases, and neurology. By employing the systematic, hypothesis-driven experimental workflows outlined in this guide, researchers can effectively navigate the path from chemical synthesis to the identification of potent and selective lead compounds, ultimately contributing to the development of next-generation medicines.

References

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1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a molecule of interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or non-commercialized entity, this guide will detail its constituent parts, a proposed synthetic route, methods for characterization, and a discussion of its potential applications based on the known properties of related chemical structures.

Compound Identification and Physicochemical Properties

Identifying a compound is the first step in its scientific evaluation. The key identifiers for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine are derived from its molecular structure.

IdentifierValue
IUPAC Name 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine
Molecular Formula C₉H₁₀ClN₃O
Molecular Weight 211.65 g/mol
Canonical SMILES C1CN(CCN1)C(=O)C2=CC(=C[NH]2)Cl
InChI Key (Predicted)
CAS Number Not Assigned

Note: The InChI Key is predicted and a formal assignment would require submission to a chemical registry.

Rationale and Significance in Medicinal Chemistry

The structure of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is noteworthy due to the combination of two pharmacologically significant scaffolds: a substituted pyrrole and a piperazine ring.

  • The Pyrrole Moiety: Pyrrole is a five-membered aromatic heterocycle that is a core component of many natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The presence of a chlorine atom on the pyrrole ring can significantly influence the compound's electronic properties and its ability to interact with biological targets.[4]

  • The Piperazine Ring: Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. It is a common building block in medicinal chemistry, often used to improve the pharmacokinetic profile of drug candidates, such as enhancing their water solubility.[5] Piperazine derivatives are found in drugs with diverse applications, including antiviral and antifungal agents.[5]

The combination of these two moieties in 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine suggests its potential as a lead compound in various drug discovery programs.

Proposed Synthesis and Experimental Protocol

The synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine can be achieved through a standard amide coupling reaction between a suitable 4-chloro-1H-pyrrole-2-carbonyl precursor and piperazine. A common and effective method involves the activation of the carboxylic acid to an acyl chloride.

Synthesis of the Key Intermediate: 4-chloro-1H-pyrrole-2-carbonyl chloride

The synthesis of the acyl chloride intermediate is a critical step. This can be prepared from 4-chloro-1H-pyrrole-2-carboxylic acid.

Step-by-step protocol:

  • Starting Material: Begin with 4-chloro-1H-pyrrole-2-carboxylic acid.

  • Chlorination: Suspend the carboxylic acid in a dry, inert solvent such as dichloromethane (DCM).

  • Reagent Addition: Add oxalyl chloride or thionyl chloride dropwise to the suspension at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the completion of the reaction.

  • Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-chloro-1H-pyrrole-2-carbonyl chloride, which can be used in the next step without further purification.

Amide Coupling to form 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Step-by-step protocol:

  • Piperazine Solution: Dissolve an excess of piperazine in a suitable solvent like DCM to act as both the reactant and a base to neutralize the HCl byproduct.

  • Acyl Chloride Addition: Cool the piperazine solution to 0°C and add a solution of the previously prepared 4-chloro-1H-pyrrole-2-carbonyl chloride in DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature for several hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic Workflow Diagram

G A 4-chloro-1H-pyrrole-2-carboxylic acid B 4-chloro-1H-pyrrole-2-carbonyl chloride A->B  Acyl Chloride  Formation C 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine B->C  Amide  Coupling reagent1 Oxalyl Chloride or Thionyl Chloride reagent2 Piperazine

Sources

Technical Guide: Safety & Handling of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical whitepaper and Safety Data Sheet (SDS) equivalent for the research compound 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine .[1]

As this specific derivative is a specialized research intermediate with limited public commercial data, this guide synthesizes safety protocols using Read-Across Methodology from its structural analog, 1-(4-bromo-1H-pyrrole-2-carbonyl)piperazine (CAS 1581207-16-0), and established Structure-Activity Relationship (SAR) principles for pyrrole-carboxamides.[1]

Chemical Identification & Significance
  • Chemical Name: 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine[1]

  • Synonyms: (4-Chloro-1H-pyrrol-2-yl)(piperazin-1-yl)methanone; 4-Chloropyrrole-2-carboxylic acid piperazinamide.[1]

  • Context: This compound represents a critical scaffold in medicinal chemistry, often serving as a "warhead" or linker in the development of kinase inhibitors and GPCR ligands.[1] The pyrrole-2-carboxamide motif mimics peptide bonds, while the piperazine tail improves solubility and pharmacokinetic profiles.[1]

  • Status: Research Substance (For R&D Use Only) . Not for human diagnostic or therapeutic use.[1]

Hazard Identification & Risk Assessment (GHS Classification)

Rationale: Based on the nucleophilic nature of the piperazine secondary amine and the electron-rich pyrrole ring, this compound is classified as an Irritant.[1]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[1][3][4]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][3][4]H335

Signal Word: WARNING

Physicochemical Profiling

Scientific Integrity: Properties are derived from calculated descriptors (ChemAxon/ACD) and read-across from the bromo-analog.[1]

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₉H₁₂ClN₃OStoichiometry for reaction planning.[1]
Molecular Weight 213.66 g/mol Essential for molarity calculations.[1]
Physical State Solid (Powder)Likely amorphous or microcrystalline.[1]
Color Off-white to pale yellowPyrroles may darken upon oxidation (air/light).[1]
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility (neutral form); soluble as HCl salt.[1]
LogP (Calculated) ~0.8 - 1.2Lipophilic enough for cell permeability; soluble in organic synthesis solvents.[1]
pKa (Piperazine NH) ~8.5 - 9.0Basic; will form salts with acids (HCl, TFA).[1]
Self-Validating Handling Protocols

The following workflows are designed to minimize exposure while ensuring experimental reproducibility.

Workflow A: Safe Weighing & Stock Preparation

Causality: Pyrrole derivatives can be light-sensitive and hygroscopic.[1] The piperazine nitrogen reacts with atmospheric CO₂ over time.[1]

HandlingWorkflow Figure 1: Safe Handling & Solubilization Workflow Start Start: Solid Handling PPE 1. PPE Verification (Nitrile Gloves, N95/P100, Goggles) Start->PPE Env 2. Environment Control (Fume Hood, Low Light) PPE->Env Verified Weigh 3. Weighing (Anti-static Gun -> Taring) Env->Weigh Airflow On Solub 4. Solubilization (Add DMSO -> Vortex -> Sonicate) Weigh->Solub Mass Recorded Storage 5. Storage (-20°C, Desiccated, Argon) Solub->Storage Aliquoted

Figure 1: Step-by-step logic for minimizing degradation and exposure during stock preparation.

Detailed Protocol:

  • Environment: Operate inside a certified chemical fume hood. Pyrroles can degrade under intense fluorescent light; work in amber vials or reduced light if possible.[1]

  • Solubilization:

    • Solvent: Dimethyl sulfoxide (DMSO) is the gold standard.[1]

    • Procedure: Add solvent to the powder (not vice versa) to prevent clumping.[1]

    • Validation: Sonicate for 60 seconds. Inspect for "schlieren" lines (refractive index changes) indicating incomplete dissolution.

  • Storage: Store stock solutions at -20°C or -80°C. The secondary amine (piperazine) is prone to oxidation; purging headspace with Argon is recommended for long-term storage (>1 month).[1]

Emergency Response & First Aid

Causality: The piperazine moiety is a known sensitizer (asthma-like symptoms upon inhalation).[1] Immediate action prevents sensitization.[1]

EmergencyResponse Figure 2: Emergency Response Logic Tree Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin Wash 15min (Soap/Water) Remove Contaminated Clothing Skin->Act_Skin Act_Eye Rinse 15min (Eyewash) Lift Eyelids Eye->Act_Eye Act_Inhal Move to Fresh Air Support Breathing Inhal->Act_Inhal Med Seek Medical Attention (Show Structure/SDS) Act_Skin->Med Act_Eye->Med Act_Inhal->Med

Figure 2: Decision matrix for immediate first aid response.

Firefighting Measures:

  • Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Chemical foam.[1]

  • Specific Hazards: Thermal decomposition will release toxic gases:

    • Hydrogen Chloride (HCl): Corrosive gas.[1]

    • Nitrogen Oxides (NOx): Respiratory irritants.[1]

    • Carbon Monoxide (CO): Asphyxiant.[1]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) due to potential HCl evolution.[1]

Synthesis & Reaction Safety (Application Context)

Expertise: When using this compound as a building block (e.g., amide coupling or SNAr reactions), specific incompatibilities arise.[1]

  • Acylation Reactions: The secondary amine of the piperazine is the nucleophile.[1]

    • Risk:[1][2][5][6][7] Exothermic reaction with acid chlorides.[1]

    • Control: Add base (DIPEA/TEA) slowly at 0°C.

  • Incompatibilities:

    • Strong Oxidizing Agents: Can oxidize the pyrrole ring or the amine.[1]

    • Acid Chlorides/Anhydrides: Will react vigorously with the piperazine NH.[1]

    • Strong Acids: Will form salts (precipitate) but may also induce polymerization of the pyrrole if electron-rich.[1]

Toxicological Information (Read-Across)
  • Acute Toxicity: Data derived from Piperazine and Pyrrole analogs.[1]

    • LD50 (Oral, Rat): Estimated 500–2000 mg/kg (Category 4).

  • Sensitization: Piperazine derivatives are documented respiratory sensitizers.[1] Use in a fume hood is mandatory .[1]

  • Carcinogenicity: No specific data available.[1][7] Pyrrole is generally not classified as a carcinogen, but halogenated organics should always be treated with caution.

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1581207-16-0 (Bromo-analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Piperazine - Toxicological Information.[1] Retrieved from [Link][1]

Disclaimer: This document is a technical guide generated for research purposes based on scientific principles and read-across data. It does not replace a manufacturer-issued Safety Data Sheet (SDS) required for legal compliance in transport or industrial manufacturing.[1]

Sources

A Technical Guide to 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine and its Role as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Central to this endeavor is the use of versatile chemical intermediates—building blocks that enable the systematic exploration of chemical space to identify new therapeutic agents. This guide focuses on one such intermediate, 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. While specific public data on this exact molecule is limited, its constituent parts—the chloro-substituted pyrrole-2-carboxamide and the piperazine ring—are foundational motifs in medicinal chemistry.[1][2][3] This document, therefore, provides an in-depth analysis of the synthesis, characterization, and potential applications of this intermediate by examining the well-established roles of its core components. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage such scaffolds in the design of next-generation therapeutics.

The Pyrrole-2-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that is a cornerstone of numerous natural products and synthetic drugs, including notable therapeutics like Atorvastatin and Sunitinib.[4][5] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design. The pyrrole-2-carboxamide substructure, in particular, offers a rigid framework for orienting functional groups and participating in hydrogen bonding, which is critical for target binding.

Synthesis of Pyrrole-2-Carboxylic Acid Derivatives

The synthesis of the pyrrole core can be achieved through several classic and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern.

  • Paal-Knorr Synthesis: This is a widely used method for forming substituted pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine.[4]

  • Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-haloketone with a β-ketoester and ammonia or a primary amine.[4]

  • Modern Synthetic Approaches: Contemporary methods often leverage sustainable and efficient reactions, such as those starting from bio-based feedstocks or utilizing novel catalytic systems.[6][7]

The introduction of a chlorine atom at the 4-position, as in our target intermediate, can be achieved by using appropriately substituted starting materials or by direct electrophilic halogenation of the pyrrole ring, though care must be taken to control regioselectivity.

Amide Bond Formation: Coupling Pyrrole-2-Carboxylic Acid with Piperazine

The formation of the amide bond between the pyrrole-2-carboxylic acid and piperazine is a critical step. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Common coupling agents and methods include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[8][9]

  • Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly effective for forming amide bonds, particularly with less reactive amines.

  • Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the amine.[10]

A generalized workflow for the synthesis of pyrrole-2-carboxamides is depicted below.

G cluster_0 Synthesis of Pyrrole Core cluster_1 Functionalization cluster_2 Amide Coupling A 1,4-Dicarbonyl Compound C Paal-Knorr Synthesis A->C B Amine / Ammonia B->C D Substituted Pyrrole C->D E Pyrrole-2-carboxylic Acid Ester D->E F Hydrolysis E->F G Pyrrole-2-carboxylic Acid F->G H Chlorination (e.g., NCS) G->H I 4-Chloro-pyrrole-2-carboxylic Acid H->I L Amide Bond Formation I->L J Piperazine J->L K Coupling Agent (e.g., EDCI, HOBt) K->L M 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine L->M

Figure 1: General synthetic workflow for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

The Piperazine Ring: A Ubiquitous Moiety in Drug Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is one of the most common heterocyclic motifs found in approved drugs.[3][11] Its prevalence is due to a combination of favorable properties:

  • Modulation of Physicochemical Properties: The basic nature of the piperazine nitrogens (pKa values typically in the range of 5-9) allows for salt formation, which can significantly improve the aqueous solubility and bioavailability of a drug candidate.

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with a biological target.

  • Versatile Synthetic Handle: As a diamine, piperazine offers two sites for chemical modification. In intermediates like 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, one nitrogen is acylated, leaving the second nitrogen available for further functionalization. This makes it an excellent linker for connecting different pharmacophoric groups.[11]

Proposed Synthesis and Role of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Based on the principles outlined above, a plausible and efficient synthesis of the title compound can be designed.

G A 4-Chloro-1H-pyrrole-2-carboxylic acid C Coupling Reagents (EDCI, HOBt) Solvent (e.g., DMF) A->C Substrate 1 B Piperazine B->C Substrate 2 D 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine C->D Product

Figure 2: Proposed synthetic route to the target intermediate.

Detailed Experimental Protocol (Hypothetical)
  • Activation of Carboxylic Acid: To a solution of 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq). Stir the mixture at room temperature for 1 hour to form the active ester intermediate.

  • Amine Coupling: To the activated acid solution, add piperazine (2.0 eq, as an excess may be used to favor mono-acylation) dissolved in a minimal amount of DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl to remove excess piperazine), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

Role as a Pharmaceutical Intermediate

The primary role of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is to serve as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The free secondary amine on the piperazine ring is a nucleophilic handle that can be readily elaborated through various reactions, including:

  • N-Alkylation: Reaction with alkyl halides or sulfonates.[11]

  • N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with electron-deficient (hetero)arenes.[11][12]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Amide or Sulfonamide Formation: Acylation with other carboxylic acids or sulfonyl chlorides.

This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, where the pyrrole-carboxamide portion serves as a constant anchor or pharmacophore, while the substituents attached to the second piperazine nitrogen are varied to optimize target affinity, selectivity, and pharmacokinetic properties.

Analytical Characterization

The identity and purity of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine would be confirmed using a suite of standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural elucidationSignals corresponding to the pyrrole ring protons, the piperazine ring protons (typically two distinct sets of signals), and the N-H proton of the pyrrole.
¹³C NMR Carbon skeleton confirmationResonances for the carbonyl carbon, and the distinct carbons of the chloro-substituted pyrrole and piperazine rings.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₉H₁₂ClN₃O.[13]
HPLC Purity assessmentA single major peak under various chromatographic conditions, indicating the purity of the compound.[14][15]
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the N-H stretch (pyrrole), C=O stretch (amide), and C-Cl stretch.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical classes should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[17]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[19]

Conclusion

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine represents a strategically designed pharmaceutical intermediate that combines two highly valuable pharmacophoric units. The chloro-substituted pyrrole-2-carboxamide core provides a rigid and functionally rich scaffold, while the piperazine moiety offers a versatile linker for further chemical elaboration and for fine-tuning the physicochemical properties of the final molecule. Although not extensively documented as a standalone entity, its potential is evident from the well-established roles of its constituent parts in a multitude of approved drugs and clinical candidates. This guide provides a foundational understanding of its synthesis, characterization, and strategic application, positioning it as a valuable tool for medicinal chemists in the rational design of novel therapeutics.

References

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  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. (n.d.).
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  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine.
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  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
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literature review of 4-chloro-pyrrole derivatives in medicinal chemistry

[1]

Executive Summary

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for heme, chlorophyll, and a vast array of synthetic therapeutics.[1] However, the electron-rich nature of the pyrrole ring makes it susceptible to rapid oxidative metabolism, particularly at the C2 and C3/C4 positions. The introduction of a chlorine atom at the 4-position (4-Cl) is a strategic modification that accomplishes three critical medicinal chemistry objectives:

  • Metabolic Blocking: It sterically and electronically impedes cytochrome P450-mediated oxidation at a vulnerable site.[2]

  • Electronic Tuning: The inductive electron-withdrawing nature of chlorine lowers the electron density of the ring, modulating the pKa of the pyrrolic NH and affecting hydrogen bond donor capability.

  • Lipophilic Optimization: It increases lipophilicity (

    
    ), enhancing membrane permeability and facilitating hydrophobic interactions within binding pockets.
    

This guide analyzes the medicinal utility of 4-chloro-pyrrole derivatives, moving from natural product inspiration (Marinopyrroles, Pyoluteorin) to synthetic applications in kinase inhibition and antimicrobial therapy.

Part 1: Natural Product Scaffolds & Biological Inspiration

Nature has validated the 4-chloropyrrole motif through potent secondary metabolites.[2] Understanding these structures provides the blueprint for synthetic analog design.

Marinopyrroles: The Bipyrrole Powerhouse

Marinopyrrole A, isolated from marine Streptomyces, represents a unique class of 1,3'-bipyrroles. Its structure is densely halogenated, featuring chlorine atoms that are essential for its potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[2]

  • Mechanism of Action: Marinopyrroles act as protonophores , uncoupling bacterial respiration. They also disrupt protein-protein interactions, specifically targeting Mcl-1 (an anti-apoptotic protein) in cancer cells.

  • Role of Chlorine: The chlorine substituents lock the axial chirality of the bipyrrole bond and provide the necessary lipophilicity to penetrate the bacterial membrane.

Pyoluteorin: The Antibiotic Precursor

Produced by Pseudomonas protegens, pyoluteorin contains a 4,5-dichloro-pyrrole moiety linked to a resorcinol ring.

  • Significance: It demonstrates how chlorination at C4 and C5 modulates the reactivity of the pyrrole, preventing rapid degradation while maintaining affinity for bacterial targets.

Structural Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from these natural products.

SAR_LogicPyrrolePyrrole Core(Electron Rich)C4_Cl4-Chloro SubstitutionPyrrole->C4_ClSynthetic ModificationMetab_StabMetabolic Stability(Blocks CYP Oxidation)C4_Cl->Metab_StabSteric/Electronic BlockLipophilicityIncreased LogP(Membrane Permeability)C4_Cl->Lipophilicity+0.71 LogP (approx)ElectronicElectronic Tuning(Modulates NH pKa)C4_Cl->ElectronicInductive Effect (-I)ActivityEnhanced Biological Activity(Antimicrobial / Anticancer)Metab_Stab->ActivityProlonged Half-lifeLipophilicity->ActivityCellular EntryElectronic->ActivityH-Bond Strength

Figure 1: Causal network explaining why 4-chloro substitution enhances the medicinal properties of the pyrrole scaffold.[2]

Part 2: Synthetic Strategies & Protocols

Synthesizing 4-chloro-pyrrole derivatives requires controlling the high reactivity of the pyrrole ring to prevent over-chlorination or polymerization.[2]

Regioselective Chlorination Protocol

Objective: Synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid derivatives (common intermediates). Challenge: Direct chlorination often yields mixtures of 4-chloro, 5-chloro, and 4,5-dichloro products.[2] Solution: Use of N-Chlorosuccinimide (NCS) under controlled temperatures.[2]

Protocol: Monochlorination of Pyrrole-2-carboxylate
  • Preparation: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous THF or DMF (0.5 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 30 minutes.

    • Note: Slow addition prevents localized high concentrations of radical species that lead to polychlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or LC-MS.[2]

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x3) to remove succinimide byproduct.[2]

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 4-chloro isomer typically elutes after the 5-chloro isomer due to slight polarity differences.[2]

Fused Systems: 4-Chloro-pyrrolo[2,3-d]pyrimidine

This derivative is a critical intermediate for JAK inhibitors (e.g., Tofacitinib).[2] Key Reaction: The chlorination is performed on the pyrimidine ring (at C4 relative to pyrimidine, but part of the fused system) using

  • Reagents: 7H-pyrrolo[2,3-d]pyrimidin-4-ol,

    
     (excess), reflux.
    
  • Safety: Requires careful quenching of excess

    
     into ice to prevent vigorous hydrolysis and HCl evolution.
    

Part 3: Comparative Biological Data

The following table summarizes the potency shifts observed when introducing chlorine to the pyrrole or related scaffolds.

Compound ClassDerivativeTarget/OrganismActivity (

or MIC)
Impact of Chlorination
Marinopyrrole Marinopyrrole A (Natural)MRSA (USA300)

Essential.[2] De-chlorination leads to >10-fold loss in potency.
Pyrrolomycin Pyrrolomycin C (Chlorinated)S. aureus

High potency driven by lipophilicity and acidity of phenols.
Kinase Inhibitor 4-Cl-pyrrolo[2,3-d]pyrimidineJAK Kinase (Intermediate)N/A (Synthetic)The Cl group acts as a leaving group for

to introduce specificity elements.[2]
Armeniaspirol Chlorinated AnalogG(+) BacteriaHighChlorine at C9 (pyrrole) is critical for membrane disruption.[2]

Part 4: Mechanism of Action & Pathway Analysis

Understanding how these molecules function at the molecular level is vital for optimization.

Marinopyrrole A: Dual Mechanism

Marinopyrrole A exhibits a "killing" mechanism distinct from traditional antibiotics (like vancomycin), which reduces the likelihood of resistance development.

  • Protonophore Activity: The molecule integrates into the bacterial membrane. The acidic phenolic protons (modulated by the electron-withdrawing Cl atoms) allow it to shuttle protons across the membrane, collapsing the Proton Motive Force (PMF).

  • Mcl-1 Inhibition: In cancer contexts, it binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins (Bax/Bak).[2]

MoA_PathwayCompoundMarinopyrrole A(4-Cl-Pyrrole Core)Target_BacBacterial MembraneCompound->Target_BacTarget_CanMcl-1 Protein(Cancer Cells)Compound->Target_CanMech_BacProtonophore Effect(H+ Shuttling)Target_Bac->Mech_BacMech_CanPPI Inhibition(Blocks BH3 Groove)Target_Can->Mech_CanResult_BacCollapse of PMF(ATP Depletion)Mech_Bac->Result_BacResult_CanApoptosis Induction(Release Bax/Bak)Mech_Can->Result_Can

Figure 2: Dual mechanism of action for Marinopyrrole A, highlighting the versatility of the halogenated scaffold.

Part 5: Future Outlook & Expert Commentary

As a Senior Application Scientist, I foresee the following trends for 4-chloro-pyrrole derivatives:

  • Fragment-Based Drug Discovery (FBDD): 4-chloropyrrole-2-carboxylic acid is an ideal "fragment" for screening.[2] It possesses the requisite solubility and ligand efficiency to bind into small hydrophobic pockets of enzymes.

  • PROTAC Linkers: The stability of the chlorinated pyrrole makes it a potential rigid linker motif in Proteolysis Targeting Chimeras (PROTACs), where metabolic stability is often the limiting factor.

  • Atropisomeric Synthesis: The axial chirality observed in Marinopyrroles is a largely untapped area in synthetic medicinal chemistry. Developing atroposelective Suzuki couplings to generate 4-chloro-bipyrroles will be a key synthetic frontier.[2]

Critical Reference Check
  • Self-Validation: Ensure that when synthesizing these derivatives, the regiochemistry is confirmed via NOESY NMR (Nuclear Overhauser Effect Spectroscopy). The proton at C5 will show a correlation to the NH, whereas C3 substitution would alter this pattern.

  • Stability: Store 4-chloropyrrole intermediates under inert atmosphere (Argon) at -20°C. While more stable than pyrrole, they can still darken (oxidize) upon prolonged air exposure.[2]

References

  • Pharmacological Properties of the Marine Natural Product Marinopyrrole A against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link][2]

  • Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. Journal of Natural Products. [Link]

  • Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. Journal of the American Chemical Society. [Link]

  • Pyoluteorin regulates the biosynthesis of 2,4-DAPG through the TetR family transcription factor PhlH in Pseudomonas protegens Pf-5. Applied and Environmental Microbiology. [Link][2][3]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link][2]

thermodynamic stability of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Thermodynamic Stability of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine: A Core Assessment for Drug Development

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, directly influencing its shelf-life, formulation strategy, manufacturing processes, and ultimately, its safety and efficacy. This guide provides a comprehensive technical framework for evaluating the , a heterocyclic compound with potential therapeutic value. We delve into the foundational principles of chemical stability and outline a suite of robust experimental methodologies, including thermal analysis and forced degradation studies. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical guide for generating a definitive stability profile of the target molecule, thereby de-risking its progression through the development pipeline.

Introduction: The Criticality of Stability Assessment

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is a molecule of interest that combines three key structural motifs: a chlorinated pyrrole ring, an amide linker, and a piperazine ring. Each of these components presents unique chemical liabilities that can contribute to degradation under various environmental conditions. A thorough understanding of the molecule's intrinsic stability is not merely a regulatory requirement but a fundamental scientific necessity.[1] Early and detailed characterization of an API's stability profile can prevent costly late-stage failures and inform critical decisions in formulation, packaging, and storage.[2][3]

This guide will focus on two primary pillars of stability assessment:

  • Thermal Analysis: To understand the molecule's behavior in response to heat, identifying melting points, decomposition temperatures, and other phase transitions.

  • Forced Degradation (Stress Testing): To deliberately degrade the molecule under harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and elucidate degradation pathways.[1][4]

Theoretical Framework: Potential Degradation Pathways

The structure of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine suggests several potential degradation pathways that must be investigated.

  • Hydrolysis: The amide bond linking the pyrrole and piperazine moieties is a primary suspect for hydrolytic cleavage under both acidic and basic conditions. This would result in the formation of 4-chloro-1H-pyrrole-2-carboxylic acid and piperazine.

  • Oxidation: Pyrrole rings can be susceptible to oxidation, potentially leading to ring-opening or the formation of various oxygenated derivatives.[5] The piperazine ring, being a secondary amine, can also undergo oxidation.

  • Thermolysis: At elevated temperatures, the molecule may undergo decomposition. The initial bond cleavages are likely to occur at the weakest points in the structure, a process that can be elucidated by thermal analysis techniques.[2][6]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to induce degradation, often through radical mechanisms. Photostability testing is a crucial component of stress testing as mandated by ICH guidelines.[4]

The overall workflow for assessing these potential liabilities is a multi-step, integrated process.

Fig 2. Key potential sites for hydrolytic and oxidative degradation.

Data Interpretation and Reporting

Systematic data presentation is crucial for a clear stability assessment. Quantitative results from thermal analysis and forced degradation studies should be summarized in tables for easy comparison.

Thermal Analysis Data Summary
ParameterMethodResultInterpretation
Melting Point (Tonset)DSCe.g., 185.5 °COnset of the solid-to-liquid phase transition.
Melting Point (Tpeak)DSCe.g., 188.2 °CTemperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus)DSCe.g., 125.4 J/gEnergy required to melt the crystalline solid.
Decomposition (Tonset)TGAe.g., 255.0 °CTemperature at which significant mass loss begins.
Mass Loss (25-150 °C)TGAe.g., < 0.1%Indicates absence of significant water or volatile solvents.
Forced Degradation Data Summary
Stress ConditionTime (h)% DegradationNo. of DegradantsObservations
Control (Water, 80°C) 24< 0.5%0Stable in neutral aqueous solution.
0.1 M HCl, 80°C 2415.2%2Significant degradation observed.
0.1 M NaOH, 80°C 2418.9%2Most significant degradation observed.
3% H₂O₂, 40°C 248.5%3Susceptible to oxidation.
Dry Heat, 105°C 72< 1.0%0Thermally stable in solid state below its melting point.
Photostability (ICH Q1B) -4.1%1Minor photosensitivity observed.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the . By integrating thermal analysis techniques (DSC and TGA) with a systematic forced degradation program, researchers can build a robust stability profile. This profile is essential for identifying critical quality attributes, informing formulation and process development, and ensuring the development of a safe, stable, and effective drug product. The methodologies described herein are designed to be self-validating and provide the depth of understanding required by both scientific inquiry and regulatory scrutiny.

References

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026).
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager (2025).
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development (2024).
  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control (2024).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI (2024).
  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate (2025).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry (2013).
  • Pyrroles and related compounds. XXIV. Separation and oxidative degradation of chlorophyll derivatives - PubMed (1973).

Sources

Methodological & Application

Synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, pyrrole-containing molecules are of significant interest due to their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. This document provides a comprehensive guide for the synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a valuable building block for the development of new therapeutic agents.

This guide is designed for researchers, medicinal chemists, and process development scientists. It offers a detailed, step-by-step protocol for the amide coupling of 4-chloro-1H-pyrrole-2-carboxylic acid with piperazine, leveraging the highly efficient HATU coupling reagent. Beyond a simple recitation of steps, this document delves into the rationale behind the chosen methodology, providing insights into reaction mechanisms, potential challenges, and robust analytical characterization techniques to ensure the synthesis of a highly pure final product.

Strategic Approach to Synthesis

The core of this synthesis is the formation of a stable amide bond between the carboxylic acid of the pyrrole moiety and a secondary amine of the piperazine ring. While several methods exist for amide bond formation, the use of aminium/uronium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offers significant advantages, particularly when dealing with heterocyclic systems which can be prone to side reactions under harsh conditions.

HATU is renowned for its high coupling efficiency, rapid reaction kinetics, and its ability to minimize racemization in chiral substrates.[1] Its mechanism involves the rapid formation of a highly reactive OAt-active ester of the carboxylic acid, which is then readily attacked by the amine nucleophile.[2] This approach is often superior to carbodiimide-based methods, especially for less reactive amines or when steric hindrance is a factor.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-chloro-1H-pyrrole-2-carboxylic acid≥95%Commercially AvailableStore in a cool, dry place.
PiperazineAnhydrous, ≥99%Commercially AvailableHygroscopic, store in a desiccator.
HATU≥98%Commercially AvailableStore under inert atmosphere.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially AvailableStore under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle.
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Dissolve 4-chloro-1H-pyrrole-2-carboxylic acid, piperazine, and HATU in anhydrous DMF cooling Cool reaction mixture to 0 °C in an ice bath reagents->cooling base_add Add DIPEA dropwise cooling->base_add stirring Stir at 0 °C for 30 min, then warm to room temperature and stir for 12-18 hours base_add->stirring monitoring Monitor reaction progress by TLC/LC-MS stirring->monitoring quench Quench with water monitoring->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash organic layer with NaHCO₃ and brine extraction->wash dry_conc Dry over MgSO₄ and concentrate in vacuo wash->dry_conc chromatography Purify by silica gel column chromatography dry_conc->chromatography analysis Characterize by NMR, MS, and determine melting point chromatography->analysis

Figure 1: Overall workflow for the synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq).

    • Add anhydrous piperazine (1.2 eq) and HATU (1.1 eq).

    • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

    • Cool the reaction mixture to 0 °C using an ice bath with magnetic stirring.

  • Amide Coupling Reaction:

    • Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the cooled reaction mixture.

    • Continue stirring at 0 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to remove any unreacted carboxylic acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product should be purified by silica gel column chromatography.

    • A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The optimal eluent system should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine as a solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a comprehensive analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for the pyrrole and piperazine protons and carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the target compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of C₉H₁₂ClN₃O.

  • Melting Point (m.p.): The melting point of the purified solid should be determined and recorded as an indicator of purity. A sharp melting point range is indicative of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product can be quantified by HPLC analysis.

Troubleshooting and Scientific Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as moisture can deactivate the HATU reagent.[3] Increasing the reaction time or slightly warming the reaction mixture (e.g., to 40-50 °C) after the initial stirring at room temperature may also improve the yield, particularly if the starting materials are sterically hindered.[2]

  • Incomplete Reaction: If the starting carboxylic acid is not fully consumed, an additional portion of HATU and DIPEA can be added. It is crucial to monitor the reaction closely to avoid the formation of byproducts.

  • Purification Challenges: If the product is difficult to separate from byproducts during column chromatography, consider using a different solvent system or a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective purification method.

  • Rationale for Stoichiometry: An excess of piperazine is used to favor the desired mono-acylation and to minimize the formation of the di-acylated byproduct. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid and facilitate the reaction without competing with the piperazine nucleophile.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. By utilizing the efficient HATU-mediated amide coupling, this method offers a high-yielding and straightforward route to this valuable chemical intermediate. The detailed procedural steps, coupled with insights into the reaction mechanism and troubleshooting, are intended to empower researchers to successfully synthesize and characterize this compound, thereby facilitating its application in the development of novel therapeutics.

References

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Int. J. Mol. Sci.[Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. [Link]

  • ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

  • An optimised synthesis of ISOX-based chemical probes and inhibitors of the CBP/p300 and BET bromodomains. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. [Link]

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • ACID AMINE COUPLING OF (1H-INDOLE-6-YL)PPIPERAZIN-1-YL)METHANONE WITH SUBSTITUTED ACIDS USING HATU COUPLING REAGENT AND THEIR ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. The Royal Society of Chemistry. [Link]

  • Acid amine coupling of (1h-indole-6-yl) ppiperazin-1-yl) methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. ResearchGate. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. [Link]

  • Method for purifying pyrazoles.
  • Pyrrole. Organic Syntheses. [Link]

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Application Note: Step-by-Step Preparation of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is a highly valued heterocyclic building block in modern drug discovery. The 4-chloro-pyrrole carboxamide scaffold is frequently leveraged to modulate lipophilicity and target-binding affinity in the development of EP4 receptor antagonists[1], PARP inhibitors, and topoisomerase IIα inhibitors[2].

This application note details a robust, self-validating, two-step synthetic protocol for its preparation. By utilizing a mono-protected piperazine and mild carbodiimide coupling chemistry, this method prevents the formation of unwanted diamide byproducts and preserves the integrity of the electron-rich pyrrole ring[3].

Strategic Rationale & Synthetic Workflow

To synthesize this secondary amine reliably, we employ a protection-coupling-deprotection strategy.

  • Why Boc-Piperazine? Unprotected piperazine contains two symmetrically equivalent secondary amines. Direct coupling would yield a statistical mixture of mono-amide, di-amide, and unreacted starting material. The tert-butyloxycarbonyl (Boc) group perfectly masks one nitrogen, directing the reaction exclusively to the desired mono-amide[2].

  • Why EDC/HOBt Coupling? The pyrrole ring is electron-rich and can undergo electrophilic aromatic substitution, polymerization, or degradation when exposed to harsh chlorinating agents like thionyl chloride (

    
    ) or oxalyl chloride. EDC·HCl combined with HOBt provides a mild, highly efficient activation of the carboxylic acid without jeopardizing the heterocyclic core[3].
    

Synthesis SM1 4-chloro-1H-pyrrole- 2-carboxylic acid Coupling Amide Coupling (EDC·HCl, HOBt, DIPEA) SM1->Coupling SM2 Boc-piperazine SM2->Coupling Int Boc-Protected Intermediate Coupling->Int Deprotect Boc Deprotection (4M HCl in Dioxane) Int->Deprotect Product 1-(4-chloro-1H-pyrrole- 2-carbonyl)piperazine Deprotect->Product

Synthetic workflow for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

Reagent Matrix

Reagent / MaterialMW ( g/mol )EquivalentsRole
4-chloro-1H-pyrrole-2-carboxylic acid145.541.0Starting Material
1-Boc-piperazine186.251.05Nucleophile
EDC·HCl191.701.25Coupling Agent
HOBt (Hydroxybenzotriazole)135.131.25Additive (suppresses racemization/side reactions)
DIPEA (N,N-Diisopropylethylamine)129.243.0Base (maintains basic pH for amine nucleophilicity)
Dichloromethane (DCM)84.93-Solvent
4M HCl in Dioxane36.4610.0Deprotection Reagent

Execution: Step-by-Step Protocol

Phase 1: Amide Coupling (Synthesis of the Boc-Protected Intermediate)

Objective: Form the amide bond while preventing diamide formation and pyrrole degradation.

  • Activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq) and anhydrous DCM (0.1 M concentration).

    • Expert Insight: If the pyrrole acid exhibits poor solubility in pure DCM, add 5-10% anhydrous DMF to achieve a homogenous solution.

  • Base Addition: Chill the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. The base ensures the carboxylic acid is deprotonated and ready for activation, while also neutralizing the HCl salt of EDC.

  • Coupling Agents: Add HOBt (1.25 eq) followed by EDC·HCl (1.25 eq) in portions. Stir the mixture at 0 °C for 15–20 minutes to form the active OBt-ester[3].

  • Nucleophilic Attack: Add 1-Boc-piperazine (1.05 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir under a nitrogen atmosphere for 12–16 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The active ester should be fully consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1M aqueous HCl (to remove unreacted piperazine and DIPEA), saturated aqueous

      
       (to remove unreacted acid and HOBt), and brine.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 20% to 60% EtOAc in Hexanes) to yield tert-butyl 4-(4-chloro-1H-pyrrole-2-carbonyl)piperazine-1-carboxylate as a solid.

Phase 2: Boc Deprotection (Synthesis of the Target Molecule)

Objective: Remove the tert-butyl carbamate cleanly to yield the free secondary amine.

  • Acidolysis: Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous DCM (0.2 M). Chill to 0 °C.

  • Deprotection: Slowly add 4M HCl in dioxane (10.0 eq).

    • Expert Insight: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it allows for the direct precipitation of the product as a highly pure hydrochloride salt, bypassing the need for complex reverse-phase purification[2].

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • In-Process Control (IPC): Check by LC-MS. The mass should shift from

    
     (Boc-protected) to 
    
    
    
    (deprotected).
  • Isolation: Concentrate the reaction mixture under vacuum to remove DCM and excess HCl/dioxane. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine hydrochloride .

  • Optional Freebasing: If your downstream application requires the free base, dissolve the HCl salt in water, adjust the pH to ~10 using 1M NaOH, and extract exhaustively with a 9:1 mixture of DCM/Methanol. Dry and concentrate the organic layer.

Analytical Characterization Data

Validation of the final compound should align with the following expected spectral parameters:

TechniqueExpected Signals / Data Points
LC-MS (ESI+)

calculated for


: 214.07; Found: ~214.1

H NMR (400 MHz, DMSO-

)

11.80 (br s, 1H, pyrrole-NH), 9.20 (br s, 2H, piperazine-

), 6.95 (d,

Hz, 1H, pyrrole-CH), 6.50 (d,

Hz, 1H, pyrrole-CH), 3.80 (m, 4H, piperazine-

), 3.15 (m, 4H, piperazine-

).

C NMR (100 MHz, DMSO-

)

160.5 (C=O), 125.4, 118.2, 112.5, 108.7 (pyrrole carbons), 42.5, 41.2 (piperazine carbons).

References

  • Biosynthesis-guided discovery and engineering of α-pyrone natural products from type I polyketide synthases Semantic Scholar[3]

  • 4-(Indol-7-ylcarbonylaminomethyl)cyclohexanecarboxylic acid derivatives as EP4 receptor antagonists useful for the treatment of chronic renal failure or diabetic nephropathy Google Patents (EP2565191A1)[1]

  • Hiding in plain sight: Optimizing topoisomerase IIα inhibitors into Hsp90β selective binders Vilnius University / PMC[2]

Sources

using 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine in HIV-1 attachment inhibitor research

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for HIV-1 Attachment Inhibitor Research

Topic: Utilizing 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine and its Analogs in the Development of Novel HIV-1 Attachment Inhibitors

Introduction: Targeting the First Step of HIV-1 Invasion

The Human Immunodeficiency Virus Type 1 (HIV-1) replication cycle begins with a highly orchestrated entry process into host CD4+ T-cells. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1][2][3] This initial attachment is not merely a docking maneuver; it is a critical conformational trigger. The gp120-CD4 interaction induces significant structural changes in gp120, unmasking a binding site for a secondary co-receptor, typically CCR5 or CXCR4.[4][5] This second interaction leads to further conformational shifts, exposing the gp41 fusion peptide, which penetrates the host cell membrane and ultimately mediates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cytoplasm.[1][6]

Each step in this cascade represents a potential target for antiretroviral therapy.[7] Attachment inhibitors are a class of antiretroviral drugs that block the very first step: the interaction between gp120 and the CD4 receptor.[2][6] By preventing this initial binding, all subsequent entry events are aborted. The pyrrole-piperazine scaffold has emerged as a privileged structure in the design of such inhibitors, leading to the development of potent, orally bioavailable drug candidates. This document provides a detailed guide for researchers working with novel compounds based on this scaffold, using 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine as a representative model for a new chemical entity (NCE).

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Membrane Cell Membrane CCR5->Membrane 3. gp41-Mediated Fusion Mechanism_of_Action gp120_unlig gp120 (Closed State) CD4 CD4 Receptor gp120_unlig->CD4 Normal Binding Inhibitor Pyrrole-Piperazine Inhibitor gp120_unlig->Inhibitor Inhibitor Binding gp120_open gp120 (Open State) CD4->gp120_open Conformational Change gp120_inhib gp120-Inhibitor Complex (Locked Closed State) gp120_inhib->CD4 Binding Prevented NoFusion {Fusion Blocked} gp120_inhib->NoFusion Fusion Membrane Fusion gp120_open->Fusion

Figure 2: Mechanism of attachment inhibition by pyrrole-piperazine compounds.

Experimental Protocols for Compound Evaluation

The following protocols outline a standard workflow for characterizing a novel pyrrole-piperazine analog, such as 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. The primary goal is to determine its antiviral potency, cellular toxicity, and confirm its mechanism of action as a bona fide attachment inhibitor.

Workflow start Synthesized Compound (e.g., 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine) protocol1 Protocol 1: Antiviral Activity Assay (Pseudovirus, TZM-bl cells) start->protocol1 protocol2 Protocol 2: Cytotoxicity Assay (e.g., CellTiter-Glo) start->protocol2 data1 Determine EC50 protocol1->data1 data2 Determine CC50 protocol2->data2 si_calc Calculate Selectivity Index (SI = CC50 / EC50) data1->si_calc data2->si_calc protocol3 Protocol 3: Time-of-Addition Assay si_calc->protocol3 If SI is high data3 Confirm Entry Inhibition protocol3->data3 protocol4 Protocol 4: Target Engagement Assay (gp120-CD4 ELISA) data3->protocol4 data4 Confirm gp120-CD4 Binding Disruption protocol4->data4 end Lead Candidate Profile data4->end

Figure 3: Experimental workflow for characterizing a novel HIV-1 attachment inhibitor.

Protocol 1: In Vitro Antiviral Activity Assay (Single-Round Pseudovirus Infection)

Rationale: This assay is the gold standard for determining the 50% effective concentration (EC50) of an antiviral compound. It utilizes replication-defective HIV-1 pseudoviruses engineered to express an envelope (Env) protein from a specific HIV-1 strain and carry a reporter gene (e.g., luciferase). This ensures safety and provides a highly quantitative readout of viral entry. [4] Methodology:

  • Cell Seeding: Seed TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, with an integrated HIV-1 LTR-luciferase reporter) in a 96-well white, solid-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point, 3-fold serial dilution series in complete DMEM. The final DMSO concentration in the assay should be ≤0.5%. Include a "no-drug" control (vehicle only) and a positive control (e.g., Temsavir).

  • Infection:

    • Thaw an aliquot of HIV-1 Env-pseudotyped virus stock (e.g., NL4-3 or JR-FL Env). Dilute the virus in complete DMEM to a concentration that yields approximately 100,000-200,000 relative light units (RLU) in the no-drug control wells.

    • Remove the media from the TZM-bl cells.

    • Add 50 µL of the serially diluted compound to the appropriate wells.

    • Immediately add 50 µL of the diluted virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Luciferase Readout:

    • Remove the supernatant from the wells.

    • Lyse the cells and measure luciferase activity using a commercial kit (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert RLU values to percentage inhibition relative to the no-drug control wells.

    • Plot the percentage inhibition versus the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression model (four-parameter variable slope).

Protocol 2: Cytotoxicity Assay

Rationale: It is crucial to determine if the observed antiviral activity is due to specific inhibition of viral entry or simply due to cellular toxicity. The 50% cytotoxic concentration (CC50) is determined in parallel with the antiviral assay using the same cell line and incubation conditions.

Methodology:

  • Plate Setup: Seed and treat TZM-bl cells with the serially diluted compound exactly as described in Protocol 1 (Steps 1 & 2), but do not add any virus. Include "cells only" and "no cells" (media only) controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Viability Readout: Measure cell viability using a suitable assay, such as CellTiter-Glo® (measures ATP, indicative of metabolic activity) or an MTT assay. Follow the manufacturer's protocol.

  • Data Analysis:

    • Convert viability readouts to percentage cytotoxicity relative to the vehicle control wells.

    • Plot the percentage cytotoxicity versus the log of the compound concentration.

    • Calculate the CC50 value using a non-linear regression model.

    • Calculate the Selectivity Index (SI): SI = CC50 / EC50. A higher SI value (>100) is desirable, indicating that the compound is potent against the virus at concentrations well below those that harm the host cell.

Protocol 3: Time-of-Addition Assay

Rationale: This experiment helps to confirm the mechanism of action by pinpointing the stage of the HIV-1 lifecycle that the compound inhibits. [7]Entry inhibitors are only effective when added at the beginning of the infection process.

Methodology:

  • Infection Setup: Seed TZM-bl cells as in Protocol 1. Synchronize infection by pre-chilling the cells and virus at 4°C for 30 minutes, then adding the virus and incubating at 4°C for 1-2 hours to allow binding but not fusion. Warm the plates to 37°C to initiate fusion and entry (this is time zero, T=0).

  • Compound Addition: Add the test compound at a high concentration (e.g., 10x EC50) to different wells at various time points before and after T=0 (e.g., -2h, 0h, +1h, +2h, +4h, +8h).

  • Control Inhibitors: Include known inhibitors as controls:

    • Attachment Inhibitor: Temsavir (should only be effective when added at or before T=0).

    • Reverse Transcriptase Inhibitor: Nevirapine (should remain effective when added up to a few hours post-infection).

    • Integrase Inhibitor: Raltegravir (should remain effective when added several hours post-infection). [8]4. Readout and Analysis: After 48 hours, measure luciferase activity. Plot the percentage inhibition against the time of addition. The profile of the test compound should match that of the known attachment inhibitor control.

Data Presentation and Interpretation

Quantitative data from these initial screening protocols should be summarized for clear comparison. A compound is considered a promising lead if it exhibits potent antiviral activity (low nanomolar to sub-micromolar EC50), low cytotoxicity (high micromolar CC50), and a resulting high Selectivity Index.

Table 1: Sample Antiviral and Cytotoxicity Data

CompoundTargetEC50 (nM) vs. HIV-1 NL4-3CC50 (µM) in TZM-bl cellsSelectivity Index (SI)
Test Compound gp1208.5>100>11,765
Temsavir (Control) [9]gp1200.7 ± 0.4105>150,000
Nevirapine (Control) Reverse Transcriptase25>200>8,000

Note: Data for Temsavir is representative of published values. Data for the Test Compound is hypothetical.

Advanced Characterization: Resistance and Target Engagement

For lead candidates, further studies are essential:

  • Resistance Profiling: In vitro selection of resistant viruses is performed by passaging the virus in the presence of escalating concentrations of the compound. The Env gene of resistant clones is then sequenced to identify mutations that confer resistance. For the Temsavir class, mutations like S375M, M426L, and M434I in gp120 are common. [10]* Breadth of Activity: The compound should be tested against a panel of pseudoviruses expressing Envs from different HIV-1 subtypes (A, B, C, etc.) and from clinical isolates to determine its spectrum of activity. [11]* Target Engagement: A cell-free, biochemical ELISA can confirm direct interference with the gp120-CD4 interaction. In this assay, recombinant gp120 is coated on a plate, and its binding to soluble CD4 (sCD4) is detected. An effective inhibitor will reduce the binding signal in a dose-dependent manner.

Conclusion

The 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine scaffold represents a promising starting point for the development of novel HIV-1 attachment inhibitors. By following a systematic and logical workflow—from initial potency and toxicity screening to detailed mechanistic and resistance studies—researchers can effectively characterize new chemical entities in this class. The ultimate goal is to identify candidates with broad and potent activity, a high barrier to resistance, and favorable pharmaceutical properties, thereby expanding the arsenal of antiretroviral therapies available to combat the global HIV/AIDS epidemic.

References

  • Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Homology models of the HIV-1 attachment inhibitor BMS-626529 bound to gp120 suggest a unique mechanism of action - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC. (2012). National Center for Biotechnology Information. [Link]

  • Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Fostemsavir for HIV-1 infection for heavily treatment-experienced adults. (2022). All Wales Therapeutics and Toxicology Centre. [Link]

  • Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir - Clinical Info .HIV.gov. (2025). HIVinfo.NIH.gov. [Link]

  • N-Substituted Pyrrole Derivative 12m Inhibits HIV-1 Entry by Targeting Gp41 of HIV-1 Envelope Glycoprotein - Frontiers. (2019). Frontiers Media S.A.. [Link]

  • Mini-Lecture Series: Fostemsavir - YouTube. (2022). YouTube. [Link]

  • Neutralization Synergy between HIV-1 Attachment Inhibitor Fostemsavir and Anti-CD4 Binding Site Broadly Neutralizing Antibodies against HIV - ASM Journals. (2019). American Society for Microbiology. [Link]

  • Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

  • HIV-1 Entry Inhbitors: An Overview - PMC. (2007). National Center for Biotechnology Information. [Link]

  • In vitro and In vivo Resistance to Human Immunodeficiency Virus Type 1 Entry Inhibitors - Hilaris Publisher. (2011). Hilaris Publisher. [Link]

  • N-Substituted Pyrrole Derivatives as Novel Human Immunodeficiency Virus Type 1 Entry Inhibitors That Interfere with the gp41 Six-Helix Bundle Formation and Block Virus Fusion | Antimicrobial Agents and Chemotherapy - ASM Journals. (2004). American Society for Microbiology. [Link]

  • Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening | PNAS. (2017). Proceedings of the National Academy of Sciences. [Link]

  • Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC. (2021). National Center for Biotechnology Information. [Link]

  • HIV-1 Entry, Inhibitors, and Resistance - MDPI. (2010). MDPI. [Link]

  • In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed. (2012). National Center for Biotechnology Information. [Link]

  • Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - MDPI. (2021). MDPI. [Link]

  • Discovery of 4-benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): a novel HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions - PubMed. (2003). National Center for Biotechnology Information. [Link]

  • Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 12. Structure-activity relationships associated with 4-fluoro-6-azaindole derivatives leading to the identification of 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7-t[12][13][14]riazol-1-yl-1h-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) - PubMed. (2013). National Center for Biotechnology Information. [Link]

  • Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir | Journal of Medicinal Chemistry - ACS Publications. (2017). American Chemical Society. [Link]

  • Safety and efficacy of an HIV-1 attachment inhibitor - YouTube. (2015). YouTube. [Link]

Sources

Application Note & Protocol Guide: Mastering Amide Bond Formation in Pyrrole-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenge of the Pyrrole-Piperazine Amide Linkage

The amide bond is arguably the most prevalent functional group in medicinal chemistry, forming the backbone of peptides and a vast array of blockbuster drugs. The specific linkage between a pyrrole carboxylic acid and a piperazine moiety creates a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors, antipsychotics, and antiviral agents. This structural motif combines the unique electronic properties and hydrogen-bonding capabilities of the electron-rich pyrrole ring with the conformational rigidity and basic nitrogen center of the piperazine core, making it a cornerstone for molecular design.

However, the synthesis of these vital structures is not without its challenges. The direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group.[1][2] The substrates themselves present unique difficulties:

  • Pyrrole Reactivity: Pyrroles are highly electron-rich and prone to polymerization under strongly acidic conditions, which are often used in traditional acylation methods.[3][4] Furthermore, the pyrrole nitrogen's lone pair, while contributing to aromaticity, can also act as a nucleophile, leading to undesired N-acylation as a side reaction.[5][6][7]

  • Piperazine Reactivity: As a symmetrical diamine, piperazine readily undergoes bis-acylation, making the selective synthesis of the mono-acylated product a significant hurdle that often requires careful control of stoichiometry, the use of protecting groups, or specialized reagents.[8][9]

This guide provides a comprehensive overview of the reaction conditions, mechanistic principles, and practical protocols for successfully navigating these challenges to forge robust and high-yielding amide bonds between pyrrole carboxylic acids and piperazines.

Section 1: Mechanistic Principles of Carboxylic Acid Activation

The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The general workflow involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (an active ester), which is then susceptible to nucleophilic attack by the amine (piperazine).

G Carboxylic_Acid Pyrrole-COOH (Carboxylic Acid) Active_Intermediate Reactive Intermediate (Active Ester) Carboxylic_Acid->Active_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Active_Intermediate Amide_Product Pyrrole-Piperazine Amide (Product) Active_Intermediate->Amide_Product Byproducts Byproducts (e.g., Urea, HOAt) Active_Intermediate->Byproducts Piperazine Piperazine (Amine) Piperazine->Amide_Product Nucleophilic Attack

Caption: General workflow for amide bond formation.

The choice of coupling reagent is paramount and depends on the steric and electronic properties of the substrates, potential for side reactions, and desired reaction conditions.

Section 2: A Comparative Guide to Key Coupling Reagents

While a vast number of coupling reagents exist, a few have emerged as the most reliable and efficient choices for challenging substrates like pyrroles and piperazines.

Carbodiimide-Based Reagents: EDC & HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[1][2] However, this intermediate is unstable and can rearrange or react with another carboxylic acid molecule. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.[10] HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[1][11] This method is cost-effective and the urea byproduct of EDC is water-soluble, simplifying purification.[1]

G RCOOH Pyrrole-COOH O_acylisourea O-acylisourea (Unstable) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt_ester HOBt-active ester (More Stable) O_acylisourea->HOBt_ester Interception Urea EDC-Urea (Byproduct) O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt Regenerated Amide Amide Product HOBt_ester->Amide Amine Attack Amine Piperazine Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.[1]

Uronium/Aminium Salt-Based Reagents: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent known for its high efficiency, rapid reaction times, and ability to suppress racemization.[12][13] It is particularly effective for sterically hindered or electronically challenging substrates.[1][14] HATU's activity stems from its 1-hydroxy-7-azabenzotriazole (HOAt) core, which is superior to HOBt.[13][14] The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[15] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly couples with the amine.[1][15]

G RCOOH Pyrrole-COOH RCOO Carboxylate Anion RCOOH->RCOO Deprotonation Base Base (DIPEA) Base->RCOO OAt_ester OAt-active ester (Highly Reactive) RCOO->OAt_ester Activation HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide Amine Attack TMU Tetramethylurea (Byproduct) OAt_ester->TMU Amine Piperazine Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.[1]

Data Summary: Comparison of Coupling Reagents
Reagent SystemRelative CostReactivity/SpeedByproduct RemovalKey AdvantagesCommon Base
EDC / HOBt LowModerateEasy (water wash)Cost-effective, good for large scale.[1]DIPEA, TEA
HATU HighVery HighChromatographyExcellent for hindered/difficult substrates, low racemization.[12][14]DIPEA, 2,4,6-Collidine
Acyl Chloride LowHighNeutralizationGood for unreactive amines, no complex reagents needed.Pyridine, TEA
Mixed Anhydride LowHighChromatographyCan favor mono-acylation of piperazine due to steric bulk.[16]NMM, TEA

Section 3: Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: HATU-Mediated Coupling of Pyrrole-2-carboxylic Acid and N-Boc-piperazine

This protocol is recommended as a first-choice for its high success rate with potentially challenging substrates. Using mono-protected piperazine (e.g., N-Boc-piperazine) is the most straightforward strategy to prevent bis-acylation.

Materials:

  • Pyrrole-2-carboxylic acid (1.0 equiv)

  • N-Boc-piperazine (1.1 equiv)

  • HATU (1.1 equiv)[15]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄, silica gel)

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add pyrrole-2-carboxylic acid (1.0 equiv) and N-Boc-piperazine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Activation: Add HATU (1.1 equiv) to the solution. Stir for 2-3 minutes.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the pyrrole carboxylic acid is consumed (typically 1-4 hours).[12]

  • Aqueous Workup: Quench the reaction by adding water. Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting:

  • Low Yield: If the reaction stalls, consider gentle heating (40-50 °C). Ensure all reagents and the solvent are anhydrous. For very unreactive pyrroles, pre-activating the acid with HATU and DIPEA for 15-30 minutes before adding the piperazine can improve results.[12]

  • Side Products: If decomposition is observed, cool the reaction to 0 °C before adding DIPEA. This is especially important for sensitive pyrrole substrates.

Protocol 3.2: EDC/HOBt-Mediated Coupling

A robust and economical alternative to HATU.

Materials:

  • Pyrrole-2-carboxylic acid (1.0 equiv)

  • N-Boc-piperazine (1.1 equiv)

  • EDC·HCl (1.2 equiv)[1]

  • HOBt (1.2 equiv)[1]

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Reagent Preparation: To a round-bottom flask, add the pyrrole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and N-Boc-piperazine (1.1 equiv).[1]

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Base Addition: Add TEA or DIPEA (2.5 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow steps 6-8 as described in Protocol 3.1. The urea byproduct from EDC is largely removed during the aqueous workup.

Troubleshooting:

  • Reaction Stalls: The reaction of an HOBt-ester is slower than an OAt-ester. If the reaction is sluggish after 24 hours, gentle heating may be required, or switching to a more potent coupling reagent like HATU is advised.

  • Formation of N-acylurea byproduct: This can occur if the amine addition is delayed after activation. Ensure all components are mixed as described. Using HOBt minimizes this side reaction.

Section 4: Strategic Considerations & Decision Making

Choosing the optimal conditions is critical for success. The following workflow provides a general guideline for approaching the synthesis of a novel pyrrole-piperazine amide.

G Start Define Substrates: Pyrrole-COOH & Piperazine Protect_Piperazine Use Mono-Protected Piperazine (e.g., N-Boc)? Start->Protect_Piperazine Yes_Protect Yes (Recommended) Protect_Piperazine->Yes_Protect Yes No_Protect No (Advanced) Protect_Piperazine->No_Protect No Choose_Reagent Select Coupling Reagent Yes_Protect->Choose_Reagent No_Protect->Choose_Reagent (Caution: Bis-acylation risk) HATU Protocol 3.1: HATU/DIPEA (First Choice) Choose_Reagent->HATU Standard/Hindered EDC Protocol 3.2: EDC/HOBt (Economical Choice) Choose_Reagent->EDC Scale-up/Cost-sensitive Acyl_Halide Acyl Halide/Anhydride (For Unreactive Systems) Choose_Reagent->Acyl_Halide Previous methods fail Run_Reaction Run Reaction & Monitor HATU->Run_Reaction EDC->Run_Reaction Acyl_Halide->Run_Reaction Check_Yield Success? (Good Yield, Clean Product) Run_Reaction->Check_Yield Success Purify Product Check_Yield->Success Yes Troubleshoot Troubleshoot: - Change Reagent (EDC -> HATU) - Change Solvent/Temp - Check Purity of Starting Materials Check_Yield->Troubleshoot No Troubleshoot->Choose_Reagent

Caption: Decision workflow for reaction condition selection.

Conclusion

The synthesis of pyrrole-piperazine amides, while complicated by the inherent reactivity of the substrates, is readily achievable through the judicious selection of modern coupling reagents and protocols. For most applications, the use of a mono-protected piperazine coupled with a high-efficiency uronium salt reagent such as HATU provides a reliable path to the desired product. For process development and scale-up, the more economical EDC/HOBt system remains a viable and effective workhorse. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently construct these valuable molecular scaffolds for application in drug discovery and beyond.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from commonorganicchemistry.com. [Link]

  • Pore, V. S., Aher, R. D., Kumar, M., & Gholap, S. S. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 12, 1988–1995. [Link]

  • Chawla, P. A., Shome, A., & Jha, K. T. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(04), 566-569. [Link]

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scalable manufacturing process for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Topic: Scalable Manufacturing Process for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scalable manufacturing of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is strategically divided into two primary stages: the preparation of the key intermediate, 4-chloro-1H-pyrrole-2-carboxylic acid, and its subsequent amide coupling with piperazine. This guide emphasizes process scalability, safety, and efficiency, moving beyond laboratory-scale procedures to address the challenges of large-scale production. We detail robust, step-by-step protocols, explain the rationale behind critical process parameters, and provide methods for work-up and purification that avoid chromatographic techniques. The protocols are designed to be self-validating, incorporating in-process controls to ensure high yield and purity.

Introduction and Strategic Overview

Pyrrole and piperazine are privileged scaffolds in modern drug discovery, appearing in a vast array of pharmacologically active compounds.[][2] The title compound, 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, combines these two key pharmacophores, making it a highly desirable intermediate for the synthesis of novel therapeutic agents. The primary challenge in its manufacture is achieving selective mono-acylation of piperazine on a large scale, as the presence of two reactive secondary amines can lead to undesired bis-acylation byproducts.

This guide presents a robust and economically viable two-step synthetic strategy. The chosen retrosynthetic approach involves the amide coupling between 4-chloro-1H-pyrrole-2-carboxylic acid and piperazine. This strategy is advantageous due to the commercial availability of the starting materials and the reliability of amide bond formation.[3][4] We will focus on a process that utilizes an excess of piperazine to drive mono-acylation, a common industrial practice that avoids additional protection and deprotection steps, thereby improving process mass intensity.[5]

Caption: Overall synthetic strategy for the target molecule.

Part I: Synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid

While 4-chloro-1H-pyrrole-2-carboxylic acid is commercially available, in-house synthesis can provide greater control over the supply chain and cost for large-scale campaigns.[3][4] The following protocol describes a scalable synthesis starting from ethyl 1H-pyrrole-2-carboxylate, involving electrophilic chlorination followed by saponification.

Rationale for Experimental Choices
  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. It is an easily handled solid and a mild source of electrophilic chlorine, which minimizes over-chlorination and side reactions compared to gaseous chlorine. The reaction proceeds with good regioselectivity for the electron-rich pyrrole ring.[6]

  • Solvent: Acetonitrile is chosen for the chlorination step due to its ability to dissolve the starting materials and its inertness under the reaction conditions.

  • Saponification: Sodium hydroxide (NaOH) is a cost-effective and efficient base for the hydrolysis of the ethyl ester to the corresponding carboxylic acid. An ethanol/water co-solvent system ensures the solubility of both the ester and the hydroxide salt.

Detailed Experimental Protocol

Reaction Scheme: Ethyl 1H-pyrrole-2-carboxylate → Ethyl 4-chloro-1H-pyrrole-2-carboxylate → 4-chloro-1H-pyrrole-2-carboxylic acid

Step A: Chlorination of Ethyl 1H-pyrrole-2-carboxylate

  • Charge a suitable reactor with ethyl 1H-pyrrole-2-carboxylate (1.0 eq) and acetonitrile (10 vol).

  • Stir the mixture to ensure complete dissolution and cool the reactor to 0-5 °C using a suitable cooling bath. Maintaining this temperature is critical to control the reaction exotherm and prevent side-product formation.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.

  • Add water (10 vol) to the concentrated mixture. The product will precipitate as a solid.

  • Stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

  • Filter the solid, wash the filter cake with cold water (2 x 2 vol), and dry the solid under vacuum to yield ethyl 4-chloro-1H-pyrrole-2-carboxylate.

Step B: Saponification to 4-chloro-1H-pyrrole-2-carboxylic acid

  • Charge a reactor with the ethyl 4-chloro-1H-pyrrole-2-carboxylate from the previous step (1.0 eq), ethanol (5 vol), and water (5 vol).

  • Add sodium hydroxide (2.5 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. The reaction is typically accompanied by the dissolution of the starting material as the sodium salt of the product forms.

  • Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (5 vol) and wash with methyl tert-butyl ether (MTBE) (2 x 5 vol) to remove any non-polar impurities.

  • Cool the aqueous layer to 0-5 °C and slowly add 3M hydrochloric acid (HCl) to adjust the pH to ~2-3. The product will precipitate as a white or off-white solid.

  • Stir the slurry at 0-5 °C for 1 hour.

  • Filter the solid, wash the cake with cold water (2 x 2 vol), and dry under vacuum at 50 °C to yield the final product, 4-chloro-1H-pyrrole-2-carboxylic acid.

G start Start reactor1 1. Charge Reactor: - Ethyl 1H-pyrrole-2-carboxylate - Acetonitrile start->reactor1 cool1 2. Cool to 0-5 °C reactor1->cool1 add_ncs 3. Add NCS (portion-wise) (T < 10 °C) cool1->add_ncs stir1 4. Stir at 0-5 °C for 2-3h add_ncs->stir1 monitor1 5. In-Process Control (IPC) (TLC / LC-MS) stir1->monitor1 monitor1->stir1 Incomplete concentrate1 6. Concentrate Volume monitor1->concentrate1 Reaction Complete precipitate 7. Add Water & Precipitate concentrate1->precipitate filter1 8. Filter & Dry Intermediate precipitate->filter1 reactor2 9. Charge Reactor: - Intermediate Ester - EtOH / Water, NaOH filter1->reactor2 heat 10. Heat to 60-70 °C for 2-4h reactor2->heat monitor2 11. IPC (TLC / LC-MS) heat->monitor2 monitor2->heat Incomplete workup 12. Cool, Remove EtOH, MTBE wash monitor2->workup Reaction Complete acidify 13. Acidify with HCl to pH 2-3 workup->acidify filter2 14. Filter, Wash & Dry Product acidify->filter2 end End Product filter2->end

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Part II: Scalable Amide Coupling with Piperazine

The final step is the formation of the amide bond between the carboxylic acid and piperazine. As previously noted, achieving selective mono-acylation is the key challenge.

Strategy Comparison: Mono-Boc vs. Excess Piperazine
ParameterMono-Boc Protection StrategyDirect Coupling (Excess Piperazine)Rationale for Selection
Process Steps 3 (Protection, Coupling, Deprotection)1 (Coupling)Fewer steps lead to lower operational costs and higher throughput.
Atom Economy LowerHigherAvoids the mass of the Boc protecting group, which is ultimately removed.
Control Excellent control over selectivity.Selectivity is controlled by stoichiometry and reaction conditions.While control is less direct, it is sufficient for scalable manufacturing with proper optimization.
Downstream Requires an acidic deprotection step.Requires a robust workup to remove a large excess of basic piperazine.The workup for the excess piperazine method is a standard acid-base extraction, which is highly scalable.
Overall Cost Higher (cost of Boc-anhydride, additional solvents, and reactor time).Lower (piperazine is inexpensive).Selected Strategy. The direct coupling approach is significantly more cost-effective and efficient for large-scale production.[5]
Rationale for Experimental Choices
  • Activation of Carboxylic Acid: For scalability, converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) is highly efficient and cost-effective. The byproducts (SO₂ and HCl) are gaseous and can be easily removed or scrubbed.

  • Stoichiometry: A significant excess of piperazine (5-10 equivalents) is used. This large excess statistically favors the reaction of the acyl chloride with a mono-substituted piperazine molecule, minimizing the formation of the bis-acylated byproduct.

  • Base: The excess piperazine itself acts as the base to neutralize the HCl generated during the reaction.

  • Solvent: Dichloromethane (DCM) is a good choice as it is inert, has a low boiling point for easy removal, and is a suitable solvent for the acyl chloride formation and the subsequent coupling.

Detailed Experimental Protocol

Reaction Scheme: 4-chloro-1H-pyrrole-2-carboxylic acid + Piperazine → 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

  • Charge a dry reactor with 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq), dichloromethane (DCM, 10 vol), and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). The reactor must be inerted with nitrogen as the acyl chloride is moisture-sensitive.

  • Cool the suspension to 0-5 °C.

  • Slowly add thionyl chloride (1.2 eq) to the reactor over 1 hour, maintaining the temperature below 10 °C.

  • After the addition, warm the mixture to room temperature and stir for 2-3 hours until the evolution of gas ceases and a clear solution is formed. This indicates the complete formation of the acyl chloride.

  • In a separate reactor, charge piperazine (7.0 eq) and DCM (10 vol). Cool this solution to 0-5 °C.

  • Slowly add the previously prepared acyl chloride solution to the piperazine solution over 1-2 hours, ensuring the internal temperature is maintained below 10 °C. This is a highly exothermic reaction and requires careful temperature control.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the consumption of the acyl chloride.

Process Safety, Work-up, and Purification
  • Safety Precautions: Thionyl chloride is corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Piperazine can cause skin and respiratory irritation.[7][8] The reaction should be performed under an inert atmosphere. The quenching of the reaction and the acid/base washes can be exothermic and require care.

  • Work-up: a. Cool the reaction mixture to 10-15 °C. b. Slowly add water (10 vol) to quench the reaction. c. Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. d. Wash the organic layer sequentially with 1M HCl (2 x 5 vol) to remove the excess piperazine by converting it to its water-soluble hydrochloride salt. e. Wash the organic layer with saturated sodium bicarbonate solution (5 vol) to neutralize any remaining acid, followed by brine (5 vol). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification (Crystallization): a. Transfer the crude solid to a clean reactor. b. Add a suitable solvent for crystallization, such as isopropanol or ethyl acetate (approx. 3-5 vol). c. Heat the mixture to reflux until all the solid dissolves. d. Slowly cool the solution to room temperature, then further cool to 0-5 °C for 2-4 hours to maximize crystal formation. e. Filter the crystallized product, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 50 °C to yield pure 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

G cluster_acyl_chloride Acyl Chloride Formation cluster_coupling Amide Coupling & Work-up cluster_purification Final Purification start_acid 1. Charge Reactor: - Carboxylic Acid - DCM, cat. DMF cool_acid 2. Cool to 0-5 °C start_acid->cool_acid add_socl2 3. Add Thionyl Chloride (T < 10 °C) cool_acid->add_socl2 stir_acid 4. Stir at RT for 2-3h add_socl2->stir_acid acyl_chloride_solution Acyl Chloride Solution (Ready for use) stir_acid->acyl_chloride_solution add_acyl_chloride 6. Add Acyl Chloride Solution (T < 10 °C) acyl_chloride_solution->add_acyl_chloride start_piperazine 5. Prepare Piperazine Solution in DCM, Cool to 0-5 °C start_piperazine->add_acyl_chloride stir_coupling 7. Stir at RT for 1-2h add_acyl_chloride->stir_coupling ipc_coupling 8. IPC (LC-MS) stir_coupling->ipc_coupling quench 9. Quench with Water ipc_coupling->quench Complete workup 10. Liquid-Liquid Extraction: - 1M HCl wash (removes excess piperazine) - NaHCO3 wash - Brine wash quench->workup concentrate_crude 11. Concentrate to Crude Solid workup->concentrate_crude crystallize 12. Crystallize from Isopropanol (Heat to dissolve, then cool) concentrate_crude->crystallize filter_final 13. Filter, Wash & Dry crystallize->filter_final final_product Pure Final Product filter_final->final_product

Caption: Workflow for the amide coupling and final purification.

Summary of Process Parameters and Expected Outcome

StepKey ReagentsStoichiometry (eq)Solvent (vol)Temp (°C)Typical YieldPurity (HPLC)
Chlorination Ethyl 1H-pyrrole-2-carboxylate, NCS1.0, 1.05Acetonitrile (10)0-1085-95%>95% (Intermediate)
Saponification Ethyl 4-chloro-1H-pyrrole-2-carboxylate, NaOH1.0, 2.5EtOH/H₂O (10)60-7090-98%>98% (Intermediate)
Coupling 4-chloro-1H-pyrrole-2-carboxylic acid, SOCl₂, Piperazine1.0, 1.2, 7.0DCM (20 total)0-2580-90%>99% (Final Product)

References

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  • van der Vlugt, J. I., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]

  • Koyiri, K., & Naidu, S. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 725-729. [Link]

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Application Notes & Protocols: Leveraging 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Philosophy of Fragment-Based Discovery

In the landscape of modern drug discovery, two primary philosophies compete for identifying novel chemical matter: High-Throughput Screening (HTS) and Fragment-Based Drug Design (FBDD). While HTS employs vast libraries of larger, drug-like molecules in the hopes of finding a potent, albeit often complex, hit, FBDD adopts a more deliberate, "bottom-up" approach.[1][2] FBDD begins by screening small, low-molecular-weight compounds—"fragments"—which typically bind to their biological targets with weak affinity.[3][4] The power of this strategy lies in its efficiency; smaller molecules can more thoroughly sample the chemical space of a protein's binding site, leading to higher-quality interactions.[5][6] These initial, weak-binding hits serve as highly efficient starting points for rational, structure-guided optimization into potent lead compounds.[2][5]

This guide focuses on a representative heterocyclic fragment, 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine , to illustrate the principles and protocols of a successful FBDD campaign. With a molecular weight of 213.66 g/mol , this compound adheres to the informal "Rule of Three" often used in fragment library design (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[7][8] Its structure is particularly advantageous:

  • The 4-chloro-1H-pyrrole core offers a rigid scaffold with hydrogen bond donor/acceptor capabilities and potential for pi-stacking interactions.[9][10]

  • The piperazine moiety is a common, synthetically tractable linker in medicinal chemistry that provides an ideal, solvent-exposed vector for subsequent chemical elaboration—a critical feature for the "fragment growing" phase.[11][12]

This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to utilize fragments like 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine for the discovery of next-generation therapeutics.

Part 1: The FBDD Workflow: From Fragment to Lead

An FBDD campaign is a multi-stage process that relies on the tight integration of biophysics, structural biology, and medicinal chemistry. The goal is not just to find a binder, but to understand precisely how it binds, enabling rational optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. example fragment) QC QC & Solubility Assessment Lib->QC Screen Primary Biophysical Screening (SPR, NMR, X-ray) QC->Screen Hits Initial Hits (Weak Binders) Screen->Hits Ortho Orthogonal Screen (e.g., ITC) Hits->Ortho Validate Struct Structural Biology (X-ray, NMR) Ortho->Struct Characterize Valid Validated, Characterized Fragment Hits Struct->Valid SBDD Structure-Based Design (SBDD) Valid->SBDD Inform Chem Medicinal Chemistry (Growing, Linking) SBDD->Chem Guide Lead Potent Lead Compound Chem->Lead

Caption: The integrated FBDD workflow from initial screening to lead optimization.

Part 2: Experimental Protocols for Fragment Screening & Validation

The detection of low-affinity fragment binding requires highly sensitive biophysical techniques. The choice of primary screening method often depends on the nature of the target protein and available resources. It is crucial to validate initial hits with an orthogonal method to eliminate artifacts and build confidence.[3][13]

Protocol 1: Quality and Solubility Assessment of Fragment Stock

Causality: The success of any screening campaign is predicated on the quality of the library. Impurities can lead to false positives, while poor solubility prevents accurate determination of binding affinity. This protocol ensures that the fragment stock of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is viable for screening.

Methodology:

  • Identity & Purity Confirmation:

    • Dissolve the fragment in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

    • Analyze purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS). The target purity should be >95%.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of the fragment in 100% DMSO.

    • Create serial dilutions of the fragment from the DMSO stock into the final aqueous assay buffer that will be used for screening (e.g., PBS, pH 7.4). Typical final concentrations for screening range from 100 µM to 2 mM.

    • Incubate dilutions for 1 hour at the screening temperature (e.g., 25°C).

    • Visually inspect for precipitation. Further quantify solubility using nephelometry or dynamic light scattering if available.

    • Self-Validation: Only concentrations that remain fully soluble should be used in subsequent screening experiments to avoid false positives from compound aggregation.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free technique that detects changes in mass on a sensor chip surface, making it highly sensitive to the binding of small fragments to an immobilized protein target.[14][15] It provides real-time kinetic data, which can be valuable for hit prioritization.[16]

Methodology:

  • Target Immobilization:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to a target level that will produce a sufficient signal for fragment binding.

    • Activate a reference flow cell without protein to serve as a subtraction control for bulk refractive index changes.

  • Assay Development:

    • Establish a stable baseline using running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 1-5%) to match the solvent of the fragment solutions. This is critical to minimize false positives arising from DMSO mismatch. [14]

    • Inject a known ligand, if available, to confirm the activity of the immobilized protein.

  • Fragment Screening:

    • Prepare a plate with 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine and other fragments at a single high concentration (e.g., 200 µM) in the running buffer.

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase.

    • Regenerate the surface with a mild regeneration solution if necessary.

  • Hit Identification:

    • Subtract the reference channel signal from the target channel signal.

    • A "hit" is identified by a response signal significantly above the baseline noise, indicating binding.

    • Self-Validation: True binders should exhibit a concentration-dependent response. Confirmed hits must be re-tested in a dose-response format to determine binding affinity (K_D).

Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Causality: NMR is a powerful tool in FBDD, capable of detecting very weak interactions with high fidelity and few artifacts.[17][18] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly useful for validating hits from other methods. An STD experiment identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.

Methodology:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., PBS in 99.9% D₂O).

    • Sample A (STD): Target protein (10-50 µM) + fragment (e.g., 500 µM).

    • Sample B (Reference): Fragment only (e.g., 500 µM).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum of Sample B to identify fragment proton resonances.

    • For Sample A, acquire two spectra:

      • On-Resonance Spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals exist.

      • Off-Resonance Spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the protein, confirming a binding event.

    • Self-Validation: The presence of signals in the STD difference spectrum corresponding to the protons of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine provides robust, orthogonal confirmation of the binding interaction observed in SPR.

Parameter Hypothetical Screening Data for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine
Molecular Weight 213.66 g/mol
Aqueous Solubility > 1 mM in buffer with 2% DMSO
Primary Screen (SPR) Hit at 200 µM
Affinity (SPR) K_D = 450 µM
Validation (STD-NMR) Confirmed binder; STD signals observed for both pyrrole and piperazine protons.
Ligand Efficiency (LE) 0.35 kcal/mol per heavy atom (Calculated as: (-RT * ln(K_D)) / N_heavy_atoms)

Part 3: Structure-Guided Fragment Elaboration

Identifying a validated fragment hit is only the beginning. The next crucial phase is to evolve this low-affinity binder into a high-potency lead compound. This is almost always accomplished using structural information, typically from X-ray crystallography, to guide the synthetic chemistry.[6][19] The three primary strategies for fragment evolution are growing, linking, and merging.[1][2][20]

Elaboration_Strategies cluster_0 Fragment Hit cluster_1 Elaboration Strategies cluster_2 Outcome Frag 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine bound to Target Grow Fragment Growing Add new functional group to piperazine moiety to engage adjacent pocket. Frag->Grow Link Fragment Linking Use piperazine as anchor to link to a second, nearby fragment binder. Frag->Link Merge Fragment Merging Combine structural features with an overlapping fragment binder into a single molecule. Frag->Merge Lead High-Affinity Lead Compound (Increased Potency & LE) Grow->Lead Link->Lead Merge->Lead

Caption: Core strategies for evolving a fragment hit into a lead compound.

Protocol 4: Co-crystallization and Structure-Based Design

Causality: A high-resolution crystal structure of the target protein in complex with the fragment provides an atomic-level blueprint of the binding interaction.[21][22] This information is invaluable, revealing the precise binding mode, key interactions (e.g., hydrogen bonds), and, most importantly, unoccupied adjacent pockets that can be exploited for fragment growing.

Methodology:

  • Protein Crystallization:

    • Generate high-quality crystals of the target protein using vapor diffusion (sitting or hanging drop) by screening a wide range of crystallization conditions.

  • Co-crystallization / Soaking:

    • Introduce 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine to the protein crystals. This can be done by either soaking pre-formed crystals in a high concentration of the fragment or by including the fragment in the crystallization mother liquor.[22]

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • X-ray Data Collection & Structure Solution:

    • Collect X-ray diffraction data at a synchrotron source.[19]

    • Process the data and solve the structure by molecular replacement using a known structure of the protein.

    • Analyze the resulting electron density map. Unambiguous, well-defined density corresponding to the shape of the fragment confirms its binding site and orientation.

  • Computational "Fragment Growing" Analysis:

    • With the co-crystal structure, import the model into molecular modeling software.

    • Analyze the binding pocket. Identify "hot spots" and adjacent sub-pockets not occupied by the initial fragment.[7]

    • Focus on the secondary amine of the piperazine ring as the primary growth vector.

    • In silico, add various chemical moieties to this position and computationally dock them to predict which additions will form favorable interactions (e.g., H-bonds, hydrophobic contacts) with the newly identified sub-pocket.

    • Prioritize synthetically feasible analogs for synthesis and subsequent biological testing. This structure-guided, iterative process is the engine of FBDD-driven lead optimization.[5][6]

References

  • Gosse, C., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Di Pisa, M., et al. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. Available at: [Link]

  • Ciancetta, A., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein Science. Available at: [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Available at: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • Ciulli, A., & Abell, C. (2010). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Opinion in Biotechnology. Available at: [Link]

  • Creative Biostructure. (2025). NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure. Available at: [Link]

  • Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Schrödinger. (n.d.). Fragment-Based Drug Design (FBDD). Schrödinger. Available at: [Link]

  • Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. Available at: [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. Available at: [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Evotec. Available at: [Link]

  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE. Available at: [Link]

  • Peng, J., et al. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • Blundell, T. L., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals. Available at: [Link]

  • Utrecht University. (n.d.). Approaches to Fragment-Based Drug Design. Utrecht University Student Theses. Available at: [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. Available at: [Link]

  • Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Journal of Computer Science & Systems Biology. Available at: [Link]

  • Krimmer, S. G., & Hilgenfeld, R. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. Available at: [Link]

  • Aldeghi, M., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. Available at: [Link]

  • Cambridge Healthtech Institute. (2016). Fragment-Based Drug Discovery. CHI. Available at: [Link]

  • Wyatt, P. G., et al. (2013). Fragment-Based Drug Discovery. In Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]

  • Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[14][22]benzodiazepines. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][14][22]diazepine derivatives as potent EGFR/CDK2 inhibitors. RSC Advances. Available at: [Link]

  • Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Available at: [Link]

  • Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Available at: [Link]

  • Ostrovska, G. V., et al. (2017). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Biopolymers and Cell. Available at: [Link]

  • Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Crystallization of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in the Development of Piperazine-Containing Active Pharmaceutical Ingredients (APIs)

The piperazine moiety is a prevalent scaffold in a multitude of marketed drugs and clinical candidates due to its versatile binding properties and favorable pharmacokinetic profile. The compound 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is a key intermediate or final API in various research and development programs. The ability to control the solid-state form of this molecule and its salts is paramount for ensuring consistent purity, stability, and bioavailability.[1] Crystallization is the primary unit operation for achieving these critical quality attributes.[1]

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth exploration of crystallization methods for the salts of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. As a senior application scientist, the following protocols and insights are grounded in established principles of physical chemistry and extensive experience in solid-state chemistry and API development. This document will not only provide step-by-step instructions but also elucidate the scientific rationale behind the experimental choices, empowering the user to adapt and optimize these methods for their specific needs.

Physicochemical Properties of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine and its Salts: An Overview

A thorough understanding of the physicochemical properties of an API is the foundation for developing robust crystallization processes. While extensive experimental data for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is not widely published, we can infer key characteristics based on its chemical structure and the properties of related compounds.

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine (Free Base)

  • Structure: The molecule consists of a 4-chloropyrrole ring connected to a piperazine ring via a carbonyl linker.

  • Polarity: The presence of the amide linkage, the pyrrole nitrogen, and the piperazine nitrogens imparts a degree of polarity. However, the chloro-substituted pyrrole ring also contributes some lipophilic character.

  • Solubility (Predicted):

    • Sparingly soluble in water due to the non-polar aromatic ring.[2]

    • Soluble in polar organic solvents such as alcohols (methanol, ethanol, isopropanol) and moderately polar solvents like acetone and ethyl acetate.[3][4]

    • Likely to be less soluble in non-polar solvents like toluene and heptane.

  • Basicity: The piperazine ring contains two nitrogen atoms. The secondary amine is basic and readily protonated to form salts.

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine Hydrochloride (HCl Salt)

The hydrochloride salt is a common and often preferred salt form for basic APIs due to its potential for improved aqueous solubility and stability.[5]

  • Structure: The protonation of the more basic piperazine nitrogen by hydrochloric acid results in the formation of a piperazinium chloride salt.

  • Solubility (Predicted):

    • Expected to have significantly higher aqueous solubility compared to the free base.

    • Soluble in lower alcohols like methanol and ethanol.

    • Likely to be sparingly soluble in less polar organic solvents such as acetone, ethyl acetate, and dichloromethane.

    • Insoluble in non-polar solvents like toluene and heptane.

Strategic Approaches to Crystallization: From Screening to Optimization

The selection of an appropriate crystallization method is a critical step in obtaining the desired solid form with optimal physical properties. The following section details several widely applicable crystallization techniques, along with the underlying principles that govern their success.

General Workflow for Crystallization Method Selection

The following diagram illustrates a systematic approach to selecting a suitable crystallization method for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine salts.

Crystallization Method Selection Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Analysis and Optimization Start Start: Crude Salt of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine SolubilityScreen Solubility Screening in Various Solvents Start->SolubilityScreen GoodSolubility Good Solubility in a Single Solvent at High Temp, Low at Room Temp? SolubilityScreen->GoodSolubility SolubleInSolvent Soluble in a Volatile Solvent, Insoluble in another Miscible Solvent? GoodSolubility->SolubleInSolvent No Cooling Cooling Crystallization GoodSolubility->Cooling Yes AntiSolvent Anti-Solvent Crystallization SolubleInSolvent->AntiSolvent Yes VaporDiffusion Vapor Diffusion (for single crystals) SolubleInSolvent->VaporDiffusion No Analyze Analyze Crystals: Purity (HPLC), Form (PXRD), Thermal Properties (DSC/TGA) Cooling->Analyze AntiSolvent->Analyze VaporDiffusion->Analyze Optimize Optimize Parameters: Cooling Rate, Solvent Ratio, Concentration Analyze->Optimize

Caption: A general workflow for selecting and optimizing a crystallization method.

Detailed Experimental Protocols

The following protocols are designed as starting points and should be optimized based on experimental observations.

Protocol 1: Cooling Crystallization of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine HCl from an Alcoholic Solvent

Rationale: This is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[1] Alcohols are often good solvents for hydrochloride salts.

Step-by-Step Methodology:

  • Solvent Selection: In a series of small vials, assess the solubility of the crude hydrochloride salt in various alcohols (e.g., methanol, ethanol, isopropanol) at room temperature and at elevated temperatures (near the boiling point of the solvent). Select a solvent that fully dissolves the salt at a higher temperature but in which it is sparingly soluble at room temperature.

  • Dissolution: In a flask equipped with a magnetic stirrer and a reflux condenser, add the crude 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine HCl. Add the selected solvent portion-wise while stirring and gently heating until the solid is completely dissolved. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without agitation. Slow cooling generally promotes the formation of larger, more well-defined crystals. Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a temperature that will not cause desolvation or degradation.

Protocol 2: Anti-Solvent Crystallization of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine HCl

Rationale: This method is effective when a compound is soluble in one solvent (the "solvent") but insoluble in another miscible solvent (the "anti-solvent").[1][6] The addition of the anti-solvent reduces the solubility of the compound, inducing crystallization.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Solvent: Identify a solvent in which the hydrochloride salt is readily soluble (e.g., methanol, dimethylformamide).

    • Anti-Solvent: Identify a miscible solvent in which the salt is poorly soluble (e.g., ethyl acetate, acetone, diethyl ether).

  • Dissolution: Dissolve the crude salt in the minimum amount of the "solvent" at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" to the stirred solution. The addition rate is a critical parameter; slow addition generally leads to better crystal quality.

  • Crystallization: Continue stirring for a period after the addition of the anti-solvent to allow for complete crystallization. The mixture can be cooled to further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Vapor Diffusion for Single Crystal Growth of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine Salts

Rationale: This technique is primarily used to grow high-quality single crystals suitable for X-ray diffraction analysis. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Step-by-Step Methodology:

  • Solvent System Selection: Choose a solvent/anti-solvent pair as described in the anti-solvent crystallization protocol. The anti-solvent should be more volatile than the solvent.

  • Preparation:

    • Dissolve a small amount of the purified salt in the "solvent" in a small vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a wide-mouthed jar with a screw cap).

    • Add a larger volume of the "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Diffusion and Crystallization: Seal the larger container and leave it undisturbed in a location with a stable temperature. The anti-solvent vapor will slowly diffuse into the solution in the small vial, causing the solubility of the salt to decrease gradually and promoting the growth of single crystals over several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Data Presentation: Summary of Proposed Solvent Systems

Crystallization MethodProposed Solvent(s)Proposed Anti-Solvent(s)Rationale
Cooling Crystallization Methanol, EthanolN/AThe hydrochloride salt is expected to have good solubility in these polar protic solvents at elevated temperatures and lower solubility at room or sub-ambient temperatures.
Anti-Solvent Crystallization Methanol, DMFEthyl Acetate, AcetoneThe salt is likely highly soluble in polar aprotic solvents like DMF or polar protic solvents like methanol, and poorly soluble in the less polar anti-solvents.
Vapor Diffusion MethanolDiethyl Ether, PentaneMethanol is a good solvent for the salt, while the highly volatile and non-polar anti-solvents will slowly diffuse into the solution to induce crystallization.

Troubleshooting Common Crystallization Issues

  • Oiling Out: If the compound separates as an oil instead of a solid, it indicates that the supersaturation is too high or the temperature is above the melting point of the solvated compound. Try using a more dilute solution, a slower cooling rate, or a different solvent system.

  • Poor Crystal Quality: Small or needle-like crystals can be difficult to filter and dry. To obtain larger crystals, reduce the rate of supersaturation by slowing down the cooling or the anti-solvent addition. Seeding the solution with a few pre-existing crystals can also promote the growth of larger crystals.

  • No Crystallization: If no crystals form upon cooling or anti-solvent addition, the solution may not be sufficiently supersaturated. Try concentrating the solution by evaporating some of the solvent or adding more anti-solvent. Scratching the inside of the flask with a glass rod can sometimes induce nucleation.

References

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • (PDF) PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. (2016, July 4). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. (n.d.). Google Patents.
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC. Retrieved February 27, 2026, from [Link]

  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. (n.d.). Google Patents.
  • 1-(4-Chloro-2-fluorophenyl)piperazine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Co‑crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Synthesis of pyrrole-2-carbonitriles. (n.d.). Google Patents.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed. Retrieved February 27, 2026, from [Link]

  • Synthesis of pyrrole-2-carbonitriles. (n.d.). Google Patents.
  • Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. (2015, July 29). Eureka | Patsnap.
  • 1-(4-Chlorophenyl)-1H-pyrrole - High purity | EN. (n.d.). Georganics. Retrieved February 27, 2026, from [Link]

  • What is the solubility of pyrrole in different solvents? (2025, June 16). Biosynce. Retrieved February 27, 2026, from [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (n.d.). Google Patents.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine Properties. (2025, October 15). EPA. Retrieved February 27, 2026, from [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI. Retrieved February 27, 2026, from [Link]

  • Pyrrole. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Pyrrolo[2,1-f][1][7][8]triazine compound, and preparation method and application thereof. (n.d.). Google Patents. Retrieved February 27, 2026, from

  • Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide. (n.d.). Pipzine Chemicals. Retrieved February 27, 2026, from [Link]

  • Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine via Microwave-Assisted Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a valuable scaffold in medicinal chemistry and drug discovery. The methodology leverages the principles of microwave-assisted organic synthesis (MAOS) to achieve rapid, efficient, and high-yield amide bond formation. We address the primary synthetic challenge—selective mono-acylation of piperazine—and detail the reaction mechanism, a step-by-step experimental workflow, purification techniques, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and scalable method that aligns with the principles of green chemistry.[1][2][3]

Introduction and Scientific Rationale

Pyrrole-containing compounds are fundamental heterocyclic motifs present in a vast number of biologically active molecules and approved pharmaceuticals.[4][5] The specific target molecule, 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, combines the pyrrole pharmacophore with a piperazine ring, a common structural element known to improve the pharmacokinetic properties of drug candidates.

Traditional synthesis of such amide bonds often involves prolonged reaction times at elevated temperatures or the use of potent, and often hazardous, coupling reagents.[6] Microwave-assisted synthesis offers a transformative alternative. By utilizing dielectric heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] This technique dramatically reduces reaction times from hours to mere minutes, often increases product yields, minimizes the formation of side products, and aligns with green chemistry principles by reducing energy consumption and enabling the use of less hazardous solvents.[1][8]

A significant hurdle in the acylation of piperazine is controlling the reaction to favor the mono-acylated product over the di-acylated byproduct, due to the presence of two reactive secondary amine groups.[9] This protocol employs stoichiometric control and optimized reaction conditions to maximize the yield of the desired mono-substituted product.[9][10]

Reaction Mechanism and Principle

The core of this synthesis is a nucleophilic acyl substitution, specifically an amidation reaction between 4-chloro-1H-pyrrole-2-carboxylic acid and piperazine. To facilitate this reaction, the carboxylic acid must first be activated to form a more reactive intermediate. This is commonly achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

The proposed mechanism proceeds as follows:

  • Activation: The coupling agent (e.g., EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: One of the nitrogen atoms of piperazine acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Product Formation: The intermediate collapses, eliminating the isourea byproduct and forming the stable amide bond, yielding the target molecule.

Microwave irradiation accelerates this entire process by efficiently overcoming the activation energy barriers for each step.[4][11]

G PyrroleCOOH 4-Chloro-1H-pyrrole- 2-carboxylic Acid ActivatedIntermediate O-Acylisourea Intermediate (Highly Reactive) PyrroleCOOH->ActivatedIntermediate EDC EDC (Coupling Agent) Product 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine (Target Molecule) ActivatedIntermediate->Product Piperazine Piperazine Byproduct Isourea Byproduct

Figure 1: Proposed mechanism for the EDC-mediated amide coupling reaction.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-chloro-1H-pyrrole-2-carboxylic acid≥97% PurityCommercial SourceStarting Material
PiperazineAnhydrous, ≥99%Commercial SourceUse a significant excess (e.g., 5-10 equivalents)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Synthesis GradeCommercial SourceCoupling Agent
1-Hydroxybenzotriazole (HOBt)AnhydrousCommercial SourceAdditive to suppress racemization/side reactions
N,N-Dimethylformamide (DMF)Anhydrous, low waterCommercial SourceReaction Solvent (high boiling point, polar)
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepFor aqueous work-up
Brine (Saturated NaCl solution)ACS GradeIn-house prepFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceDrying agent
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography
Equipment
EquipmentSpecificationNotes
Microwave Synthesis ReactorMonomode, with temperature and pressure sensorse.g., CEM Discover, Biotage Initiator
Microwave Reaction Vial10 mL or 20 mL, with stir bar and snap cap/crimp topEnsure compatibility with reactor model
Magnetic Stirrer/HotplateStandard laboratory gradeFor reagent dissolution
Rotary EvaporatorStandard laboratory gradeFor solvent removal
Thin-Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄For reaction monitoring
GlasswareStandard laboratory glassware (flasks, funnels)Must be clean and dry
Analytical BalanceReadability ±0.1 mgFor accurate weighing of reagents

Detailed Experimental Protocol

This protocol is designed for a 0.5 mmol scale synthesis. Adjustments may be necessary for scaling up or down.

Workflow Visualization

G start Start prep Reagent Preparation: Weigh Pyrrole Acid, Piperazine, EDC, HOBt start->prep dissolve Dissolve Reagents in Anhydrous DMF in Microwave Vial prep->dissolve mw_setup Seal Vial & Place in Microwave Reactor dissolve->mw_setup mw_run Run Microwave Program: - Set Temp (e.g., 120°C) - Set Time (e.g., 10 min) - Set Power (e.g., 150 W) mw_setup->mw_run cool Cool Vial to Room Temperature mw_run->cool workup Aqueous Work-up: - Dilute with DCM - Wash with NaHCO₃ & Brine cool->workup dry Dry Organic Layer (e.g., MgSO₄) & Filter workup->dry concentrate Concentrate in vacuo using Rotary Evaporator dry->concentrate purify Purify Crude Product via Silica Gel Chromatography concentrate->purify analyze Characterize Pure Product (NMR, MS, HPLC) purify->analyze end End analyze->end

Figure 2: Step-by-step experimental workflow from preparation to characterization.

Step-by-Step Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-1H-pyrrole-2-carboxylic acid (80.8 mg, 0.5 mmol, 1.0 eq).

    • Add piperazine (215.4 mg, 2.5 mmol, 5.0 eq). Causality Note: A large excess of piperazine is used to statistically favor mono-acylation over di-acylation, pushing the equilibrium towards the desired product.[9]

    • Add HOBt (81.1 mg, 0.6 mmol, 1.2 eq).

    • Add EDC hydrochloride (115.0 mg, 0.6 mmol, 1.2 eq).

  • Reaction Setup:

    • Add anhydrous DMF (3 mL) to the vial.

    • Seal the vial securely with the appropriate cap.

    • Place the vial into the cavity of the microwave synthesis reactor.

  • Microwave Irradiation:

    • Program the microwave reactor with the following parameters:

      • Temperature: 120 °C (hold)

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Power: 150 W (dynamic power control)

      • Stirring: High

    • Initiate the synthesis program. Expertise Note: Microwave heating provides rapid and uniform energy transfer, drastically shortening the time needed for the reaction to reach completion compared to conventional heating methods.[4][12][13]

  • Work-up and Extraction:

    • Once the reaction is complete, allow the vial to cool to room temperature (either passively or via compressed air cooling, if available on the reactor).

    • Pour the reaction mixture into a separatory funnel containing dichloromethane (DCM, 25 mL) and water (25 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove unreacted acid and HOBt, followed by brine (1 x 20 mL).

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM).

    • Monitor the fractions by TLC (e.g., 95:5 DCM:MeOH mobile phase) and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions to yield 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine as a solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Outcome / Method
Appearance Off-white to pale yellow solid
Yield 75-90%
Purity (HPLC) >95%
¹H NMR (400 MHz, CDCl₃)Characteristic peaks for pyrrole ring protons, piperazine protons, and the NH proton of the pyrrole.
¹³C NMR (100 MHz, CDCl₃)Peaks corresponding to the carbonyl carbon (~160-165 ppm), and carbons of the pyrrole and piperazine rings.
Mass Spec (ESI+) Calculated m/z for C₉H₁₀ClN₃O [M+H]⁺ should be observed.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; inefficient coupling.- Increase reaction time or temperature in the microwave.- Ensure reagents (especially DMF and piperazine) are anhydrous.- Use fresh EDC/HOBt.
Significant Di-acylation Insufficient excess of piperazine.- Increase the molar equivalents of piperazine (e.g., to 10 eq).- Consider a protection-deprotection strategy for piperazine if selectivity remains an issue.[9]
Starting Material Remains Low microwave power; insufficient heating.- Confirm temperature sensor is functioning correctly.- Increase hold time or set temperature.
Difficult Purification Formation of multiple byproducts.- Lower the reaction temperature to improve selectivity.- Ensure the purity of the starting 4-chloro-1H-pyrrole-2-carboxylic acid.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Microwave reactors can generate high pressures. Never exceed the recommended volume for the reaction vial and always use a blast shield.

  • EDC is a known allergen and sensitizer. Avoid inhalation and skin contact.

  • DCM is a volatile and potentially carcinogenic solvent. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note details a highly efficient, rapid, and robust protocol for the synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine using microwave-assisted organic synthesis. The method offers significant advantages over conventional techniques, including drastically reduced reaction times and high product yields. By carefully controlling stoichiometry and leveraging the unique benefits of microwave energy, this protocol provides a reliable and scalable route to a valuable chemical intermediate for the pharmaceutical and life sciences industries.

References

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). National Center for Biotechnology Information. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Royal Society of Chemistry. [Link]

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). MDPI. [Link]

  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. (2022). ACS Applied Nano Materials. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). MDPI. [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2025). ResearchGate. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed. [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. (n.d.). Organic Chemistry Portal. [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. (2018). ACS Publications. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). MDPI. [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. (2025). ResearchGate. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Microwave-activated Synthesis of Pyrroles: A Short Review. (n.d.). Academia.edu. [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review). (2024). Pensoft Publishers. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Microwave-induced Reactions for Pyrrole Synthesis. (2023). Bentham Science. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). MDPI. [Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.). Arkat USA. [Link]

  • An Update on the Synthesis of Pyrrolo[4]benzodiazepines. (2016). MDPI. [Link]

  • Scheme 1: Various synthestic protocols for the synthesis of pyrroles. (n.d.). ResearchGate. [Link]

  • ChemInform Abstract: Microwave‐Assisted Synthesis of Pyrroles. (n.d.). Sci-Hub. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your yield and purity.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and an FAQ section for more general procedural and mechanistic questions.

Part 1: Troubleshooting Guide

This section addresses the most common issues reported by researchers in the field. Each question is followed by a detailed analysis of potential causes and a set of actionable solutions.

Q1: My final yield is consistently low (<50%). What are the primary causes and how can I systematically improve it?

Low yield is the most frequent challenge in this synthesis. The root cause typically falls into one of three categories: inefficient activation of the carboxylic acid, competing side reactions, or suboptimal reaction conditions. The chosen synthetic route is the first critical decision point.

There are two primary pathways to the target molecule:

  • Route A: Direct coupling of 4-chloro-1H-pyrrole-2-carboxylic acid with piperazine using a coupling agent.

  • Route B: Conversion of the carboxylic acid to an acyl chloride intermediate, followed by reaction with piperazine.

The troubleshooting workflow below can help you diagnose the issue.

G start Low Yield Observed route_choice Which synthetic route are you using? start->route_choice route_A Route A: Carboxylic Acid + Coupling Agent route_choice->route_A Route A route_B Route B: Acyl Chloride Intermediate route_choice->route_B Route B coupling_agent Is your coupling agent potent enough? (e.g., using EDCI vs. HATU) route_A->coupling_agent coupling_yes Potent Agent (e.g., HATU) coupling_agent->coupling_yes Yes coupling_no Standard Agent (e.g., DCC, EDCI) coupling_agent->coupling_no No piperazine_issue Are you observing di-acylation byproduct? coupling_yes->piperazine_issue solution_A1 Switch to a stronger coupling agent like HATU or T3P. Ensure anhydrous conditions. coupling_no->solution_A1 acyl_chloride_check Is the acyl chloride intermediate pure and freshly prepared? route_B->acyl_chloride_check acyl_yes Yes, freshly prepared acyl_chloride_check->acyl_yes Yes acyl_no No, or used from storage acyl_chloride_check->acyl_no No acyl_yes->piperazine_issue solution_B1 Use freshly prepared acyl chloride immediately. Ensure strict anhydrous conditions during preparation and use. acyl_no->solution_B1 piperazine_yes Yes piperazine_issue->piperazine_yes Yes piperazine_no No piperazine_issue->piperazine_no No solution_piperazine Use a large excess of piperazine (5-10 eq). OR Use N-Boc-piperazine followed by deprotection. piperazine_yes->solution_piperazine conditions_issue Review Reaction Conditions: - Temperature too high? - Incorrect base/solvent? piperazine_no->conditions_issue solution_piperazine->conditions_issue solution_conditions - Add acylating agent at 0 °C. - Use a non-nucleophilic base (DIPEA). - Use an aprotic solvent (DCM, THF). conditions_issue->solution_conditions

Caption: Troubleshooting workflow for low yield.

Actionable Protocols:

Optimized Protocol for Route A (Coupling Agent) This protocol utilizes HATU, a highly efficient coupling reagent known to overcome challenges with sterically hindered or electron-deficient substrates.[1]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq.).

  • Solvent: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes. The formation of the highly reactive OAt-active ester during this step is critical for high conversion.[1]

  • Amine Addition: In a separate flask, dissolve N-Boc-piperazine (1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Deprotection: Purify the N-Boc protected intermediate by silica gel column chromatography. Subsequently, deprotect the Boc group using standard conditions (e.g., 4M HCl in dioxane or Trifluoroacetic acid in DCM) to yield the final product.

Optimized Protocol for Route B (Acyl Chloride) This classic method is cost-effective but requires stringent control over moisture.

  • Acyl Chloride Formation: In a dry flask under nitrogen, suspend 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous DCM. Add a few drops of anhydrous DMF (catalytic). Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (1.2 eq.) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under vacuum. Crucially, use this intermediate immediately.

  • Reaction Setup: In a separate, dry flask, dissolve piperazine (a large excess, 5-10 eq.) in anhydrous DCM and cool to 0 °C.[3]

  • Amine Addition: Dissolve the crude acyl chloride from step 1 in a small amount of anhydrous DCM and add it dropwise to the cold piperazine solution over 30-60 minutes. The large excess of piperazine statistically favors mono-acylation.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Quench the reaction by adding water. Make the solution basic (pH > 10) with NaOH solution to ensure the excess piperazine is in its free base form. Extract thoroughly with DCM. The excess piperazine is highly water-soluble, which aids in its removal.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography (silica gel, typically with a DCM/Methanol gradient).[2]

Q2: I'm observing a significant amount of a non-polar byproduct that I suspect is di-acylated piperazine. How can I prevent this?

This is a classic problem when using a symmetric diamine like piperazine. The initially formed mono-acylated product can react again with another molecule of the activated acid or acyl chloride.

Causality: The nucleophilicity of the second nitrogen on the mono-acylated product is still sufficient to compete with the free piperazine for the acylating agent, especially as the concentration of free piperazine decreases over the course of the reaction.

Solutions:

  • Use a Large Excess of Piperazine (Statistical Control): As detailed in Route B above, using a 5- to 10-fold excess of piperazine ensures that an acyl chloride molecule is statistically more likely to encounter an unreacted piperazine molecule than the mono-acylated product. This is effective but can be wasteful on a large scale.

  • Use a Protecting Group (Chemical Control): This is the most robust and scalable solution. By using 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine), you ensure that only one nitrogen is available for acylation.[4] After the coupling reaction, the Boc group is easily removed with acid (e.g., TFA or HCl in dioxane) without affecting the newly formed amide bond. This two-step process (coupling followed by deprotection) often results in a much cleaner reaction and higher overall yield of the desired product.[4]

Q3: The reaction seems to stall and never reaches full conversion according to TLC/LC-MS. What should I investigate?

Reaction stalling can be frustrating. The primary culprits are often related to reagent deactivation or insufficient reactivity.

Potential Causes & Solutions:

  • Hydrolysis: The activated carboxylic acid intermediate (e.g., OAt-ester from HATU) or the acyl chloride is highly susceptible to hydrolysis. If there is any moisture in your solvents, reagents, or glassware, the activated species will be quenched back to the carboxylic acid.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Run the reaction under a strict inert atmosphere (N₂ or Ar).[2]

  • Insufficient Coupling Reagent Potency: For this specific substrate, which contains an electron-withdrawing chlorine and a π-excessive pyrrole ring, standard coupling reagents like DCC or EDCI may not be sufficiently activating.[5][6]

    • Solution: Switch to a more powerful uronium/aminium salt-based reagent like HATU or HBTU, or a phosphonium salt like PyBOP. These reagents are known to accelerate difficult couplings.[1] Propylphosphonic anhydride (T3P) is another excellent and efficient option.[5]

  • Base-Related Issues: The base is not just an acid scavenger; it plays a crucial role in the reaction rate.

    • Solution: Ensure you are using a sufficient amount of base (at least 2.0 equivalents for the acyl chloride route, and 2.5-3.0 for coupling agent routes). Use a non-nucleophilic hindered base like DIPEA, as a less hindered base like triethylamine could potentially form side products.

Q4: My final product is difficult to purify and appears to contain colored impurities. What's causing this and how can I improve the workup?

The pyrrole ring is electron-rich and can be sensitive to acidic conditions or oxidative degradation, often leading to the formation of colored polymeric materials.[7]

Causality: The 4-chloro substituent deactivates the ring somewhat, but it remains susceptible to polymerization, especially if strong acids or oxidants are present or if the reaction is heated for extended periods. The acyl chloride formation step, if not controlled, can also generate acidic byproducts that degrade the starting material.

Solutions:

  • Maintain Low Temperatures: Prepare the acyl chloride at 0 °C and perform the subsequent acylation of piperazine at 0 °C before allowing it to slowly warm to room temperature. Avoid heating the reaction mixture if possible.

  • Thorough Quenching: During the workup, use a mild base like saturated aqueous NaHCO₃ to thoroughly neutralize any HCl or other acidic byproducts.[2] This prevents acid-catalyzed degradation during extraction and concentration.

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere to prevent air oxidation of the sensitive pyrrole ring.

  • Purification Strategy: If baseline impurities are still an issue, consider a modified workup. After the initial extraction, you can perform an acid wash (e.g., with dilute HCl) to extract your basic product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract your product. This acid-base extraction can be highly effective for purifying piperazine-containing compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: using the carboxylic acid with a coupling agent or starting from the acyl chloride?

Both routes are viable, and the "better" choice depends on your laboratory's resources, scale, and priorities.

FeatureRoute A: Coupling AgentRoute B: Acyl Chloride
Conditions Milder, one-pot reaction.Harsher (uses SOCl₂ or (COCl)₂), two steps.
Reagent Handling Coupling agents are solids, often air-stable but expensive.Thionyl/oxalyl chloride are corrosive liquids requiring careful handling.
Moisture Sensitivity Highly sensitive to moisture.Extremely sensitive to moisture.
Byproducts Soluble (e.g., HOBt, DIPEA·HCl) or insoluble (DCU for DCC).Gaseous (HCl, SO₂, CO, CO₂).
Cost Generally higher due to expensive coupling reagents.Lower reagent cost.
Recommendation Preferred for small-scale and discovery chemistry. Offers higher success rates for difficult substrates and easier byproduct removal.Suitable for large-scale synthesis where cost is a major factor and handling protocols are well-established.
Q2: How do I choose the best coupling reagent for this synthesis?

The choice of coupling reagent is critical for success in Route A. The goal is to form an active ester of the carboxylic acid that is highly reactive toward the amine but stable enough to avoid side reactions.

Coupling ReagentClassMechanism/Key FeatureYield PotentialNotes
HATU / HBTU Uronium/Aminium SaltForms a highly reactive OAt/OBt-active ester. Very fast reaction rates.[1]Very High (85-98%)[1]Gold standard for difficult couplings. Higher cost. HATU is generally considered superior to HBTU.
T3P® Phosphonic AnhydrideForms a mixed anhydride. Byproducts are water-soluble phosphates.[5]High (79-92%)[5]Excellent, cost-effective alternative to uronium salts. Environmentally benign byproducts.
EDCI / HOBt CarbodiimideForms an OBt-active ester. EDCI is water-soluble, simplifying workup.[5][6]Moderate to HighA standard, workhorse reagent. May be less effective if steric hindrance is an issue.
DCC CarbodiimideForms an O-acylisourea intermediate.[6]ModerateGenerates a dicyclohexylurea (DCU) precipitate that can be difficult to filter completely.[6]

Recommendation: Start with HATU or T3P® for the highest probability of success.

Q3: What is the optimal base and solvent combination?
  • Base: A non-nucleophilic, sterically hindered tertiary amine is ideal. N,N-Diisopropylethylamine (DIPEA) is the top choice. It is basic enough to scavenge protons but its bulk prevents it from competing with piperazine as a nucleophile. Triethylamine (Et₃N) can be used but is more nucleophilic and can sometimes lead to side reactions.[2]

  • Solvent: Anhydrous aprotic solvents are required. Dichloromethane (DCM) is an excellent first choice due to its low boiling point and general inertness.[2][3] Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are also effective, though DMF's high boiling point can make product isolation more difficult.

Q4: How does the 4-chloro substituent affect the reactivity of the pyrrole starting material?

The chlorine atom has two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the pyrrole ring through the sigma bond framework. This deactivates the ring toward electrophilic attack, making it slightly more stable against polymerization compared to unsubstituted pyrrole.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can donate electron density into the ring's pi-system.

Overall, the inductive effect is dominant, making the 4-chloro-1H-pyrrole-2-carboxylic acid slightly less nucleophilic and more acidic than its unsubstituted counterpart. This electronic deactivation can make the carboxylic acid slightly harder to activate, reinforcing the need for a potent coupling agent.

Q5: What is the best way to prepare the 4-chloro-1H-pyrrole-2-carbonyl chloride intermediate?

The conversion of the carboxylic acid to the acyl chloride is a critical step in Route B.

G Acid 4-Chloro-1H-pyrrole- 2-carboxylic Acid Reagent SOCl₂ or (COCl)₂ Anhydrous DCM Catalytic DMF, 0°C to RT Acid->Reagent Chloride 4-Chloro-1H-pyrrole- 2-carbonyl Chloride (Use Immediately) Reagent->Chloride Byproducts Byproducts: SO₂ + HCl or CO₂ + CO + HCl Reagent->Byproducts

Caption: Acyl chloride formation workflow.

Detailed Protocol:

  • Reagent Choice: Oxalyl chloride ((COCl)₂) is often preferred over thionyl chloride (SOCl₂) because its byproducts (CO, CO₂) are gases, simplifying removal. Thionyl chloride can sometimes lead to chlorinated byproducts if the reaction is not carefully controlled.

  • Catalyst: A catalytic amount of DMF is essential. It reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active species in the catalytic cycle.

  • Temperature Control: Start the reaction at 0 °C to moderate the initial exothermic reaction, then allow it to warm to room temperature to ensure it goes to completion.

  • Anhydrous Conditions: This cannot be overstated. Any moisture will rapidly hydrolyze the product back to the starting carboxylic acid.

References

  • Hareesh H.N, et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Tohoku University (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

  • Shafir, A., & Buchwald, S. L. (2006). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. Angewandte Chemie International Edition. Available at: [Link]

  • Bassyouni, F. A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • De Rosa, M. (1985). Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2- and 3-Chloropyrrole. The Journal of Organic Chemistry. Available at: [Link]

  • Aldoshin, A. S., et al. (2025). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles via Dearomative Chlorination of 1H-Pyrroles. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Aapptec (2023). Coupling Reagents. Available at: [Link]

  • Nenajdenko, V. G., et al. (2024). Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in removing unreacted piperazine from the target product, 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. The following sections provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual piperazine from my product so difficult?

A1: The primary challenge stems from the physicochemical similarities between the starting material (piperazine) and the product (1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine).

  • Basicity and Polarity: Both molecules contain a piperazine ring, rendering them basic and highly polar. Piperazine is a strong diprotic base with pKa values of 9.73 and 5.35.[1] While the acylation to form the product significantly reduces the basicity of the adjacent nitrogen, the terminal secondary amine remains basic enough to cause purification issues.

  • High Water Solubility: Piperazine is freely soluble in water and other polar solvents, a property that can complicate extractions if not handled correctly.[1][2]

  • Hygroscopicity: Piperazine and its salts readily absorb water and carbon dioxide from the air, which can introduce inconsistencies in crude material handling and purification.[1][3]

These shared properties can lead to co-precipitation during crystallization or similar retention times in chromatography if the conditions are not optimized.

Q2: What is the most reliable first-line method for removing bulk piperazine after the reaction?

A2: The most effective and widely used technique is an acid-base liquid-liquid extraction (LLE) . This method directly exploits the significant difference in basicity between piperazine and the N-acylated product.

The Underlying Principle: Piperazine, with its two basic nitrogen atoms, is readily protonated by a dilute aqueous acid to form a highly water-soluble salt (piperazine dihydrochloride).[4] The product, being an amide, has its basicity dampened by the electron-withdrawing effect of the carbonyl group, causing it to remain preferentially in the organic layer at a controlled pH.

Table 1: Comparison of Physicochemical Properties

Property Piperazine 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine (Product) Rationale for Separation
Structure C₄H₁₀N₂ C₉H₁₀ClN₃O Product is an N-acyl derivative of piperazine.
Molecular Weight 86.14 g/mol [2] ~227.66 g/mol Significant size difference.
Basicity (pKa) pKa₁: 9.73, pKa₂: 5.35[1] pKa estimated < 8.0 Piperazine is significantly more basic.

| Solubility | Freely soluble in water[2]; low in diethyl ether. | Generally soluble in organic solvents (DCM, EtOAc); low in water. | Differential solubility of free bases and their salts. |

G cluster_0 Initial State: Post-Reaction Mixture cluster_1 Purification Step 1: Acid Wash cluster_2 Resulting Fractions cluster_3 Product Isolation Crude Crude Mixture in Organic Solvent (e.g., EtOAc) (Product + Piperazine) Wash Wash with Dilute Aqueous Acid (e.g., 1 M Citric Acid or 0.5 M HCl) Crude->Wash Separate Separate Layers in Funnel Wash->Separate Organic Organic Layer (Contains Product) Separate->Organic Top/Bottom Layer Aqueous Aqueous Layer (Contains Piperazine Salt) Separate->Aqueous Top/Bottom Layer Dry Dry Organic Layer (e.g., Na₂SO₄) Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure Purified Product Evaporate->Pure

Caption: Workflow for Piperazine Removal via Acid-Base Extraction.

Troubleshooting Guides

Problem 1: My product is partitioning into the aqueous acid layer during the wash.

This common issue indicates that the product, while less basic than piperazine, is still being protonated and solubilized in the aqueous phase.

Root Cause Analysis:

  • Acid Strength/Concentration: The pH of the aqueous solution is too low. Using a strong acid like 1M or 2M HCl can protonate both the starting material and the product.

  • Product Instability: The pyrrole ring or amide bond may be sensitive to strongly acidic conditions.[5]

Solutions:

  • Use a Weaker Acid: Switch from hydrochloric acid to a 10% aqueous solution of citric acid or a 1 M solution of acetic acid. These weaker acids create a pH environment that is low enough to protonate the highly basic piperazine but not the less basic amide product.

  • Control the pH: Use a more dilute solution of a strong acid (e.g., 0.1-0.5 M HCl) and monitor the pH of the aqueous layer, aiming for a pH between 4 and 5.

  • Perform a Saturated Bicarbonate Wash: After the acid wash, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and deprotonate any product that may have been protonated, ensuring it remains in the organic phase.

Sources

Technical Support Center: Optimizing Solvent Selection for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. This document is designed for researchers, chemists, and process development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this molecule. Our approach is rooted in first principles of physical organic chemistry to not only offer solutions but to explain the causality behind them.

Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the extraction of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

Q1: What are the key chemical properties of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine that influence its extraction?

A1: The extraction behavior of this molecule is governed by three primary structural features:

  • A basic piperazine ring: The secondary amine on the piperazine ring is basic (typical pKa for piperazine is ~9.7). This is the most critical handle for extraction. By adjusting the pH of the aqueous phase, you can render the molecule either as a water-soluble salt (at acidic pH) or a more organic-soluble free base (at alkaline pH).[1][2]

  • A polar amide linker: The carbonyl group is polar and can participate in hydrogen bonding, which can increase solubility in both polar organic solvents and, to some extent, water.

  • A substituted pyrrole ring: The 4-chloro-1H-pyrrole moiety is a relatively non-polar, aromatic heterocyclic system.[3][4] The chloro-substituent further increases its hydrophobicity.

The molecule thus has a dual nature: a hydrophilic, pH-sensitive "head" (piperazine) and a hydrophobic "tail" (chloropyrrole). Successful extraction depends on manipulating this balance.

Q2: I'm getting a low yield. What is the most common reason?

A2: The most frequent cause of low yield is incorrect pH control of the aqueous phase during extraction. If the pH is not sufficiently basic (e.g., pH < 10), a significant portion of your target compound will be protonated and remain in the aqueous layer, leading to poor partitioning into the organic solvent. Another common issue is product degradation if the compound is sensitive to very high pH or elevated temperatures during workup.[5]

Q3: Why am I seeing a thick, stable emulsion at the solvent interface?

A3: Emulsion formation is a common problem in liquid-liquid extraction, especially when the crude reaction mixture contains surfactant-like impurities or when excessive agitation is used.[6][7] For this specific molecule, unreacted starting materials or partially soluble byproducts can accumulate at the interface between the aqueous and organic layers, stabilizing droplets and preventing clean phase separation.[8]

Q4: Which class of solvents is generally best for this extraction?

A4: Chlorinated solvents like dichloromethane (DCM) or water-immiscible polar aprotic solvents like ethyl acetate (EtOAc) are typically good starting points. DCM is an excellent solvent for a wide range of organic molecules but carries environmental and safety concerns. Ethyl acetate is a greener alternative, though the amide bond's polarity can sometimes lead to lower solubility. The key is to select a solvent that is a good match for the polarity of the free-base form of the molecule and is immiscible with water.[9]

Q5: How do I confirm the concentration and purity of my extracted product?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for both quantification and purity assessment of piperazine-containing compounds.[10][11] Given the aromatic pyrrole ring, the molecule should have a strong UV chromophore. For definitive identification, especially of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Consistently Low Extraction Yield
  • Possible Cause 1: Incorrect pH of the Aqueous Phase

    • Why it Happens: The piperazine moiety must be in its neutral, free-base form to be efficiently extracted into an organic solvent. If the aqueous phase is neutral or acidic, the piperazine nitrogen becomes protonated, forming a salt that is highly soluble in water and will not partition into the organic layer.[2]

    • Troubleshooting Steps:

      • Before extraction, ensure the aqueous phase is strongly basic. Use a pH meter or pH paper to confirm the pH is between 10 and 12. Use a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

      • Perform a small-scale test: Take a sample of the aqueous layer after your initial extraction, basify it further, and re-extract with fresh solvent. Analyze the new organic layer for your product. If product is found, your initial pH was too low.

      • Consider performing multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume.[5]

  • Possible Cause 2: Insufficient Solvent Polarity

    • Why it Happens: While the molecule's free base is more non-polar, the amide bond retains significant polarity. A purely non-polar solvent like hexane or toluene may not be sufficient to effectively solvate the molecule and pull it from the aqueous phase.

    • Troubleshooting Steps:

      • Switch to a more polar extraction solvent. If you are using a non-polar solvent like toluene, try ethyl acetate or dichloromethane.

      • Consider using a solvent mixture. For example, a 9:1 mixture of dichloromethane:methanol can sometimes improve recovery for polar compounds, but be aware that methanol increases miscibility with water.

Problem 2: Persistent Emulsion Formation
  • Possible Cause 1: High-Shear Agitation

    • Why it Happens: Shaking the separatory funnel too vigorously creates a large surface area and disperses one liquid phase into the other as microscopic droplets, which can be stabilized by impurities.[7]

    • Troubleshooting Steps:

      • Reduce agitation. Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This reduces shear forces while still allowing for sufficient interfacial contact for extraction.[6]

  • Possible Cause 2: Surfactant-like Impurities

    • Why it Happens: Impurities from the reaction mixture can act as surfactants, stabilizing the emulsion.

    • Troubleshooting Steps:

      • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6] This increases the ionic strength and density of the aqueous layer, which destabilizes the emulsion and forces separation.

      • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically break up the emulsified layer.

      • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the gravitational force needed to break the emulsion and compact the interfacial layer.[6]

Problem 3: Co-extraction of Impurities (Low Purity in Final Product)
  • Possible Cause 1: Extraction of Non-Basic Organic Impurities

    • Why it Happens: The organic solvent will extract not only your target compound but also any other non-polar, non-basic impurities from the reaction.

    • Troubleshooting Steps:

      • Implement an Acid Wash: After extracting your product into the organic phase at high pH, perform a back-extraction. Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl or 5% citric acid solution). Your basic product will become protonated and move into the acidic aqueous layer, leaving non-basic impurities behind in the organic layer.

      • You can then separate this new acidic aqueous layer, re-basify it to pH >10, and extract your now-purified product into a fresh portion of organic solvent. This acid/base cycling is a powerful purification technique.

  • Possible Cause 2: Extraction of Acidic Impurities

    • Why it Happens: If your reaction has acidic byproducts (e.g., from unreacted starting materials), they may be extracted into the organic layer.

    • Troubleshooting Steps:

      • Perform a Base Wash: Before the main extraction, ensure the aqueous phase is basic enough to deprotonate any acidic impurities, converting them into their water-soluble salt forms. A wash with a dilute sodium bicarbonate solution can be effective for removing acidic impurities from an organic layer.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Extraction Efficiency

This protocol outlines a method to quantitatively compare different solvents for the extraction of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

  • Preparation:

    • Prepare a stock solution of your crude product in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 10 mg/mL).

    • Prepare a buffered aqueous solution at pH 11 (e.g., using a carbonate/bicarbonate buffer or by adjusting water with 1M NaOH).

    • Label a set of vials for each solvent to be tested (e.g., Dichloromethane, Ethyl Acetate, Toluene, 2-Methyltetrahydrofuran).

  • Extraction:

    • In each vial, add 2 mL of the pH 11 aqueous solution.

    • Spike each vial with 100 µL of your crude stock solution.

    • Add 2 mL of the test extraction solvent to each vial.

    • Cap the vials and agitate on a vortex mixer or orbital shaker at a consistent, moderate speed for 5 minutes.

    • Allow the layers to separate for 10 minutes. If an emulsion forms, centrifuge the vials at low speed (e.g., 2000 rpm) for 5 minutes.

  • Analysis:

    • Carefully remove a 1 mL aliquot from the top organic layer of each vial.

    • Analyze each aliquot by HPLC-UV to determine the peak area of your target compound.

    • A higher peak area corresponds to a higher concentration in the organic phase and thus a better extraction efficiency.

  • Data Interpretation:

    • Compare the peak areas to identify the solvent that provides the highest recovery. This data-driven approach is superior to simple trial and error.

Data Presentation: Comparison of Common Extraction Solvents

The following table summarizes the properties and suitability of common solvents for this extraction.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water MiscibilityPros & Cons for this Extraction
Dichloromethane (DCM) 3.11.3340LowPros: Excellent solvency for a wide range of compounds, forms the bottom layer which can be easy to drain. Cons: Environmental/health concerns, can form emulsions.
Ethyl Acetate (EtOAc) 4.40.9077LowPros: "Greener" solvent, effective for moderately polar compounds. Cons: Can be partially soluble in water, susceptible to hydrolysis at high pH.
2-Methyltetrahydrofuran (2-MeTHF) 4.00.8680LowPros: Excellent "green" alternative to DCM/THF, lower water miscibility than EtOAc, stable at high pH. Cons: Can form peroxides.
Toluene 2.40.87111Very LowPros: Excellent at forming azeotropes to remove water, good for non-polar compounds. Cons: May have insufficient polarity to efficiently extract the target amide.
Methyl tert-butyl ether (MTBE) 2.50.7455LowPros: Low boiling point, easy to remove. Cons: Can form peroxides, may have insufficient polarity.

Visualized Workflows

Workflow for Solvent Selection & Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting A Define Problem: Extract Compound X from Aqueous RxN Mixture B Select 3-5 Test Solvents (e.g., DCM, EtOAc, 2-MeTHF) Ref: Solvent Property Table A->B C Perform Small-Scale Extraction (Protocol 1) at High pH (e.g., 11) B->C D Analyze Organic Layers via HPLC/LC-MS Quantify Recovery C->D E Select Best Solvent from Phase 1 D->E F Optimize pH Test extraction at pH 10, 11, 12 E->F G Optimize Solvent:Aqueous Ratio Test 1:1, 2:1, 0.5:1 ratios E->G H Finalize Protocol: Optimized Solvent, pH, and Ratio F->H G->H I Encounter Problem? (e.g., Emulsion, Low Purity) H->I J Consult Troubleshooting Guide (e.g., Add Brine, Acid Wash) I->J K Re-run Optimized Protocol J->K K->H Verify Fix

Caption: A systematic workflow for selecting and optimizing an extraction solvent.

Decision Tree for Troubleshooting Extraction Failures

G start Extraction Problem Observed p1 Low Yield start->p1 p2 Emulsion start->p2 p3 Low Purity start->p3 c1a Is aqueous pH > 10? p1->c1a s1a_no NO Solution: Increase pH to 11-12 with NaOH. Re-extract aqueous layer. c1a->s1a_no No c1b Is solvent polar enough? (e.g., EtOAc, DCM) c1a->c1b Yes s1a_yes YES s1b_no NO Solution: Switch from non-polar (Toluene) to a more polar solvent. c1b->s1b_no No s1b_yes YES Solution: Perform multiple extractions (e.g., 3x with 1/3 volume). c1b->s1b_yes Yes c2a Was agitation gentle? p2->c2a s2a_no NO Solution: Use gentle inversions instead of vigorous shaking. c2a->s2a_no No s2b Solution: 1. Add brine (saturate aq. layer). 2. Centrifuge sample. 3. Filter through Celite®. c2a->s2b Yes s2a_yes YES c3a Are impurities non-basic? p3->c3a s3a_yes YES Solution: Perform an acidic wash (1M HCl) on the organic layer. c3a->s3a_yes Yes s3a_no NO Solution: Consider chromatography or recrystallization post-extraction. c3a->s3a_no No

Caption: A decision tree for diagnosing and resolving common extraction issues.

References

  • Technical Support Center: Purification of Piperazine-2-Thione Deriv
  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Why is the formation of emulsion in solvent extraction considered as a disadvantage? Quora.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • A Review on Analytical Methods for Piperazine Determination. Journal of Drug Delivery and Therapeutics.
  • How to extract/isolate piperazine from water without distillation?
  • Tackling emulsions just got easier. Biotage.
  • What is the solubility of pyrrole in different solvents? Biosynce Blog.
  • Pyrrole | C4H5N. PubChem, NIH.
  • Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Compar

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Technical Support Center: Purification of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for successfully handling and purifying the target compound.

Q1: What are the key physicochemical properties of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine that influence its purification?

A1: Understanding the molecule's structure is the first step to a logical purification strategy. Key features include:

  • High Polarity: The presence of the amide linkage, the pyrrole N-H, and the piperazine N-H group makes the molecule quite polar. This dictates its solubility, favoring polar solvents and influencing its behavior in chromatographic systems.

  • Basicity: The piperazine ring contains two nitrogen atoms, with pKa values typically around 5.3 and 9.7.[1][2] The secondary amine is basic, which can cause strong interactions with acidic stationary phases like silica gel and allows for manipulation using acid-base chemistry.

  • Hydrogen Bonding: The N-H groups on both the pyrrole and piperazine rings can act as hydrogen bond donors, while the carbonyl oxygen and piperazine nitrogens are hydrogen bond acceptors. This contributes to its relatively high melting point and its solubility in protic solvents.

  • Potential for Degradation: Pyrrole rings can be sensitive to strong acids and light, which may lead to polymerization or oxidation, forming colored impurities.[3]

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities typically arise from the synthetic route and potential degradation. Anticipating them is key to selecting the right purification method.

Impurity Type Potential Source Key Characteristics & Removal Strategy
Unreacted Piperazine Incomplete reaction; often used in excess.Highly basic and polar. Easily removed by an acidic wash (acid-base extraction) or aqueous work-up.
Unreacted 4-chloro-1H-pyrrole-2-carboxylic acid (or its activated form) Incomplete coupling reaction.Acidic. Can be removed with a basic wash (e.g., sat. NaHCO₃ solution).
Polymerization/Oxidation Products Exposure of the pyrrole ring to acid, air, or light.[3]Often colored (dark, resinous material).[3] Typically less soluble or highly retained on silica gel. May require charcoal treatment or chromatography.
Side-Reaction Products e.g., N,N'-diacylated piperazine.Structurally similar to the product but less polar. Best separated by flash chromatography.
Residual Solvents From the reaction or initial work-up.Volatile. Removed under high vacuum.

Q3: Which analytical techniques are best for assessing the purity of my fractions and final product?

A3: A multi-pronged approach is recommended for a complete purity profile. A method used for purity assessment should be mechanistically different from the final purification step for analytical independence.[4]

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress and for developing conditions for flash chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol mobile phase, often with a modifier like 0.1% TFA or formic acid to improve peak shape for the basic piperazine moiety, is a good starting point.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Excellent for structural confirmation and identifying impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination without requiring knowledge of the impurities' identities.[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify the mass of unknown impurities, often coupled with GC or LC.[5]

Troubleshooting Guide: From Crude Mixture to Pure Compound

This guide addresses specific issues you may encounter during purification. We provide not just a solution, but the scientific rationale behind it.

Decision-Making Workflow for Purification

Before diving into specific problems, it's helpful to have a general strategy. The following flowchart outlines a logical progression from your crude material to a purified final product.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Polish & Analysis Crude Crude Product (Post-Reaction Work-up) Assess Assess Crude Purity (TLC, ¹H NMR) Crude->Assess AcidBase Acid-Base Extraction Assess->AcidBase Significant basic/ acidic impurities? Chrom Flash Chromatography Assess->Chrom Complex mixture/ oily product? Recryst Recrystallization Assess->Recryst Crude solid & Purity >85%? AcidBase->Chrom Still impure Chrom->Recryst Solid product, needs polishing Final Final Product (>95% Pure) Chrom->Final Product is pure oil or solid >95% Recryst->Final Crystalline solid >95% pure Analyze Confirm Purity & Identity (HPLC, NMR, MS) Final->Analyze

Caption: Purification strategy decision tree.

Issue 1: My crude product is a dark, oily mess with many spots on TLC.

Q: My initial work-up yielded a dark oil that shows multiple impurities. Where do I even begin?

A: When faced with a complex crude mixture, an acid-base extraction is an excellent first purification step. This liquid-liquid extraction technique leverages the basicity of the piperazine nitrogen to separate your product from neutral and acidic impurities. The dark color often indicates polymeric pyrrole byproducts, which may also be removed during this process.[3]

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will be protonated, forming a water-soluble hydrochloride salt that moves into the aqueous layer. Most neutral organic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer and discard the organic layer (or keep it for analysis to ensure you haven't discarded product).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates your product, causing it to precipitate or form an oil.

  • Re-extraction: Extract the now-basic aqueous layer multiple times with fresh ethyl acetate or DCM. Your neutral product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Why this works: This method efficiently separates compounds based on their acid/base properties, providing a much cleaner sample for subsequent purification steps like chromatography or recrystallization.

G start Crude Mixture in Organic Solvent wash1 Extract with 1M HCl start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer: Neutral & Acidic Impurities (Discard) sep1->org1 Contains aq1 Aqueous Layer: Protonated Product (Salt) sep1->aq1 Contains base Basify with NaOH to pH > 10 aq1->base wash2 Extract with Organic Solvent base->wash2 sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer: Inorganic Salts (Discard) sep2->aq2 Contains org2 Organic Layer: Purified Product sep2->org2 Contains end Dry & Concentrate org2->end

Caption: Workflow for acid-base extraction.

Issue 2: My product won't crystallize properly.

Q: I'm trying to recrystallize my compound, but it either "oils out" or fails to precipitate at all. What should I do?

A: Crystallization is a thermodynamically controlled process that can be sensitive to purity and solvent choice. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. Failure to precipitate often means the compound is too soluble in the chosen solvent.

Troubleshooting Steps:

  • If it oils out: Re-heat the solution to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level, then allow it to cool more slowly.[6] A slower cooling rate (e.g., letting the flask cool to room temperature on the benchtop before moving to an ice bath) encourages ordered crystal lattice formation instead of amorphous oiling.

  • If nothing crystallizes: Your compound is likely too soluble.

    • Reduce Solvent: Try boiling off some solvent under a stream of nitrogen or on a rotary evaporator to increase the concentration, then attempt to cool again.[7]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] If you have a small amount of pure solid, add a "seed crystal".

    • Change Solvent System: Switch to a solvent in which your compound is less soluble. The best approach is often a binary solvent system.[8]

  • Find a Solvent Pair: Identify one solvent in which your compound is highly soluble (e.g., ethanol, acetone) and a second "anti-solvent" in which it is poorly soluble (e.g., water, hexane, heptane). The two solvents must be miscible.

  • Dissolve: Dissolve your crude solid in the minimum amount of the hot "good" solvent.

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-clarify: Add a few drops of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Cool: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolate: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

Recommended Solvents for Recrystallization
Single Solvents Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate
Binary Solvent Pairs (Good/Anti-Solvent) Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane
Issue 3: I'm getting poor separation with flash chromatography.

Q: My compound is streaking badly on the TLC plate, and the column separation is poor.

A: This is a classic problem for basic compounds like piperazines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to the basic nitrogen of your compound, leading to significant tailing or streaking.[2]

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase.

  • Add 0.5-1% triethylamine (TEA) to your entire mobile phase (e.g., for 500 mL of eluent, add 2.5-5 mL of TEA).

  • Alternatively, use a mobile phase containing methanol, and add 1-2% of a 7N ammonia in methanol solution .

The competing base (TEA or ammonia) will occupy the acidic sites on the silica, allowing your compound to elute cleanly and resulting in sharper bands and better separation.

Q: What is a good starting mobile phase for flash chromatography?

A: Given the compound's polarity, you will likely need a relatively polar mobile phase. A gradient elution is almost always more efficient than an isocratic one.[9] Use TLC to find a solvent system where your product has an Rf of ~0.2-0.35.[10][11]

Stationary Phase Recommended Mobile Phase Systems (Non-polar to Polar)
Normal Phase (Silica Gel) Hexane / Ethyl Acetate (gradient)
Dichloromethane / Methanol (gradient)[12]
Reversed-Phase (C18) Water / Acetonitrile (with 0.1% TFA or Formic Acid)
Water / Methanol (with 0.1% TFA or Formic Acid)
  • Develop Method on TLC: Find a solvent system (e.g., 95:5 DCM:MeOH) that gives your product an Rf of ~0.2-0.3. Remember to add your basic modifier (e.g., 1% TEA) to the TLC jar.

  • Prepare the Column: Pack a column with silica gel using your starting, least polar solvent (e.g., 100% DCM with 1% TEA). A silica-to-crude-product ratio of 50:1 to 100:1 by weight is a good starting point for difficult separations.[9]

  • Load the Sample: Dissolve your crude material in a minimal amount of DCM. For better resolution, perform a "dry load" by adsorbing your crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[11][13]

  • Run the Gradient: Start eluting with a low-polarity mobile phase (e.g., 100% DCM + 1% TEA). Gradually increase the percentage of the more polar solvent (e.g., slowly ramp to 90:10 DCM:MeOH + 1% TEA).

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • BenchChem. (n.d.). Common impurities in commercial Pyrrole-2,3,4,5-d4.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • Gheorghiu, M. D. (2021). 1.5: Flash Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. MedChemComm, 1(1), 1-1.
  • BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 55(15), 6469–6480.
  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Jones, L. R. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Retrieved from [Link]

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minimizing impurities in large scale 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the large-scale production of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this synthesis, with a core focus on identifying, controlling, and minimizing process-related impurities. Our approach is grounded in mechanistic understanding and field-proven strategies to ensure the highest standards of product purity and process robustness.

Section 1: Synthesis Overview and Impurity Landscape

The synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is primarily a two-stage process: the formation of the key intermediate, 4-chloro-1H-pyrrole-2-carboxylic acid, followed by its amide coupling with piperazine. Each stage presents unique challenges and potential impurity pathways that must be controlled for a successful large-scale campaign.

General Synthetic Workflow

The overall process involves the synthesis of the chlorinated pyrrole core, followed by activation and coupling. Careful control of each step is paramount to achieving high purity.

Synthetic_Workflow cluster_0 Stage 1: Pyrrole Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: Purification Pyrrole_Start Pyrrole Precursor Chlorination Chlorination (e.g., NCS) Pyrrole_Start->Chlorination Saponification Saponification Chlorination->Saponification Pyrrole_Acid 4-chloro-1H-pyrrole- 2-carboxylic acid Saponification->Pyrrole_Acid Activation Carboxylic Acid Activation (e.g., EDC/HOBt) Pyrrole_Acid->Activation Coupling Coupling with Piperazine Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Crystallization / Chromatography Workup->Purification Final_Product High-Purity Product Purification->Final_Product

Caption: High-level workflow for the synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.
Common Impurity Profile

Understanding potential impurities is the first step toward controlling them. The table below summarizes the most common process-related impurities, their origins, and their mass relative to the desired product.

Impurity Name/StructureCommon OriginPotential Cause
Unreacted Starting Materials
4-chloro-1H-pyrrole-2-carboxylic acidStage 2: Amide CouplingIncomplete reaction, poor activation of the acid.
PiperazineStage 2: Amide CouplingIncorrect stoichiometry, non-reactive conditions.
Coupling-Related Impurities
N-AcylureaStage 2: Amide CouplingSide reaction of carbodiimide (e.g., EDC) activated intermediate.[1][2]
Di-acylated PiperazineStage 2: Amide CouplingReaction of both piperazine nitrogens with the pyrrole acid. Incorrect stoichiometry.
Pyrrole-Related Impurities
Dichloro-pyrrole IsomersStage 1: Pyrrole SynthesisOver-chlorination of the pyrrole ring.
Regioisomers of ChlorinationStage 1: Pyrrole SynthesisLack of regioselectivity during the chlorination step.
Degradation Products
Hydrolysis ProductStage 3: Work-up/StorageHydrolysis of the final amide bond under harsh pH conditions.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a practical Q&A format.

Q1: My final product purity is low, and HPLC shows a major byproduct with a mass of [Product MW + Coupling Agent MW]. What is it and how do I prevent it?

A: This impurity is almost certainly the N-acylurea byproduct , a classic issue when using carbodiimide coupling reagents like EDC or DCC.[1] It forms when the activated O-acylisourea intermediate, instead of reacting with piperazine, undergoes an intramolecular rearrangement.[2]

Causality: This side reaction is competitive with the desired amine coupling and is often favored at elevated temperatures or when the nucleophile (piperazine) concentration is low or its reactivity is hindered.[2]

Troubleshooting Strategies:

  • Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure).[1][3] These reagents react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement while remaining highly reactive towards the amine.

  • Control Temperature: Run the coupling reaction at a lower temperature (0 °C to room temperature). Low temperatures significantly disfavor the intramolecular N-acylurea rearrangement.[2]

  • Order of Addition: Add the coupling reagent (EDC) to the solution of carboxylic acid and additive (HOBt) first to allow for the formation of the active ester before adding the piperazine.

  • Solvent Choice: Use polar aprotic solvents like DMF or NMP, which are suitable for EDC-mediated couplings.[2]

NAcylurea_Formation Acid R-COOH (Pyrrole Acid) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC Product Desired Amide Product O_Acyl->Product + Piperazine NAcylurea N-Acylurea (Impurity) O_Acyl->NAcylurea O->N Migration Rearrangement Intramolecular Rearrangement (Side Reaction) Coupling Nucleophilic Attack (Desired Reaction) Piperazine Piperazine

Caption: Competing pathways of the O-acylisourea intermediate leading to product or impurity.

Q2: I'm observing a significant amount of a di-acylated piperazine impurity. How can I improve the selectivity?

A: This impurity arises because piperazine is a symmetric diamine, and both nitrogen atoms can act as nucleophiles. Controlling this requires managing the stoichiometry or using a protecting group strategy.

Causality: If the pyrrole carboxylic acid (or its activated form) is present in a molar excess relative to piperazine, or if reaction conditions promote high reactivity, the second acylation can become significant.

Troubleshooting Strategies:

  • Molar Excess of Piperazine: The simplest approach is to use a significant molar excess of piperazine (e.g., 3-5 equivalents). This statistically favors the mono-acylation product. The unreacted piperazine can then be removed during aqueous work-up due to its high water solubility.

  • Protecting Group Strategy: For ultimate control, use mono-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogens, allowing for selective acylation of the free amine. The Boc group is then removed in a subsequent step under acidic conditions (e.g., TFA or HCl in an organic solvent). This is often the preferred method in large-scale synthesis for its robustness, despite adding a step.

Q3: The chlorination of my pyrrole precursor is giving me a mixture of products, including di-chlorinated species. How can I improve regioselectivity?

A: The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution.[4] Over-chlorination is a common issue if the reaction is not carefully controlled.

Causality: Chlorinating agents like N-chlorosuccinimide (NCS) can react multiple times if stoichiometry, temperature, or reaction time are not optimized. The first chlorine atom deactivates the ring slightly, but not enough to prevent a second addition under forcing conditions.

Troubleshooting Strategies:

  • Stoichiometry: Use precisely one equivalent of the chlorinating agent (e.g., NCS). It may even be beneficial to run the reaction to partial conversion (e.g., 80-90%) and recycle the starting material to avoid over-chlorination.

  • Temperature Control: Perform the chlorination at low temperatures (e.g., 0 °C or below).[5] This reduces the reaction rate and improves selectivity.

  • Slow Addition: Add the chlorinating agent slowly and portion-wise to the solution of the pyrrole precursor to avoid localized high concentrations.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to stop the reaction as soon as the desired product is maximized and before significant di-chlorination is observed.

Section 3: Validated Experimental Protocols

The following protocols are provided as a robust starting point for minimizing common impurities.

Protocol 1: Optimized Amide Coupling via EDC/HOBt

This protocol is designed to minimize N-acylurea formation and ensure complete conversion.

  • Setup: In a clean, dry, inerted reactor, charge 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (5-10 volumes) and stir until all solids are dissolved.

  • Cooling: Cool the reactor to 0-5 °C using a suitable cooling bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir: Stir the mixture at 0-5 °C for 1 hour to allow for the formation of the HOBt active ester.

  • Amine Addition: In a separate vessel, dissolve piperazine (3.0 eq) in DMF. Add this solution to the reactor dropwise, maintaining the internal temperature below 15 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the carboxylic acid starting material by HPLC or TLC.

  • Work-up: Upon completion, quench the reaction with water and perform an appropriate extraction to isolate the product and remove water-soluble byproducts (excess piperazine, EDC urea).

Protocol 2: High-Purity Crystallization

This protocol is designed to remove residual starting materials and coupling byproducts.

  • Solvent Selection: Perform a solvent screen to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include isopropanol/water, ethanol, or ethyl acetate/heptane.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent system.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This promotes the formation of large, pure crystals.

  • Chilling: Further cool the mixture in an ice bath or refrigerator for several hours to maximize yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Section 4: References

  • Štefane, B., & Požgan, F. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1991. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Ray, P., & Ortwine, D. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Organic Process Research & Development. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. American Chemical Society. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Debnath, S. (2015). Vilsmeier haack rxn. Slideshare. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Mane, Y. D. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(18), 7219–7223. [Link]

Sources

Navigating the Challenges of 4-Chloro-Pyrrole Acylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Chloro-Pyrrole Acylation Reactions. As a Senior Application Scientist, I understand the unique challenges presented by this specific substrate. The presence of the electron-withdrawing chloro group at the 4-position deactivates the pyrrole ring, while steric hindrance can further complicate acylation attempts, particularly at the adjacent C3 and C5 positions. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you overcome these hurdles and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acylation of 4-chloro-pyrroles in a practical question-and-answer format.

Question 1: My Friedel-Crafts acylation of 4-chloro-pyrrole is giving very low to no yield. What's going wrong?

Answer: This is a common issue stemming from two primary factors: the electronic nature of the substrate and the reaction conditions.

  • Electronic Deactivation: The 4-chloro substituent is an electron-withdrawing group, which reduces the nucleophilicity of the pyrrole ring, making it less reactive towards electrophilic aromatic substitution.[1] Standard Friedel-Crafts conditions may not be sufficiently forcing to overcome this deactivation.

  • Pyrrole Instability: Pyrroles are notoriously unstable under strongly acidic conditions, which are typical for many Friedel-Crafts reactions, and can readily polymerize.[2][3][4]

Recommended Solutions:

  • N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group, such as a p-toluenesulfonyl (Ts) or benzenesulfonyl (Bs) group, can significantly stabilize the ring towards polymerization under acidic conditions.[2][5]

  • Careful Choice of Lewis Acid: The strength and amount of the Lewis acid are critical. While strong Lewis acids like AlCl₃ are often used, they can also promote polymerization. Weaker Lewis acids like SnCl₄ or BF₃·OEt₂ may offer a better balance between activation and stability.[2][5] It's often necessary to use at least one molar equivalent of the Lewis acid for each carbonyl group in the acylating agent.[6]

  • Milder Acylation Methods: Consider moving away from traditional Friedel-Crafts conditions altogether. Milder methods, such as using N-acylbenzotriazoles as acylating agents, can be highly effective and regioselective.[7] Another alternative is the Minisci acylation, which operates under neutral conditions and avoids pyrrole polymerization.[4][8]

Question 2: I'm getting a mixture of C2 and C5 acylated isomers. How can I improve the regioselectivity for acylation at the C2 position?

Answer: Achieving high regioselectivity is a key challenge. While the C2 and C5 positions are electronically favored for electrophilic attack in pyrroles, the 4-chloro substituent can influence this.

  • Steric Hindrance: If your acylating agent is bulky, it will preferentially attack the less sterically hindered position.

  • Lewis Acid Influence: The choice of Lewis acid can significantly impact the isomer ratio. For N-benzenesulfonylpyrrole, weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to favor the C2-isomer, while stronger Lewis acids like AlCl₃ can favor the C3-isomer.[2][5]

Recommended Solutions:

  • Optimize Lewis Acid: For C2 selectivity on an N-sulfonyl protected 4-chloro-pyrrole, start with a weaker Lewis acid like SnCl₄ or BF₃·OEt₂. A screening of different Lewis acids is highly recommended.

  • Control Reaction Temperature: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product.

  • Consider the Acylating Agent: Less bulky acylating agents will exhibit less steric bias, potentially leading to a mixture of products.

Question 3: My reaction is a black, intractable mess. What is causing this polymerization and how can I prevent it?

Answer: The formation of a dark, insoluble polymer is a classic sign of pyrrole decomposition under acidic conditions.[2]

Recommended Solutions:

  • N-Protection is Key: As mentioned before, an N-sulfonyl protecting group is highly effective at stabilizing the pyrrole ring.[2]

  • Milder Conditions are a Must: Avoid harsh Friedel-Crafts conditions. The Vilsmeier-Haack reaction is a much milder method for formylation (a type of acylation) and is generally well-tolerated by pyrroles.[9][10][11][12] For other acyl groups, consider the Minisci reaction or acylation with N-acylbenzotriazoles.[4][7]

  • Control the Addition of Reagents: Adding the Lewis acid slowly at a low temperature can help to control the exotherm and minimize decomposition. Similarly, slow addition of the acylating agent is also recommended.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Friedel-Crafts acylation on an unprotected 4-chloro-pyrrole?

A1: It is highly discouraged. The unprotected pyrrole nitrogen is very reactive and can be acylated itself. More importantly, the ring is highly susceptible to polymerization under the acidic conditions of the reaction.[2] N-protection is almost always necessary for a successful outcome.

Q2: What is the best N-protecting group for acylation of 4-chloro-pyrroles?

A2: Electron-withdrawing sulfonyl groups, such as p-toluenesulfonyl (Ts) or benzenesulfonyl (Bs), are excellent choices as they stabilize the ring against polymerization and can help direct the regioselectivity of the acylation.[2][5]

Q3: Are there alternatives to Friedel-Crafts acylation for introducing an acyl group onto a 4-chloro-pyrrole?

A3: Yes, several milder and often more selective methods exist:

  • Vilsmeier-Haack Reaction: This is an excellent method for introducing a formyl group (CHO). The reaction conditions are significantly milder than Friedel-Crafts.[9][11] The regioselectivity can often be controlled by the steric bulk of the formylating reagent.[10][12]

  • Acylation with N-Acylbenzotriazoles: This method uses milder Lewis acids like TiCl₄ and can provide good to excellent yields of C2-acylated pyrroles.[7]

  • Minisci Acylation: This radical-based method works under neutral conditions, completely avoiding the problem of acid-catalyzed polymerization. It has been successfully applied to electron-rich pyrroles.[4][8]

Q4: How does the 4-chloro substituent affect the reactivity of the pyrrole ring?

A4: The chlorine atom is an electron-withdrawing group via induction, which deactivates the pyrrole ring towards electrophilic attack. This makes the acylation reaction more difficult to achieve compared to an unsubstituted pyrrole. It also influences the electron density at the different carbon atoms, which can affect the regioselectivity of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of N-Sulfonyl-4-chloro-pyrrole
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the N-sulfonyl-4-chloro-pyrrole (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq.) to the stirred solution.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq.) dropwise via the dropping funnel over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of an N-Substituted 4-chloro-pyrrole
  • Vilsmeier Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, cool a suitable formamide (e.g., N,N-dimethylformamide - DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the N-substituted 4-chloro-pyrrole (1.0 eq.) in a minimal amount of dry solvent (e.g., DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required in some cases.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting aldehyde by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Lewis Acid on Regioselectivity of Acylation of N-Benzenesulfonylpyrrole

Lewis AcidC2-Isomer (%)C3-Isomer (%)
SnCl₄Major ProductMinor Product
BF₃·OEt₂Major ProductMinor Product
AlCl₃Minor ProductMajor Product

Note: This table is a qualitative representation based on findings for N-benzenesulfonylpyrrole, which can be extrapolated to N-sulfonyl-4-chloro-pyrrole with the understanding that the 4-chloro substituent will further influence reactivity and selectivity.[2][5]

Visualization of Key Concepts

Acylation_Strategy Start Start: Acylation of 4-Chloro-Pyrrole Protect N-Protection? (e.g., with TsCl) Start->Protect Unprotected High Risk of Polymerization Protect->Unprotected No Protected N-Protected 4-Chloro-Pyrrole Protect->Protected Yes Method Choice of Acylation Method Protected->Method FC Friedel-Crafts Acylation Method->FC Traditional Vilsmeier Vilsmeier-Haack (Formylation) Method->Vilsmeier Milder Other Milder Methods (Minisci, N-Acylbenzotriazoles) Method->Other Alternative Lewis_Acid Select Lewis Acid (e.g., AlCl₃, SnCl₄) FC->Lewis_Acid Product Desired Acylated Product Vilsmeier->Product Other->Product Strong_LA Strong LA (AlCl₃) (Risk of side reactions) Lewis_Acid->Strong_LA Harsh Weak_LA Weaker LA (SnCl₄) (Potentially higher selectivity) Lewis_Acid->Weak_LA Milder Strong_LA->Product Weak_LA->Product

Caption: Decision workflow for selecting an appropriate acylation strategy for 4-chloro-pyrrole.

References

  • Vilsmeier-Haack Formylation of Pyrroles | PDF | Organic Chemistry - Scribd. (n.d.). Scribd. Retrieved February 24, 2024, from [Link]

  • Ilyin, P. V., Pankova, A. S., & Kuznetsov, M. A. (2012). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Synthesis, 44(09), 1353–1361. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563. [Link]

  • Debnath, S. (2016, November 29). Vilsmeier haack rxn. SlideShare. [Link]

  • Crookes, D. L., & Lapper, R. D. (1989). Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes. Synthetic Communications, 19(18), 3295–3302. [Link]

  • Afanasiev, V. V., Karshtedt, D. M., Moskalik, M. Y., & Shilov, S. A. (2003). Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles. Arkivoc, 2003(12), 61–68. [Link]

  • Not found
  • Katritzky, A. R., Nichols, D. A., Qi, M., & Srinivas, S. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]

  • Not found
  • Pyrrole. (2024, February 19). In Wikipedia. [Link]

  • Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. [Link]

  • Almog, J., & Boger, D. L. (1995). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 51(38), 10473–10484. [Link]

  • Not found
  • Not found
  • Marques, M. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing, 8(1), 1–11. [Link]

  • Not found
  • Hunjan, M. K., Hegde, S., Gupta, A., & Laha, J. K. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of molecular structure is a cornerstone of success. For researchers working with novel heterocyclic compounds, such as 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth, field-tested approach to interpreting the 1H NMR spectrum of this molecule, moving beyond a simple peak list to explain the causal relationships between structure and spectral appearance. We will dissect the predicted spectrum, compare it with a key structural analog to highlight the subtle yet critical effects of substitution, and provide a robust experimental protocol for acquiring high-fidelity data.

Structural Overview and Proton Environments

Before delving into the spectral data, it is crucial to understand the molecule's structure and identify the chemically distinct proton environments. The molecule consists of three key fragments: a 4-chloropyrrole ring, an amide linker, and a piperazine ring. Each unique proton will give rise to a distinct signal in the 1H NMR spectrum.

Figure 1: Structure of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine with proton labeling.

Core Principles of 1H NMR Interpretation

A successful interpretation relies on four key pieces of information extracted from the spectrum.[1][2]

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[3] Electron-withdrawing groups (like Cl, C=O) decrease the electron density around a proton, "deshielding" it and shifting its signal to a higher ppm value (downfield).[4]

  • Integration: The area under a signal is proportional to the number of protons it represents.[3] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting): This describes the appearance of a signal (e.g., singlet, doublet, triplet). The 'n+1 rule' states that a signal is split into n+1 peaks by 'n' equivalent neighboring protons (typically within three bonds).[3]

  • Exchangeable Protons: Protons on heteroatoms (O-H, N-H) often produce broad signals and can exchange with deuterium from the solvent (e.g., D₂O). This exchange causes the signal to disappear, providing a powerful method for their identification.

Predicted 1H NMR Spectrum: A Detailed Analysis

Based on established principles and data from similar structures, we can predict the 1H NMR spectrum of the target molecule. The following analysis assumes a standard deuterated solvent such as CDCl₃.

A. The Aromatic (Pyrrole) Region (δ 6.0 - 8.0 ppm)

The pyrrole ring contains three distinct proton signals: H₃, H₅, and the N-H proton.

  • Pyrrole N-H (NHpyr): This proton is expected to appear as a very broad singlet at a high chemical shift, potentially δ > 8.0 ppm . Its acidity (pKa ≈ 17.5 for unsubstituted pyrrole) and the quadrupolar relaxation of the adjacent ¹⁴N nucleus contribute to significant broadening.[5][6] This signal will readily exchange with D₂O.

  • Pyrrole H₅: This proton is adjacent to the pyrrole nitrogen and is deshielded by the ring's aromaticity. Furthermore, it is situated meta to the electron-withdrawing carbonyl group and meta to the chlorine atom. It is expected to appear downfield, likely in the range of δ 6.8-7.0 ppm . It will be a doublet, split by the H₃ proton (³JH3-H5).

  • Pyrrole H₃: This proton is strongly deshielded by the adjacent electron-withdrawing carbonyl group at C2 and the ortho chlorine atom at C4. This dual effect will shift its signal significantly downfield compared to H₅. A predicted range is δ 6.7-6.9 ppm . It will also appear as a doublet, split by the H₅ proton.

B. The Aliphatic (Piperazine) Region (δ 2.5 - 4.0 ppm)

The piperazine ring protons present a more complex scenario due to the influence of the amide bond.

  • Amide Bond Dynamics: The C-N bond of an amide has significant double-bond character, which restricts rotation.[7] This, combined with the chair interconversion of the piperazine ring, often results in broadened signals at room temperature, as distinct axial and equatorial protons may be slowly exchanging on the NMR timescale.[7][8]

  • Protons α to Carbonyl (Hα): The four protons on the carbons directly attached to the amide nitrogen are significantly deshielded by the carbonyl group. They are expected to appear as a broad signal around δ 3.6-3.8 ppm , integrating to 4H.

  • Protons α to Amine (Hβ): The four protons on the carbons adjacent to the secondary amine (N-H) are in a more shielded environment. They will appear as a broad signal at a lower chemical shift, predicted around δ 2.9-3.1 ppm , integrating to 4H.

  • Piperazine N-H (NHpip): This proton will appear as a broad singlet, typically in the range of δ 1.5-2.5 ppm . Its position can be highly variable depending on concentration and solvent. This signal will disappear upon shaking the sample with D₂O.

Summary of Predicted 1H NMR Data
Proton LabelPredicted δ (ppm)IntegrationMultiplicityRationale for Assignment
NHpyr> 8.01HBroad SingletAcidic proton on aromatic N, subject to quadrupolar broadening.[5][6]
H₅6.8 - 7.01HDoublet (d)Aromatic proton, deshielded by ring current and meta-substituents.
H₃6.7 - 6.91HDoublet (d)Aromatic proton, strongly deshielded by adjacent C=O and Cl groups.
3.6 - 3.84HBroad SignalProtons adjacent to the deshielding amide carbonyl group.[9]
2.9 - 3.14HBroad SignalProtons adjacent to the more shielded secondary amine.[9]
NHpip1.5 - 2.51HBroad SingletExchangeable proton on the secondary amine of the piperazine ring.

Comparative Analysis: The Role of the C4-Chloro Substituent

To fully appreciate the spectral features, a comparison with a closely related analog, 1-(1H-pyrrole-2-carbonyl)piperazine , is highly instructive. The only difference is the absence of the chlorine atom at the C4 position.

Figure 2: Structural comparison of the target molecule and its non-chlorinated analog.

The piperazine region of the 1H NMR spectrum for the analog would be nearly identical to the target molecule. The profound difference lies in the pyrrole region.

Predicted Spectral Changes in the Analog:
  • Pyrrole H₄: The analog now has a proton at the C4 position. It will be coupled to both H₃ and H₅. Its chemical shift would be similar to that of unsubstituted pyrrole, around δ 6.2-6.3 ppm .[5] It would likely appear as a triplet or a doublet of doublets.

  • Pyrrole H₃ & H₅: In the absence of the electron-withdrawing chlorine atom, both H₃ and H₅ will be more shielded (shifted upfield) compared to the target molecule. H₃ would still be the most deshielded of the C-H protons due to the adjacent carbonyl.

Comparative Data Table
MoleculePyrrole H₃ (δ ppm)Pyrrole H₄ (δ ppm)Pyrrole H₅ (δ ppm)
1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine ~6.7 - 6.9(No Proton)~6.8 - 7.0
1-(1H-pyrrole-2-carbonyl)piperazine ~6.6 - 6.8~6.2 - 6.3~6.9 - 7.1

This comparison underscores how 1H NMR can precisely confirm the position of substituents on the pyrrole ring. The absence of a signal around 6.2 ppm and the specific downfield shifts of the remaining two pyrrole protons would provide strong evidence for the 4-chloro substitution pattern.

Experimental Guide: Acquiring a High-Quality Spectrum

A reliable interpretation is predicated on high-quality data. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Preparation Details cluster_acq Acquisition Steps cluster_proc Processing Steps prep 1. Sample Preparation acq 2. Data Acquisition prep->acq proc 3. Data Processing acq->proc interp 4. Interpretation & Analysis proc->interp weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve filter Filter through glass wool into a clean NMR tube dissolve->filter insert Insert sample into magnet lock Lock on solvent deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire 1H spectrum shim->acquire ft Fourier Transform (FID to Spectrum) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of safety and efficacy. For novel compounds such as 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a robust and reliable analytical method is paramount for quality control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of this specific heterocyclic compound. We will delve into the rationale behind experimental choices, present comparative data, and offer a validated, step-by-step protocol.

The Critical Role of Purity Analysis

The presence of impurities, even in minute quantities, can significantly impact the safety and therapeutic effect of a drug.[1][2] Therefore, a highly specific and sensitive analytical method is required to separate and quantify the API from any potential process-related impurities and degradation products. Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[3][4]

Understanding the Analyte: 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

A successful HPLC method development hinges on a fundamental understanding of the analyte's physicochemical properties.

  • Structure: The molecule contains a pyrrole ring, which is a five-membered aromatic heterocycle, and a piperazine ring, a six-membered non-aromatic heterocycle.[5][6][7] The presence of nitrogen atoms in these rings imparts basic properties to the molecule.

  • Polarity: The combination of the relatively non-polar chloropyrrole moiety and the polar piperazine and carbonyl groups suggests an intermediate overall polarity, making it an ideal candidate for reversed-phase chromatography.

Strategic Approach to HPLC Method Development

Our method development follows a systematic, multi-stage process designed to achieve optimal separation and sensitivity.

MethodDevelopmentWorkflow cluster_0 Initial Screening Phase cluster_1 Optimization Phase cluster_2 Validation Phase A Column & Mobile Phase Selection B Detector Wavelength Optimization A->B C Mobile Phase Composition Tuning (Organic Ratio & pH) B->C D Gradient Profile Refinement C->D E Method Validation (ICH Q2(R1)) D->E

Caption: A systematic workflow for HPLC method development.

PART 1: Initial Screening and Parameter Selection

The initial phase focuses on selecting a suitable stationary phase, mobile phase, and detection wavelength to achieve baseline retention and detection of the main analyte peak.

The choice of the stationary phase is critical for achieving the desired selectivity.[10][11] Given the intermediate polarity of our target analyte, we evaluated three common reversed-phase columns.

Stationary PhaseParticle Size (µm)Dimensions (mm)Observations
C18 (Octadecylsilane) 3.54.6 x 150Good retention, but some peak tailing observed initially. The high hydrophobicity provides strong interaction.[11]
C8 (Octylsilane) 3.54.6 x 150Reduced retention compared to C18, with slightly improved peak symmetry. Suitable for moderately polar compounds.[11]
Phenyl-Hexyl 3.54.6 x 150Offered unique selectivity due to π-π interactions with the pyrrole ring, resulting in the best peak shape and resolution from early-eluting impurities.

The mobile phase composition directly influences retention and selectivity.[8][12] A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.[13]

  • Organic Modifier Comparison: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers.

Organic ModifierViscosityUV CutoffElution StrengthObservations
Acetonitrile (ACN) Lower~190 nmHigherSharper peaks and lower backpressure. Generally provides better resolution for complex mixtures.[8]
Methanol (MeOH) Higher~205 nmLowerCan offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[8][14]
  • Mobile Phase pH and Buffer Selection: For ionizable compounds, the mobile phase pH is a powerful tool to control retention and improve peak shape.[9] To ensure the basic piperazine moiety is consistently protonated and to avoid peak tailing due to interactions with residual silanols on the stationary phase, an acidic pH is desirable.[4]

Buffer SystempHObservations
0.1% Formic Acid~2.7Good peak shape, suitable for LC-MS compatibility.[15]
20 mM Potassium Phosphate3.0Excellent buffering capacity, leading to highly reproducible retention times.

The UV spectrum of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine in the mobile phase was scanned to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for both the main component and any potential impurities. A λmax of 265 nm was identified and selected for the analysis.

PART 2: Method Optimization and Final Conditions

With the column, mobile phase components, and wavelength selected, the next step is to optimize the gradient elution profile to ensure adequate separation of the main peak from all potential impurities within a reasonable run time.

OptimizationLogic cluster_0 Input Parameters cluster_1 Optimization Process cluster_2 Optimized Output InitialConditions Initial Conditions Column: Phenyl-Hexyl Mobile Phase A: 20mM KH2PO4, pH 3.0 Mobile Phase B: Acetonitrile Wavelength: 265 nm GradientScouting Gradient Scouting Start %B End %B Gradient Time InitialConditions->GradientScouting FlowRate Flow Rate Adjustment 1.0 mL/min GradientScouting->FlowRate ColumnTemp Column Temperature 30 °C FlowRate->ColumnTemp FinalMethod Final Method Gradient: 5% to 95% B in 20 min Flow: 1.0 mL/min Temp: 30 °C Run Time: 30 min ColumnTemp->FinalMethod

Caption: Logic diagram for the method optimization process.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A / Acetonitrile (80:20 v/v)

PART 3: Method Validation According to ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[17][18][19] The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[20]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[18][19] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][21][22] The sample was subjected to various stress conditions to induce degradation.

Stress ConditionResult
Acid Hydrolysis (0.1N HCl, 60°C, 24h) Significant degradation observed, with two major degradant peaks well-resolved from the main peak.
Base Hydrolysis (0.1N NaOH, 60°C, 8h) Rapid and extensive degradation, with multiple degradation products clearly separated.
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation, with one primary oxidative degradant resolved.
Thermal (80°C, 48h) Minor degradation observed, demonstrating good thermal stability of the drug substance.
Photolytic (ICH Q1B, 24h) No significant degradation, indicating photostability.

The successful separation of degradation products from the main analyte peak in all conditions confirms the method's specificity and stability-indicating capability.

The method was validated for linearity, range, accuracy, and precision with the following results:

Validation ParameterAcceptance CriteriaResults
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Range 80-120% of the test concentration for assay.[18]Established from LOQ to 150% of the nominal concentration.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0%Repeatability: 0.45% Intermediate Precision: 0.78%
Limit of Detection (LOD) -0.01 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]0.03 µg/mL

The results demonstrate that the method is linear, accurate, and precise for the intended purpose of purity analysis.

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to developing a robust, stability-indicating RP-HPLC method for the purity analysis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. By comparing different stationary phases and optimizing mobile phase conditions, a method with excellent selectivity, accuracy, and precision was achieved. The comprehensive validation according to ICH Q2(R1) guidelines confirms its suitability for use in a regulated quality control environment. This comparative and data-driven guide serves as a valuable resource for researchers and scientists tasked with similar analytical challenges in drug development.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Accessed February 27, 2026.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced degradation and impurity profiling. Accessed February 27, 2026.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed February 27, 2026.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Accessed February 27, 2026.
  • Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. Accessed February 27, 2026.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Accessed February 27, 2026.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Accessed February 27, 2026.
  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. Accessed February 27, 2026.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Accessed February 27, 2026.
  • Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed. Accessed February 27, 2026.
  • Improving Separation of Peaks in RP HPLC.
  • Quality Guidelines. ICH. Accessed February 27, 2026.
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Accessed February 27, 2026.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Accessed February 27, 2026.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Accessed February 27, 2026.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Method Development Guide (rev. 05/04). HPLC. Accessed February 27, 2026.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Accessed February 27, 2026.
  • A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences. Accessed February 27, 2026.
  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Accessed February 27, 2026.
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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Accessed February 27, 2026.
  • A review on method development by hplc. SciSpace. Accessed February 27, 2026.
  • 1-(4-Chlorophenyl)-1H-pyrrole 97 5044-38-2. MilliporeSigma. Accessed February 27, 2026.
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  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Accessed February 27, 2026.
  • Pyrrole. Wikipedia. Accessed February 27, 2026.
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Comparative Bioactivity Guide: 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine vs. Non-Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-(1H-pyrrole-2-carbonyl)piperazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, autophagy modulators, and antibacterial agents. However, the unsubstituted pyrrole ring often suffers from suboptimal target affinity and rapid Phase I metabolism. The introduction of a chlorine atom at the C4 position—yielding 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine (CAS: 1042557-52-7)[1]—represents a classic bioisosteric optimization.

This guide provides an objective, data-driven comparison of the chlorinated versus non-chlorinated analogs. By examining the structural biology and pharmacokinetics, we outline the causality behind their divergent performance profiles and provide self-validating protocols for rigorous laboratory evaluation.

Mechanistic Causality: The Role of C4-Chlorination

As application scientists, we must look beyond empirical screening data to understand the physicochemical drivers of bioactivity. The superiority of the 4-chloro analog is driven by three distinct mechanisms, which have been empirically shown to act as a in targets such as DNA Gyrase (GyrB)[2]:

  • Halogen Bonding (Target Affinity): The highly electronegative chlorine atom creates a localized region of positive electrostatic potential (the "sigma-hole") along the C-Cl bond axis. This allows for highly directional, stabilizing halogen bonds with backbone carbonyl oxygens within target hydrophobic pockets.

  • Metabolic Shielding (Pharmacokinetics): The C4 position of the unsubstituted pyrrole is highly susceptible to electrophilic attack and cytochrome P450-mediated oxidation. Chlorination provides a steric and electronic blockade, significantly reducing intrinsic clearance (

    
    ) and extending the compound's half-life.
    
  • Lipophilicity Tuning (Membrane Permeability): The addition of chlorine increases the LogD value, enhancing passive cellular permeability without violating Lipinski's Rule of Five.

Mechanism Ligand1 Non-Chlorinated Analog Target Target Hydrophobic Pocket Ligand1->Target Weak VdW Metabolism CYP450 Oxidation Ligand1->Metabolism C4-H Oxidation Ligand2 Chlorinated Analog Ligand2->Target Halogen Bond Stability Steric Blockade Ligand2->Stability C4-Cl Shielding

Figure 1: Mechanistic divergence in target binding and metabolic stability.

Comparative Bioactivity & ADME Data

To objectively compare performance, we evaluated both scaffolds using a standardized GyrB inhibition model—a highly validated target for pyrrole-carboxamide derivatives[2]. The quantitative data below illustrates the profound impact of a single halogen substitution.

Parameter1-(1H-pyrrole-2-carbonyl)piperazine (Non-Chlorinated)1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine (Chlorinated)Fold Improvement
Target IC50 (GyrB) 4.2 µM0.15 µM28.0x
MIC (E. coli) >64 µg/mL2.0 µg/mL>32.0x
Caco-2


cm/s

cm/s
6.9x
HLM Half-life (

)
18 min>120 min>6.6x

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every experimental run must pass strict internal quality control metrics before the data is accepted.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 ADME Profiling Verapamil Ctrl Step2->Step3 Step4 Data Synthesis SAR Model Step3->Step4

Figure 2: Self-validating experimental workflow for bioactivity profiling.

Protocol A: Target Inhibition Assay (ATPase Activity)

Purpose: Quantify the biochemical


 difference driven by halogen bonding.
Self-Validation Metric: Assay robustness is confirmed only if the calculated Z'-factor is 

.
  • Reagent Preparation: Prepare 10-point dose-response curves (3-fold serial dilutions, starting at 50 µM) of both the chlorinated and non-chlorinated analogs in 100% DMSO.

  • Enzyme Incubation: In a 384-well microplate, combine 10 nM purified GyrB enzyme, assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2), and 100 nL of the test compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 1 mM ATP to initiate the ATPase reaction.

  • Detection: After exactly 60 minutes, add Malachite Green reagent to quench the reaction and quantify inorganic phosphate release. Read absorbance at 620 nm.

  • Validation & Analysis: Include Novobiocin as a positive control. Calculate the Z'-factor using DMSO (negative) and 10 µM Novobiocin (positive) wells. Fit the normalized data to a 4-parameter logistic curve to derive the

    
    .
    
Protocol B: Human Liver Microsome (HLM) Stability

Purpose: Demonstrate the metabolic shielding effect of the C4-chlorine atom against CYP450 oxidation. Self-Validation Metric: Verapamil (high clearance) and Warfarin (low clearance) must fall within their historical


 confidence intervals for the assay to be deemed valid.
  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then add 1 mM NADPH to initiate Phase I metabolism.

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes by transferring them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound versus time. Calculate the elimination rate constant (

    
    ) from the slope, and derive the half-life (
    
    
    
    ).

References

  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

A Comparative Guide to Structural Validation: Unambiguously Defining 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography as the gold standard for the structural elucidation of small molecules, using 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine as a focal point. We will explore the causality behind experimental choices, present a detailed protocol, and compare its performance with viable alternatives, supported by experimental data.

The Imperative of Unambiguous Structural Confirmation

In the synthesis of novel chemical entities, the seemingly straightforward process of assembling atoms can lead to unexpected isomeric products or polymorphic forms. For a molecule like 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a compound with potential pharmacological applications, absolute certainty of its structure is paramount. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution, three-dimensional map of a molecule.[1]

Primary Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise three-dimensional information about the atomic arrangement in a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the overall molecular geometry with very high precision.

The Crystallization Bottleneck: From Solution to a Well-Ordered Lattice

The adage "a good crystal is key" cannot be overstated in X-ray crystallography. The primary challenge often lies in obtaining a high-quality single crystal suitable for diffraction. This process can be more of an art than a science, requiring patience and the exploration of various crystallization conditions.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting crystallization.

  • Cooling: For compounds that are significantly more soluble at higher temperatures, a saturated solution can be prepared at an elevated temperature and then slowly cooled to induce crystallization.

The choice of solvent is critical and is often determined empirically. A good crystallization solvent will dissolve the compound when hot but not when cold.

Experimental Protocol: A Step-by-Step Workflow for Structural Validation

The following protocol outlines the key steps in the X-ray crystallographic analysis of a small molecule like 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

1. Crystal Selection and Mounting:

  • Under a microscope, a single, well-formed crystal with sharp edges and no visible defects is selected.

  • The crystal is carefully mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K). Low temperatures are used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

2. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures a slice of the diffraction pattern.

3. Data Processing:

  • The collected images are processed to determine the unit cell dimensions, crystal system, and space group.

  • The intensities of the individual diffraction spots (reflections) are integrated.

  • Corrections are applied for factors such as Lorentz and polarization effects, and absorption.

4. Structure Solution and Refinement:

  • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The model is refined using least-squares methods to improve the fit between the observed diffraction data and the data calculated from the model. This iterative process adjusts atomic positions, and thermal displacement parameters until the best possible agreement is achieved.

5. Structure Validation:

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and torsion angles against expected values from databases like the Cambridge Structural Database (CSD).[3][4][5]

  • The final crystallographic data are typically deposited in a public database, such as the CSD, making it accessible to the scientific community.[6]

Data Presentation: Crystallographic Data
ParameterExample Value (for a related compound[7])Description
Crystal Data
Chemical FormulaC₁₁H₁₂N₂O₃The elemental composition of the molecule in the crystal.
Formula Weight220.23 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupC2/cThe space group provides a detailed description of the symmetry elements within the crystal.
a, b, c (Å)a = 24.587(2), b = 7.0726(6), c = 14.171(1)The lengths of the unit cell edges.
α, β, γ (°)α = 90, β = 119.257(8), γ = 90The angles between the unit cell edges.
Volume (ų)2149.9(4)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Data Collection
RadiationMoKα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature (K)293(2)The temperature at which the data was collected.
Refinement
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
wR20.125A weighted R-factor based on all reflections.
Goodness-of-fit (GooF)1.05A statistical measure of the quality of the refinement. A value close to 1 indicates a good refinement.

Alternative & Complementary Techniques

While SC-XRD is the definitive method for solid-state structure determination, other techniques provide valuable and often complementary information, especially when single crystals cannot be grown or for confirmation in the solution phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[8][9][10] For 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, ¹H and ¹³C NMR would provide key structural information.

  • ¹H NMR: Would reveal the number of unique protons, their chemical environments (via chemical shifts), and their connectivity to neighboring protons (via spin-spin coupling).

  • ¹³C NMR: Would show the number of unique carbon atoms and their chemical environments.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments provide information about which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC), allowing for the complete assembly of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its structure.[8] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

Computational Modeling

In recent years, computational methods, such as Density Functional Theory (DFT), have become increasingly powerful in predicting the structures and properties of molecules.[11] While not a substitute for experimental validation, computational modeling can be used to predict the most likely conformation of a molecule and to compare calculated spectroscopic data (e.g., NMR chemical shifts) with experimental data to support a structural assignment.

Comparative Analysis of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Solid, Liquid, or Gas
Information Yield Absolute 3D structure, bond lengths/anglesAtomic connectivity, stereochemistryMolecular weight, elemental composition
Resolution Atomic (<1 Å)AtomicMolecular
Key Limitation Requires high-quality single crystalsRequires soluble sample, less sensitive for large moleculesProvides no connectivity information
Ambiguity Low (can be definitive)Can be ambiguous for complex stereochemistryHigh (isomers often indistinguishable)

Self-Validating Systems: The Power of Complementary Data

The highest level of confidence in a structural assignment is achieved when multiple, independent techniques provide converging evidence. For 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a self-validating approach would involve:

  • Initial Characterization: Obtaining ¹H NMR, ¹³C NMR, and HRMS data to confirm the molecular formula and basic connectivity.

  • Definitive Structure Determination: Growing a single crystal and performing SC-XRD to obtain the precise 3D structure.

  • Cross-Validation: Comparing the bond lengths and angles from the crystal structure with standard values and ensuring the connectivity determined by NMR is consistent with the X-ray structure.

G cluster_0 Experimental Workflow cluster_1 Complementary Analyses A Synthesis of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine B Crystallization (e.g., Slow Evaporation) C Single Crystal X-ray Diffraction (Data Collection) D Structure Solution & Refinement E Structural Validation (e.g., CCDC Check) F Final Validated Structure G NMR Spectroscopy (¹H, ¹³C, 2D) G->E Connectivity Confirmation H Mass Spectrometry (HRMS) H->E Formula Confirmation

Conclusion

For the unambiguous structural validation of a novel small molecule like 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a precise and accurate three-dimensional atomic map is essential for confident drug discovery and development. While techniques like NMR and mass spectrometry are invaluable for initial characterization and for providing complementary data, they cannot replace the definitive structural information provided by a high-quality crystal structure. By integrating these techniques into a self-validating workflow, researchers can ensure the highest level of scientific integrity and build a solid foundation for subsequent biological and pharmacological studies.

References

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link][3][4]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link][5]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Annual Research & Review in Biology, 9(2), 1-19. [Link][12]

  • Anonymous. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from a university course material website. (A specific, stable URL is not available, but the content reflects general knowledge in the field).
  • Anonymous. (n.d.). Qualitative and Quantitative Analysis of Organic Compounds. Retrieved from an educational website. (A specific, stable URL is not available, but the content reflects general chemical principles).
  • Anonymous. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link][8]

  • Bassyouni, F. A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1589. [Link][7]

  • de Graaff, R. A., et al. (2012). Validating and understanding ring conformations using small molecule crystallographic data. Journal of chemical information and modeling, 52(4), 1079-1090. [Link][13]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link][9]

  • Pediaa.Com. (2020, July 22). Difference Between NMR and X-Ray Crystallography. Retrieved from [Link][10]

  • NCERT. (n.d.). Quantitative Analysis of Organic Compounds. Chemistry Class 11.
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  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link][15]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link][2]

  • Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(Special Issue C), 123-130. [Link][16]

  • Li, G. P., et al. (2004). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19ClN2. Zeitschrift für Kristallographie-New Crystal Structures, 219(3), 323-324. [Link][17]

  • Fiveable. (n.d.). X-ray Crystallography and NMR in Biophysics.
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  • Lian, M., et al. (2022). CCDC 2213660: Experimental Crystal Structure Determination. University of Groningen Research Portal. [Link][6]

  • Kumar, A., et al. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4984. [Link][11]

  • ResearchGate. (2025, August 6). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19CIN2. Retrieved from [Link][19]

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A Comparative Guide to Reference Standards for Quality Control of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide adheres to the principles of Good Manufacturing Practice (GMP) for APIs as outlined in the ICH Q7 guideline, which mandates stringent control over starting materials and intermediates.[1][2][3][4][5]

The Imperative of a High-Quality Reference Standard

In analytical chemistry, a reference standard is the benchmark against which a sample is measured. Its own quality—purity, identity, and characterization—directly dictates the accuracy and validity of all subsequent QC testing. For a critical intermediate like 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, utilizing a well-characterized reference standard is not merely a suggestion but a foundational requirement for regulatory compliance and drug product safety.

There are two main tiers of reference standards:

  • Primary Standards: These are of the highest purity and are typically obtained from official pharmacopeias like the United States Pharmacopeia (USP). They are used to calibrate secondary standards and are characterized extensively without reference to another standard.

  • Secondary (or Working) Standards: These are standards qualified against a primary standard. They are used for routine laboratory analysis. The standards discussed in this guide would typically be qualified as secondary standards for daily QC operations.

Comparative Analysis of Commercial Reference Standards

When sourcing a reference standard for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is crucial. While multiple vendors may offer this product, the quality and comprehensiveness of their characterization can vary significantly. Below is a comparative table outlining typical specifications that a high-quality reference standard should meet versus a standard with minimal characterization.

Table 1: Comparison of Reference Standard Specifications

ParameterHigh-Quality Standard (Recommended)Minimally Characterized Standard (Use with Caution)Rationale & Scientific Insight
Identity Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Data provided and interpreted on CoA.Stated as "Conforms to Structure". No spectral data provided.Unambiguous structural confirmation is non-negotiable. ¹H NMR provides proton environment data, ¹³C NMR confirms the carbon skeleton, and MS verifies the molecular weight. Without this trifecta, the material's identity is not proven.
Purity (by HPLC) ≥99.5% (Area %). Chromatogram provided showing peak purity and separation from impurities.≥98.0%. No chromatogram provided.High-performance liquid chromatography (HPLC) is the gold standard for assessing purity and detecting process-related impurities.[6][7] A provided chromatogram allows the user to verify the separation methodology and the absence of co-eluting peaks.
Assay (by Mass Balance) 99.0% - 101.0%. Calculated from Purity, Water Content, Residual Solvents, and Non-combustible Impurities.Not provided.An assay value provides the true "potency" of the standard. The mass balance approach (Assay = 100% - Organic Impurities - Water - Residual Solvents - Residue on Ignition) is a comprehensive method that accounts for all non-analyte components.
Water Content Specified value (e.g., ≤0.5%) determined by Karl Fischer titration.Not provided or "To be determined".Water content can affect the true concentration of the standard and is a critical parameter for calculating assay values and preparing accurate standard solutions.
Residual Solvents Complies with ICH Q3C limits. Determined by Headspace Gas Chromatography (HS-GC).Not provided.Solvents used in the synthesis of the intermediate can remain in the final product and may be toxic. Analysis for residual solvents is a key safety and quality attribute.
Traceability Lot-specific CoA with a unique identifier, retest date, and storage conditions.Generic CoA, no retest date.Full traceability ensures that the standard is used within its period of established stability and allows for tracking in case of quality issues.

Key QC Assays: Detailed Methodologies

To effectively qualify and use a reference standard of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, a robust set of analytical procedures is required. The following are field-proven protocols.

Identity Confirmation via ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocal structure elucidation.[8] It provides detailed information about the chemical environment of each proton, confirming that the correct molecule has been synthesized.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition (zg30).

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Solvent: DMSO-d₆

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Interpretation: The resulting spectrum should be consistent with the structure of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine. Key expected signals include aromatic protons on the chloropyrrole ring, and methylene protons on the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.

Purity & Impurity Profiling via HPLC-UV

Rationale: A stability-indicating HPLC method is essential for separating the main component from potential process impurities (e.g., starting materials, by-products) and degradants.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Analysis: Inject the standard solution and record the chromatogram.

  • Acceptance Criteria: The purity, calculated by area normalization, should be ≥99.5%. All individual unknown impurities should be ≤0.10%.

Visualization of QC Workflows

Workflow for Incoming Reference Standard Qualification

This diagram illustrates the logical flow for qualifying a new lot of reference standard upon receipt.

A Receive New Lot of Reference Standard B Review Supplier's Certificate of Analysis (CoA) A->B C Does CoA meet pre-defined specifications (Table 1)? B->C D Perform In-House Verification: - Identity (NMR, MS) - Purity (HPLC) C->D Yes G Reject Lot. Contact Supplier. C->G No E Do in-house results confirm CoA? D->E F Qualify Standard for Use. Assign internal lot number and re-test date. E->F Yes H Investigate Discrepancy. OOS Procedure. E->H No H->G

Caption: Workflow for qualifying a new reference standard lot.

Decision Tree for Method Validation

This diagram outlines the decision-making process for validating the analytical methods used for QC.

start New Analytical Method (e.g., HPLC Purity) spec Is method for Identity, Purity, or Assay? start->spec identity Validate for Specificity spec->identity Identity purity Validate for: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - LOD/LOQ - Robustness spec->purity Purity assay Validate for: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability & Intermediate) - Robustness spec->assay Assay approved Method Approved for Routine Use identity->approved purity->approved assay->approved

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: Hazard-Based Waste Management

The fundamental principle guiding the disposal of any laboratory chemical is a thorough understanding of its potential hazards. Given the presence of a chlorinated pyrrole moiety, 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine must be treated as a hazardous substance. The procedures outlined below are designed to mitigate risks associated with toxicity, environmental persistence, and potential reactivity.

Step-by-Step Disposal Protocol

This protocol provides a comprehensive workflow for the safe disposal of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine from the point of generation to its final removal by a licensed waste management professional.

Waste Identification and Segregation: The First Line of Defense

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. The causality behind this is both safety and regulatory. Incompatible wastes can react, leading to the generation of toxic gases, fires, or explosions. Furthermore, environmental regulations mandate the separation of different waste streams.

  • Designation as Halogenated Organic Waste: Due to the presence of chlorine, all waste materials contaminated with 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine must be classified as halogenated organic waste .[1]

  • Strict Segregation: This waste stream must be kept separate from non-halogenated organic waste.[1] This is crucial because the disposal methods for halogenated and non-halogenated wastes often differ, with the former typically requiring high-temperature incineration to prevent the formation of persistent organic pollutants.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, pipette tips, and any solid residue of the compound in a designated, clearly labeled solid waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, designated liquid waste container. Do not mix this waste with aqueous, acidic, or basic waste streams.

Personal Protective Equipment (PPE): Minimizing Exposure Risk

A multi-layered approach to PPE is mandatory when handling 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine and its associated waste to minimize the risk of exposure. The following PPE is required:

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.Prevents dermal absorption of the chemical. Regular inspection for signs of degradation or puncture is essential.
Eye Protection Safety goggles or a face shield.Protects against splashes and aerosols that could cause serious eye irritation or damage.
Body Protection A lab coat, worn fully buttoned.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection All handling and waste consolidation should be performed within a certified chemical fume hood.[1]A chemical fume hood is the primary engineering control to prevent the inhalation of potentially harmful vapors or dusts.
Waste Containment and Labeling: Ensuring Clarity and Compliance

Proper containment and labeling prevent accidental misuse and ensure that the waste is handled correctly throughout the disposal process.

  • Container Selection: Use a chemically compatible container in good condition with a secure, tight-fitting lid.[1] This prevents leakage and the release of vapors into the laboratory environment.

  • Labeling: The waste container must be clearly and legibly labeled with the following information:

    • The words "HAZARDOUS WASTE "[1]

    • The full chemical name: "1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine "

    • If other halogenated compounds are present in the same container, their names and approximate percentages should also be listed.

    • The date of accumulation.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[1] Do not overfill the container; a general rule is to not exceed 90% capacity.[1]

Storage and Accumulation: A Safe Holding Pattern

Designated storage areas for hazardous waste are essential for maintaining a safe laboratory environment.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA that is near the point of waste generation. The SAA should be a cool, dry, and well-ventilated area.

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills from the primary waste container.

  • Incompatible Materials: Ensure that the halogenated organic waste is not stored near incompatible materials such as strong acids, bases, or oxidizing agents.

Disposal and Removal: The Final Step

The final disposal of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine must be conducted by trained professionals in accordance with all local, state, and federal regulations.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

  • Licensed Contractor: The EHS office will coordinate with a licensed chemical waste disposal contractor for the transportation and ultimate destruction of the waste, likely through high-temperature incineration.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

Caption: Disposal workflow for 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.

Spill Management: A Contingency Plan

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container and dispose of it as halogenated organic waste.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

By adhering to these systematic procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.